CP94253
Descripción
Propiedades
Número CAS |
131084-35-0 |
|---|---|
Fórmula molecular |
C15H19N3O |
Peso molecular |
257.33 g/mol |
Nombre IUPAC |
5-propoxy-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrrolo[3,2-b]pyridine |
InChI |
InChI=1S/C15H19N3O/c1-2-9-19-14-4-3-13-15(18-14)12(10-17-13)11-5-7-16-8-6-11/h3-5,10,16-17H,2,6-9H2,1H3 |
Clave InChI |
KWQWBZIGHIOKIO-UHFFFAOYSA-N |
SMILES canónico |
CCCOC1=NC2=C(C=C1)NC=C2C3=CCNCC3 |
Origen del producto |
United States |
Foundational & Exploratory
In-Depth Technical Guide: The Mechanism of Action of CP-94253
For Researchers, Scientists, and Drug Development Professionals
Abstract
CP-94253 is a potent and selective serotonin (B10506) 1B (5-HT1B) receptor agonist that has been instrumental in elucidating the role of this receptor in various physiological and pathological processes. This technical guide provides a comprehensive overview of the mechanism of action of CP-94253, detailing its receptor binding profile, downstream signaling cascades, and its effects on consummatory and psychiatric-like behaviors. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of neuroscience, pharmacology, and drug development.
Core Mechanism of Action: Selective 5-HT1B Receptor Agonism
CP-94253 exerts its pharmacological effects primarily through its high affinity and selective agonist activity at the serotonin 1B (5-HT1B) receptor. Belonging to the tetrahydropyridinylpyrrolopyridine class of compounds, CP-94253 has demonstrated significantly greater affinity for the 5-HT1B receptor compared to other serotonin receptor subtypes, including the closely related 5-HT1D and 5-HT1A receptors.[1] This selectivity allows for the specific investigation of 5-HT1B receptor-mediated functions.
Receptor Binding Profile
Quantitative analysis of the binding affinity of CP-94253 reveals its potent interaction with the 5-HT1B receptor. The dissociation constant (Ki) is a measure of the affinity of a ligand for a receptor, with lower values indicating higher affinity.
| Receptor Subtype | Binding Affinity (Ki, nM) |
| 5-HT1B | 2 |
| 5-HT1D | 49 |
| 5-HT1A | 89 |
| 5-HT1C | 860 |
| 5-HT2 | 1600 |
Table 1: Binding affinities of CP-94253 for various serotonin receptor subtypes. Data compiled from publicly available pharmacological databases.
Downstream Signaling Pathways
The 5-HT1B receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory Gαi/o family of G-proteins. Upon activation by an agonist such as CP-94253, a conformational change in the receptor initiates a cascade of intracellular signaling events.
A key downstream effect of 5-HT1B receptor activation is the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. More recent studies have elucidated a more complex signaling network. Activation of the 5-HT1B receptor by CP-94253 has been shown to induce the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2). This activation is mediated through a dual mechanism involving both the Gαi/o subunit and the recruitment of β-arrestin proteins.
References
An In-Depth Technical Guide to CP94253: A Selective 5-HT1B Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chemical and Physical Properties
CP94253 is identified by the following CAS numbers and IUPAC names, distinguishing between its free base and hydrochloride salt forms.
| Identifier | Value |
| IUPAC Name | 3-(1,2,5,6-tetrahydro-4-pyridyl)-5-propoxypyrrolo[3,2-b]pyridine[1] |
| IUPAC Name (HCl) | 5-Propoxy-3-(1,2,3,6-tetrahydro-4-pyridinyl)-1H-pyrrolo[3,2-b]pyridine hydrochloride |
| CAS Number | 131084-35-0[1] |
| CAS Number (HCl) | 845861-39-4[2][3][4][5] |
| Molecular Formula | C₁₅H₁₉N₃O[1] |
| Molar Mass | 257.337 g·mol⁻¹[1] |
Pharmacological Data
Receptor Binding Affinity
This compound exhibits high affinity and selectivity for the 5-HT1B receptor. The inhibitory constant (Ki) values across various serotonin (B10506) receptor subtypes are summarized below. Data indicates a competitive binding mechanism, as demonstrated in studies with [125I]iodocyanopindolol.
| Receptor Subtype | Ki (nM) |
| 5-HT1B | 2[2][3][4][5] |
| 5-HT1D | 49[2][3][4] |
| 5-HT1A | 89[2][3][4] |
| 5-HT1C | 860[2][3][4] |
| 5-HT2 | 1600[2][3][4] |
In Vivo Efficacy
Studies in rodent models have demonstrated the dose-dependent effects of this compound across various behavioral paradigms.
| Experimental Model | Species | Dose Range | Route | Observed Effect |
| Food Intake (Pellets) | Rat | 5-40 µmol/kg | - | Reduced intake (ID50 = 12.5 µmol/kg)[6] |
| Food Intake (Sucrose) | Rat | 5-40 µmol/kg | - | Reduced intake (ID50 = 22.8 µmol/kg)[6] |
| Behavioral Satiety | Rat | 5.0 mg/kg | IP | 57% reduction in food intake, preservation of satiety sequence[7] |
| Forced Swim Test | Mouse | 5 mg/kg | IP | Shortened immobility time (antidepressant-like effect)[8] |
| Sleep and Wakefulness | Rat | 5.0-10.0 mg/kg | - | Increased waking, reduced slow-wave and REM sleep[9] |
| Cocaine Self-Administration | Rat | 5.6 mg/kg | SC | Attenuated cocaine intake after abstinence[10] |
Experimental Protocols
Radioligand Binding Assay (General Methodology)
Competitive binding assays are employed to determine the affinity of this compound for the 5-HT1B receptor.
-
Membrane Preparation: Homogenize tissue (e.g., rat brain cortex or cells expressing the recombinant human 5-HT1B receptor) in an appropriate ice-cold buffer. Centrifuge the homogenate to pellet cellular debris, and then centrifuge the supernatant at high speed to pellet the membranes. Resuspend the membrane pellet in fresh assay buffer.
-
Assay Setup: In a multi-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [125I]iodocyanopindolol), and varying concentrations of this compound.
-
Incubation: Incubate the mixture to allow the binding to reach equilibrium.
-
Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
Functional Assay: cAMP Measurement (General Methodology)
The functional activity of this compound as a 5-HT1B receptor agonist is often assessed by measuring its effect on intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, as the 5-HT1B receptor is coupled to Gi/o proteins which inhibit adenylyl cyclase.
-
Cell Culture: Utilize a cell line stably or transiently expressing the 5-HT1B receptor (e.g., Neuro2A or HEK293 cells).
-
Assay Principle: Employ a cAMP detection assay, such as those based on competitive immunoassays (e.g., HTRF) or genetically encoded biosensors (e.g., GloSensor™).
-
Experimental Procedure:
-
Seed the cells in a multi-well plate.
-
To measure agonist-induced inhibition of cAMP, first stimulate adenylyl cyclase with an agent like forskolin.
-
Add varying concentrations of this compound to the cells.
-
Incubate for a specified period to allow for changes in intracellular cAMP levels.
-
Lyse the cells (if required by the assay kit) and add the cAMP detection reagents.
-
Measure the signal (e.g., fluorescence or luminescence) according to the assay manufacturer's instructions.
-
-
Data Analysis: Plot the signal as a function of the this compound concentration to generate a dose-response curve and determine the EC50 value.
In Vivo Behavioral Assessment: Food Intake in Rodents (General Methodology)
-
Animals: Use male Sprague-Dawley rats, individually housed to allow for accurate food intake measurement.
-
Acclimatization: Allow the animals to acclimate to the housing conditions and handling for a sufficient period before the experiment.
-
Food Deprivation: Mildly deprive the animals of food to ensure robust feeding behavior at the start of the experiment.
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection). Doses are typically selected based on previous studies (e.g., 5.0 mg/kg).[7]
-
Measurement: Immediately after administration, provide a pre-weighed amount of food (e.g., standard chow pellets or a sucrose (B13894) solution). Measure the amount of food consumed at specific time points.
-
Behavioral Observation: Concurrently, observe and score behaviors associated with the satiety sequence (e.g., feeding, grooming, resting, locomotion) to assess whether the reduction in food intake is due to enhanced satiety or other disruptive effects.
-
Data Analysis: Compare the food intake and behavioral patterns between the this compound-treated and vehicle-treated groups using appropriate statistical tests.
Signaling Pathways and Experimental Workflows
5-HT1B Receptor Signaling Pathway
Caption: 5-HT1B receptor signaling cascade initiated by this compound.
General Experimental Workflow for In Vitro Characterization
The in vitro characterization of this compound typically follows a logical progression from assessing its binding affinity to determining its functional efficacy at the target receptor.
Caption: Workflow for in vitro pharmacological profiling of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. 5-HT1B RECEPTOR-MEDIATED ACTIVATION OF ERK1/2 REQUIRES BOTH Gαi/o AND β-ARRESTIN PROTEINS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Differential coupling of 5-HT1 receptors to G proteins of the Gi family - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-HT1B Receptor-Mediated Activation of ERK1/2 Requires Both Gαi/o and β-Arrestin Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CP-94, 253: a selective serotonin1B (5-HT1B) agonist that promotes satiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The 5-HT1B receptor agonist CP-94,253 reduces food intake and preserves the behavioural satiety sequence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effects of selective activation of the 5-HT1B receptor with CP-94,253 on sleep and wakefulness in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 5-HT1B receptor agonist attenuates cocaine self-administration after protracted abstinence and relapse in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
CP-94253: A Technical Overview of a Selective 5-HT1B Agonist
Foreword: This document provides a comprehensive technical overview of the discovery, development, and pharmacological profile of CP-94253, a potent and selective serotonin (B10506) 1B (5-HT1B) receptor agonist. The information is intended for researchers, scientists, and drug development professionals.
Introduction and Discovery
CP-94253, with the chemical name 3-(1,2,5,6-tetrahydro-4-pyridyl)-5-propoxypyrrolo[3,2-b]pyridine, is a synthetic compound developed by Pfizer in the early 1990s. It emerged from a research program aimed at identifying selective ligands for serotonin receptor subtypes. The initial publication by Koe et al. in 1992 described CP-94253 as a novel serotonergic ligand with a high affinity and selectivity for the 5-HT1B receptor. This discovery provided a valuable pharmacological tool to investigate the physiological and behavioral roles of this specific receptor subtype.
Chemical Properties and Synthesis
CP-94253 belongs to the tetrahydropyridinylpyrrolopyridine family of compounds. While a detailed, step-by-step chemical synthesis protocol for CP-94253 is not publicly available and is likely proprietary information of Pfizer, the general synthetic strategies for related pyrrolo[3,2-b]pyridine cores often involve multi-step sequences.
Pharmacological Profile
Mechanism of Action
CP-94253 is a potent and selective agonist for the 5-HT1B receptor.[1] The 5-HT1B receptor is a G-protein coupled receptor (GPCR) negatively coupled to adenylyl cyclase through a Gαi/o subunit. Activation of the 5-HT1B receptor by an agonist like CP-94253 leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular concentrations of cyclic adenosine (B11128) monophosphate (cAMP). This, in turn, modulates the activity of protein kinase A (PKA) and downstream signaling cascades.
Receptor Binding Affinity
Radioligand binding assays have been instrumental in characterizing the affinity of CP-94253 for various serotonin receptor subtypes. The compound exhibits a high affinity for the 5-HT1B receptor with significantly lower affinity for other receptors, demonstrating its selectivity.
| Receptor Subtype | Binding Affinity (Ki, nM) |
| 5-HT1B | 2[2] |
| 5-HT1D | 49[2] |
| 5-HT1A | 89[2] |
| 5-HT1C | 860[2] |
| 5-HT2 | 1600[2] |
In Vivo Pharmacology
Preclinical studies in animal models have revealed a range of behavioral effects mediated by CP-94253, highlighting the diverse functions of the 5-HT1B receptor.
-
Satiety and Food Intake: CP-94253 has been shown to reduce food intake and promote satiety in rats.[3][4][5] It reduces the consumption of both standard chow and palatable sucrose (B13894) solutions.[4] The anorectic effect is believed to be centrally mediated, as the compound is known to penetrate the blood-brain barrier.[6]
| Study Parameter | Value | Species |
| ID50 (pellets) | 12.5 µmol/kg | Rat[4] |
| ID50 (10% sucrose) | 22.8 µmol/kg | Rat[4] |
| ED50 (operant food intake) | 2.09 mg/kg (i.p.) | Rat |
-
Antidepressant-like Effects: In the forced swim test in mice, a widely used model for screening potential antidepressant drugs, CP-94253 has been shown to reduce immobility time, an effect indicative of antidepressant-like activity.[7][8][9] This effect is blocked by a selective 5-HT1B receptor antagonist, confirming the involvement of this receptor.[9]
-
Modulation of Cocaine Reinforcement: The effects of CP-94253 on cocaine-related behaviors are complex and appear to be dependent on the phase of cocaine exposure. Studies have shown that it can enhance the reinforcing effects of cocaine during self-administration but may attenuate cocaine-seeking behavior after a period of abstinence.[1]
-
Sleep and Wakefulness: Administration of CP-94253 in rats has been observed to increase wakefulness and reduce both slow-wave sleep and REM sleep.
Pharmacokinetics (ADME)
Detailed quantitative data on the Absorption, Distribution, Metabolism, and Excretion (ADME) of CP-94253 are not extensively reported in publicly available literature. However, preclinical studies have confirmed that CP-94253 is orally active and penetrates the blood-brain barrier to exert its effects on the central nervous system.[6] The lack of comprehensive public ADME data is a limitation in fully assessing its drug-like properties.
Clinical Development
There is no publicly available evidence to suggest that CP-94253 has been evaluated in human clinical trials. Its development appears to have been focused on its use as a preclinical research tool to elucidate the function of the 5-HT1B receptor.
Experimental Protocols
Radioligand Binding Assay (General Protocol)
This protocol outlines the general steps for a competitive radioligand binding assay to determine the affinity of a test compound like CP-94253 for the 5-HT1B receptor.
Workflow:
Methodology:
-
Membrane Preparation: Tissue (e.g., rat brain cortex) or cells expressing the 5-HT1B receptor are homogenized in a suitable buffer. The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in the assay buffer.
-
Competitive Binding: A constant concentration of a suitable radioligand (e.g., [125I]iodocyanopindolol) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (CP-94253).
-
Incubation: The mixture is incubated at a specific temperature for a defined period to allow the binding to reach equilibrium.
-
Separation: The bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
Forced Swim Test (Mouse)
This test is used to assess the potential antidepressant-like activity of compounds.
Workflow:
Methodology:
-
Apparatus: A transparent cylindrical container is filled with water to a depth that prevents the mouse from touching the bottom with its tail or paws. The water temperature is maintained at a constant, mild temperature.
-
Procedure: Mice are individually placed into the cylinder of water for a predetermined period (typically 6 minutes).
-
Behavioral Scoring: The session is often videotaped for later analysis. The key behavior measured is immobility, which is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep the head above water. The duration of immobility is typically scored during the last 4 minutes of the test.
-
Drug Effect: A decrease in the duration of immobility by a test compound, such as CP-94253, compared to a vehicle-treated control group is interpreted as an antidepressant-like effect.[7][8][9]
Signaling Pathway
The activation of the 5-HT1B receptor by CP-94253 initiates a cascade of intracellular events.
Conclusion
CP-94253 has been a pivotal pharmacological tool in advancing the understanding of the 5-HT1B receptor's role in a variety of physiological and pathological processes. Its high selectivity has allowed for the specific investigation of this receptor in preclinical models of satiety, depression, and addiction. While its development did not proceed to clinical trials, the knowledge gained from studies involving CP-94253 continues to inform the development of new therapeutic agents targeting the serotonergic system. The lack of publicly available detailed synthesis and pharmacokinetic data, however, remains a limitation for a complete public profile of this compound.
References
- 1. CP-94253 - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pnas.org [pnas.org]
- 4. Preclinical support for the therapeutic potential of zolmitriptan as a treatment for cocaine use disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The 5-HT1B receptor agonist CP-94,253 reduces food intake and preserves the behavioural satiety sequence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacological targeting of the serotonergic system for the treatment of obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effects of a selective 5-HT1B receptor agonist and antagonists in animal models of anxiety and depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antidepressant-like effect of the selective 5-HT1B receptor agonist CP 94253: a possible mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
CP-94253: A Technical Guide to Brain Penetrance and Distribution
For Researchers, Scientists, and Drug Development Professionals
Abstract
CP-94253 is a potent and selective 5-HT1B receptor agonist that has been instrumental in preclinical research for understanding the role of this receptor in various physiological and pathological processes, including depression, anxiety, and satiety. A critical aspect of its pharmacological profile is its ability to cross the blood-brain barrier (BBB) and engage with central 5-HT1B receptors. This technical guide provides a comprehensive overview of the available data on the brain penetrance and distribution of CP-94253, summarizing key quantitative findings, detailing experimental methodologies, and visualizing associated pathways and workflows. While direct pharmacokinetic data such as brain-to-plasma ratios are not extensively reported in publicly available literature, evidence from receptor occupancy studies and centrally-mediated pharmacological effects robustly confirms its central nervous system (CNS) activity.
Quantitative Data on Brain Penetrance and Target Engagement
While explicit brain-to-plasma concentration ratios for CP-94253 are not readily found in the reviewed literature, a significant indicator of its brain penetrance is the high receptor occupancy achieved with systemic administration. The following table summarizes a key quantitative finding regarding the central target engagement of CP-94253.
| Parameter | Value | Species | Dose | Administration Route | Analytical Method | Source |
| 5-HT1B Receptor Occupancy | 84.5% | Mouse | 5 mg/kg | Not specified | Ex vivo Autoradiography | [1] |
This high level of receptor occupancy at a behaviorally active dose provides strong evidence for the effective penetration of CP-94253 into the brain.
In Vivo Evidence of Central Action
The brain penetrance of CP-94253 is further substantiated by its demonstrated effects in a variety of in vivo models that rely on CNS mechanisms. These studies consistently refer to CP-94253 as a "blood-brain barrier penetrating" agonist.[2]
| Study Type | Effect | Species | Doses | Administration Route | Source |
| Antidepressant Models | Antidepressant-like effects (e.g., reduced immobility in forced swim test) | Mouse, Rat | 5-10 mg/kg | Intraperitoneal (i.p.) | [1][3] |
| Anxiolytic Models | Anxiolytic-like effects (e.g., in Vogel conflict drinking test and elevated plus-maze) | Not specified | 1.25-5 mg/kg | Not specified | [3] |
| Sleep-Wake Cycle | Increased waking, reduced slow-wave and REM sleep | Rat | 5-10 mg/kg | Not specified | [4] |
| Feeding Behavior | Reduced food intake, promoting satiety | Rat | 5.0 mg/kg | Intraperitoneal (i.p.) | [5] |
| Neurochemical Studies | Alteration of 5-HT synthesis in various brain regions | Rat | 5 mg/kg | Intraperitoneal (i.p.) | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections describe the protocols used in key studies investigating the effects of CP-94253.
Animal Models and Drug Administration
-
Species: Studies have predominantly utilized male mice and rats, including Wistar and Flinders Sensitive/Resistant Line (FSL/FRL) strains.[2][4]
-
Acute Administration: For single-dose studies, CP-94253 hydrochloride is typically dissolved in saline (0.9% NaCl) and administered via intraperitoneal (i.p.) or intravenous (i.v.) injection.[2][6] Doses commonly range from 1.25 mg/kg to 10 mg/kg.[3]
-
Chronic Administration: For long-term studies, osmotic mini-pumps (e.g., Alzet model 2ML2) are implanted subcutaneously to deliver a continuous infusion of the compound. A typical chronic dosing regimen is 5 mg/kg/day for 14 days.[2]
Measurement of 5-HT Synthesis via α-[14C]methyl-L-tryptophan (α-MTrp) Autoradiography
This method allows for the quantitative measurement of regional serotonin (B10506) synthesis rates in the brain.
Caption: Workflow for assessing regional 5-HT synthesis.
In Vivo Electrophysiology
This technique is used to assess the functional effects of CP-94253 on neuronal activity, particularly on 5-HTergic pathways.
-
Animal Preparation: Rats are anesthetized, and recording electrodes are lowered into specific brain regions, such as the hippocampus.
-
Drug Application: CP-94253 is administered intravenously to observe its effects on the firing rate of neurons and their response to stimulation of serotonergic pathways.[6]
-
Data Analysis: Changes in neuronal firing and response to 5-HT pathway stimulation are quantified to determine the agonistic or antagonistic properties of the compound at 5-HT1B receptors.[6]
Signaling Pathways and Mechanisms of Action
CP-94253 exerts its effects by binding to and activating 5-HT1B receptors. These receptors are G-protein coupled receptors that are primarily located on the presynaptic terminals of neurons.
References
- 1. researchgate.net [researchgate.net]
- 2. The opposite effect of a 5-HT1B receptor agonist on 5-HT synthesis, as well as its resistant counterpart, in an animal model of depression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of a selective 5-HT1B receptor agonist and antagonists in animal models of anxiety and depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of selective activation of the 5-HT1B receptor with CP-94,253 on sleep and wakefulness in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The 5-HT1B receptor agonist CP-94,253 reduces food intake and preserves the behavioural satiety sequence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of acute and sustained administration of vortioxetine on the serotonin system in the hippocampus: electrophysiological studies in the rat brain - PMC [pmc.ncbi.nlm.nih.gov]
The Role of CP94253 in Modulating Dopamine Release: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the selective 5-HT1B receptor agonist, CP94253, and its significant role in the modulation of dopamine (B1211576) release. Drawing upon a comprehensive review of preclinical studies, this document outlines the core mechanisms of action, presents key quantitative data, details experimental methodologies, and visualizes the underlying signaling pathways.
Core Mechanism of Action
This compound is a potent and selective agonist for the serotonin (B10506) 5-HT1B receptor. Its influence on the dopaminergic system is primarily indirect, mediated by the activation of 5-HT1B heteroreceptors located on non-serotonergic neurons. This activation modulates the activity of key neural circuits that, in turn, regulate the firing of dopamine neurons and the subsequent release of dopamine in various brain regions.
The principal mechanism involves the modulation of GABAergic and glutamatergic signaling in the ventral tegmental area (VTA), a critical hub for dopamine production. By binding to 5-HT1B receptors on GABAergic interneurons, this compound can inhibit their activity, leading to a disinhibition of VTA dopamine neurons and a subsequent increase in dopamine release in projection areas such as the nucleus accumbens (NAc) and the prefrontal cortex (PFC). Conversely, effects on glutamatergic terminals can also influence dopamine neuron activity. Some evidence also points to a dual-modulatory role, where the effect of this compound on dopamine neuron activity can be either inhibitory or excitatory, depending on the functional state of dopamine D2 autoreceptors.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical research on this compound.
Table 1: Receptor Binding Affinity of this compound
| Receptor Subtype | Ki (nM) |
| 5-HT1B | 2 |
| 5-HT1D | 49 |
| 5-HT1A | 89 |
| 5-HT1C | 860 |
| 5-HT2 | 1600 |
This data highlights the high selectivity of this compound for the 5-HT1B receptor.
Table 2: Effects of this compound on Neurotransmitter Levels (In Vivo Microdialysis)
| Brain Region | Dose (mg/kg, i.p.) | Neurotransmitter | % Change from Baseline |
| Prefrontal Cortex | Not specified | Dopamine | Significant Increase |
| Nucleus Accumbens | Not specified | Dopamine | Increase |
Table 3: Behavioral Effects of this compound
| Behavioral Model | Species | Dose (mg/kg, i.p.) | Observed Effect |
| Forced Swim Test | Mice | 5 | Potent shortening of immobility time |
| Cocaine Self-Administration | Rats | 1 and 3 | Dose-dependent increase in cocaine intake |
| Food Intake | Rats | 5 | 57% reduction in food intake |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a typical experimental workflow.
Experimental Protocols
This section provides a detailed overview of the methodologies for key experiments cited in the literature.
In Vivo Microdialysis
Objective: To measure extracellular dopamine concentrations in the brain of a freely moving or anesthetized animal following the administration of this compound.
Materials:
-
Male Wistar or Sprague-Dawley rats (250-350g)
-
Stereotaxic apparatus
-
Microdialysis probes (e.g., 4 mm membrane)
-
Guide cannula
-
Artificial cerebrospinal fluid (aCSF)
-
Syringe pump
-
Fraction collector
-
High-performance liquid chromatography with electrochemical detection (HPLC-ECD) system
-
This compound
-
Anesthetic (e.g., isoflurane (B1672236) or chloral (B1216628) hydrate)
Procedure:
-
Surgical Implantation: Anesthetize the rat and place it in the stereotaxic apparatus. Implant a guide cannula targeted at the brain region of interest (e.g., prefrontal cortex or striatum). Secure the cannula with dental cement. Allow the animal to recover for a specified period (e.g., 24-48 hours).
-
Probe Insertion and Perfusion: On the day of the experiment, insert the microdialysis probe through the guide cannula. Begin perfusing the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min) using a syringe pump.
-
Baseline Collection: Allow the system to stabilize for a period (e.g., 60-120 minutes). Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) into vials containing an antioxidant solution to prevent dopamine degradation.
-
Drug Administration: Administer this compound via the desired route (typically intraperitoneal, i.p.).
-
Post-treatment Collection: Continue to collect dialysate samples for a predetermined period following drug administration to monitor changes in dopamine levels.
-
Analysis: Analyze the dopamine concentration in the collected dialysate samples using HPLC-ECD.
Forced Swim Test
Objective: To assess the antidepressant-like effects of this compound in mice.
Materials:
-
Male mice (e.g., C57BL/6)
-
Cylindrical glass beakers (e.g., 25 cm high, 10 cm diameter)
-
Water (23-25°C)
-
Video recording equipment
-
This compound
Procedure:
-
Apparatus Preparation: Fill the beakers with water to a depth of approximately 15 cm, ensuring the mouse cannot touch the bottom with its tail or paws.
-
Drug Administration: Administer this compound (e.g., 5 mg/kg, i.p.) or vehicle to the mice 30-60 minutes before the test.
-
Test Session: Gently place each mouse into a beaker. The total test duration is typically 6 minutes.
-
Behavioral Scoring: Record the session and score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep the head above water.
-
Data Analysis: Compare the duration of immobility between the this compound-treated group and the vehicle-treated group. A significant reduction in immobility time is indicative of an antidepressant-like effect.
Cocaine Self-Administration
Objective: To evaluate the effect of this compound on the reinforcing properties of cocaine.
Materials:
-
Male rats with indwelling intravenous catheters
-
Operant conditioning chambers equipped with two levers (active and inactive), a stimulus light, and a syringe pump
-
Cocaine hydrochloride
-
This compound
Procedure:
-
Catheter Implantation: Surgically implant an intravenous catheter into the jugular vein of the rats. Allow for a recovery period.
-
Acquisition of Self-Administration: Train the rats to self-administer cocaine by pressing the active lever. Each press on the active lever results in an intravenous infusion of cocaine and the presentation of a conditioned stimulus (e.g., a light). Presses on the inactive lever have no consequence. Training sessions are typically conducted daily.
-
Stable Responding: Continue training until the rats show stable patterns of cocaine intake.
-
This compound Pretreatment: Before a self-administration session, pretreat the rats with various doses of this compound or vehicle.
-
Test Session: Place the rats back into the operant chambers and allow them to self-administer cocaine under a specific schedule of reinforcement (e.g., fixed-ratio or progressive-ratio).
-
Data Collection: Record the number of active and inactive lever presses, and the number of cocaine infusions earned.
-
Data Analysis: Compare the cocaine intake and response patterns between the different this compound dose groups and the vehicle control group.
Conclusion
This compound, through its selective agonism at the 5-HT1B receptor, exerts a significant modulatory influence on the dopamine system. The preclinical data robustly demonstrate its ability to increase dopamine release, primarily through the disinhibition of VTA dopamine neurons. This mechanism of action translates into a range of behavioral effects, including antidepressant-like properties and a complex interaction with the reinforcing effects of drugs of abuse. The experimental protocols detailed herein provide a foundation for further investigation into the therapeutic potential of targeting the 5-HT1B receptor for a variety of neuropsychiatric disorders. The provided quantitative data and pathway visualizations serve as a valuable resource for researchers in the field of neuropharmacology and drug development.
The 5-HT1B Agonist CP-94253: A Deep Dive into its Role in Satiety and Food Intake Regulation
A Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the selective 5-hydroxytryptamine (5-HT) receptor 1B agonist, CP-94253, and its significant impact on satiety and the reduction of food intake. Through a detailed examination of its mechanism of action, experimental data, and associated signaling pathways, this document serves as a critical resource for scientists and professionals engaged in obesity research and the development of novel anti-obesity therapeutics.
Introduction: The Serotonergic System and Appetite Control
The serotonergic system has long been recognized as a key regulator of appetite and energy balance.[1][2][3] Among the numerous serotonin (B10506) receptor subtypes, the 5-HT1B receptor has emerged as a particularly promising target for pharmacological intervention in the management of obesity.[1][4][5][6] CP-94253, a highly selective 5-HT1B receptor agonist, has been instrumental in elucidating the specific role of this receptor in promoting satiety and reducing food consumption.[1][7][8] This guide synthesizes the current body of knowledge on CP-94253, presenting key findings in a structured and accessible format to facilitate further research and development.
Mechanism of Action: Targeting the 5-HT1B Receptor
CP-94253 exerts its anorectic effects through the selective activation of 5-HT1B receptors, which are G-protein coupled receptors negatively coupled to adenylyl cyclase.[9] This activation leads to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels and subsequent modulation of downstream signaling cascades. The anorectic effect of CP-94253 is primarily mediated by central 5-HT1B receptors.[8]
The proposed signaling pathway for 5-HT1B receptor activation is depicted below:
Impact on Satiety and Food Intake: Quantitative Data
Numerous preclinical studies have demonstrated the potent effects of CP-94253 on reducing food intake and promoting satiety. The following tables summarize the key quantitative findings from these studies.
Table 1: Effect of CP-94253 on Food Intake in Rodent Models
| Animal Model | Drug Administration | Dose | Food Type | Reduction in Food Intake | Study Reference |
| Fasted Rat | Intraperitoneal (IP) | 5.0 mg/kg | Not Specified | 57% | [7] |
| Mildly Deprived Rat | Not Specified | 5-40 µmol/kg | Pellets | ID50 = 12.5 µmol/kg | [8] |
| Mildly Deprived Rat | Not Specified | 5-40 µmol/kg | 10% Sucrose (B13894) Solution | ID50 = 22.8 µmol/kg | [8] |
| Wistar Rat (Operant) | Intraperitoneal (IP) | Not Specified | Food Pellets | ED50 = 2.09 mg/kg | [10] |
| Diet-Induced Obese (DIO) Mice | Intraperitoneal (IP) | 16 mg/kg | High-Fat Diet | Significant reduction at 6 hours | [11] |
| ob/ob Mice | Intraperitoneal (IP) | 16 mg/kg | High-Fat Diet | Significant reduction at 1, 3, and 6 hours | [11] |
| C57BL/6 Mice (Fasted) | Not Specified | 2.5, 5, 10 mg/kg | Not Specified | Dose-dependent inhibition of refeeding | [12] |
Table 2: Effect of CP-94253 on Body Weight
| Animal Model | Drug Administration | Duration | Effect on Body Weight | Study Reference |
| Rats | Prolonged Administration | Within a week | Reduced body weight gain (desensitization observed) | [1] |
Experimental Protocols
The following sections detail the methodologies employed in key studies investigating the effects of CP-94253.
Animal Models
-
Species: Male Wistar rats, Sprague-Dawley rats, C57BL/6 mice, diet-induced obese (DIO) mice, and genetically obese ob/ob mice have been utilized in these studies.[7][8][10][11][12]
-
Housing: Animals are typically housed under standard laboratory conditions with controlled temperature, humidity, and light-dark cycles.
-
Diet: Standard laboratory chow, high-fat diets, and liquid sucrose solutions have been used to assess food intake.[8][11]
Drug Administration
-
Route: The most common route of administration for CP-94253 in these studies is intraperitoneal (IP) injection.[7][10][11] Oral administration has also been reported.
-
Dose Range: Doses have ranged from 0.3 mg/kg to 16 mg/kg for IP injections and 5-40 µmol/kg in other administration routes.[8][11][13]
Behavioral Assays
A variety of behavioral paradigms have been used to assess the impact of CP-94253 on feeding behavior.
-
Free-Feeding Paradigms: These experiments typically involve measuring food consumption in food-deprived animals over a set period following drug administration.[7][11][12]
-
Behavioral Satiety Sequence (BSS): This observational method analyzes the pattern of behaviors (eating, grooming, resting) that occur as an animal transitions from a state of hunger to satiety. Studies have shown that CP-94253 reduces food intake while preserving the natural sequence of satiety behaviors, suggesting it enhances the feeling of fullness rather than causing malaise.[6][7]
-
Operant Conditioning Paradigms: In these setups, animals are trained to perform a specific action (e.g., lever pressing) to receive a food reward. The rate of responding is used as a measure of motivation to eat. CP-94253 has been shown to dose-dependently suppress the number of earned food pellets in such paradigms.[10]
-
Microstructural Analysis of Licking: This technique provides a detailed analysis of the patterns of licking a liquid food source. CP-94253 was found to decrease the frequency of bursts and clusters of licks without affecting the motor aspects of licking, further supporting its effect on satiety rather than motor impairment.[8]
The general workflow for a typical preclinical study investigating CP-94253 is illustrated below:
Discussion and Implications for Drug Development
The collective evidence strongly supports the role of CP-94253 as a potent anorectic agent that acts by selectively stimulating 5-HT1B receptors. Its ability to reduce food intake across various animal models and feeding paradigms highlights the therapeutic potential of targeting this receptor for the treatment of obesity.[1][6][7][11]
A key finding is that CP-94253 appears to enhance satiety rather than induce a general state of malaise or aversion.[7] This is evidenced by the preservation of the natural behavioral satiety sequence and the lack of disruption in the motor components of feeding.[7][8] This selective effect on satiety is a desirable characteristic for an anti-obesity drug, as it may lead to better patient compliance and fewer side effects compared to non-selective serotonergic agents.
However, the observation of desensitization with prolonged administration of CP-94253 in rats warrants further investigation.[1] Understanding the mechanisms underlying this tolerance will be crucial for the development of long-term therapeutic strategies. Future research should also focus on the safety and efficacy of 5-HT1B agonists in more complex, long-term models of obesity and in combination with other therapeutic agents.
Conclusion
CP-94253 has proven to be an invaluable pharmacological tool for understanding the role of the 5-HT1B receptor in the regulation of satiety and food intake. The robust preclinical data demonstrating its ability to reduce food consumption and body weight gain underscore the potential of selective 5-HT1B receptor agonists as a viable strategy for the development of novel anti-obesity medications. This technical guide provides a solid foundation of the core data and methodologies that will be essential for advancing this promising area of research.
References
- 1. Pharmacological targeting of the serotonergic system for the treatment of obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The 5-HT1B receptor - a potential target for antidepressant treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sochob.cl [sochob.cl]
- 4. 5-HT1B receptors modulate the feeding inhibitory effects of enterostatin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tonic regulation of satiety by 5-HT receptors in the mouse: converging evidence from behavioural and c-fos immunoreactivity studies? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 5-HT1B receptors modulate components of satiety in the rat: behavioural and pharmacological analyses of the selective serotonin1B agonist CP-94,253 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The 5-HT1B receptor agonist CP-94,253 reduces food intake and preserves the behavioural satiety sequence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CP-94, 253: a selective serotonin1B (5-HT1B) agonist that promotes satiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Effects of serotonin 5-HT(1/2) receptor agonists in a limited-access operant food intake paradigm in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Delineating a serotonin 1B receptor circuit for appetite suppression in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
The Serotonin 5-HT1B Receptor Agonist CP-94253: A Technical Whitepaper on its Potential Antidepressant-Like Effects
For Researchers, Scientists, and Drug Development Professionals
Abstract
Major Depressive Disorder (MDD) remains a significant global health challenge, with a substantial portion of patients exhibiting inadequate response to currently available treatments. This necessitates the exploration of novel therapeutic targets. The serotonin (B10506) 1B (5-HT1B) receptor has emerged as a promising candidate for antidepressant drug development. This technical guide provides an in-depth review of the preclinical evidence supporting the antidepressant-like effects of CP-94253, a potent and selective 5-HT1B receptor agonist. We consolidate quantitative data from key behavioral studies, detail the experimental protocols employed, and visualize the proposed mechanisms and workflows. The evidence collectively suggests that 5-HT1B receptor agonism, as exemplified by CP-94253, represents a viable and potentially rapid-acting strategy for the treatment of depression.
Introduction: The Rationale for Targeting the 5-HT1B Receptor
The serotonergic system is a cornerstone of antidepressant pharmacology. While traditional antidepressants, such as Selective Serotonin Reuptake Inhibitors (SSRIs), broadly increase synaptic serotonin levels, their therapeutic onset is often delayed, and efficacy is limited. This has spurred research into more specific serotonin receptor subtypes that may mediate antidepressant responses more directly and rapidly.
CP-94253 is a selective and potent agonist for the 5-HT1B receptor, demonstrating approximately 25-fold and 40-fold selectivity over the 5-HT1D and 5-HT1A receptors, respectively.[1] Preclinical research indicates that direct activation of 5-HT1B receptors by agonists like CP-94253 can produce robust antidepressant-like effects in various rodent models, suggesting a distinct mechanistic pathway that could offer advantages over existing therapies.[2][3][4]
Proposed Mechanism of Action
Activation of these postsynaptic 5-HT1B heteroreceptors appears to modulate the release of other key neurotransmitters implicated in depression, namely dopamine (B1211576) and noradrenaline. The anti-immobility effect of CP-94253 in behavioral tests is blocked by both dopamine D2-like receptor antagonists (sulpiride) and alpha-2-adrenoceptor antagonists (idazoxan).[2][5] This indicates that the downstream enhancement of dopaminergic and noradrenergic neurotransmission is essential for its antidepressant-like activity.[2][5]
Further evidence points to CP-94253's ability to modulate neuronal activity in brain circuits implicated in depression, such as the lateral habenula circuit, and to enhance synaptic plasticity, as demonstrated by the potentiation of hippocampal long-term potentiation (LTP).[3]
References
- 1. CP-94253 - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. 5-HT1B receptor activation produces rapid antidepressant-like effects in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-HT Receptors and the Development of New Antidepressants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antidepressant-like effect of the selective 5-HT1B receptor agonist CP 94253: a possible mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dichotomous Role of the 5-HT1B Receptor Agonist CP94253 in Cocaine Reinforcement and Seeking: A Technical Guide
An In-depth Examination of Preclinical Findings for Researchers, Scientists, and Drug Development Professionals
Abstract
The serotonin (B10506) 1B (5-HT1B) receptor has emerged as a significant target in the neurobiology of cocaine addiction. The selective 5-HT1B receptor agonist, CP94253, has been instrumental in elucidating the complex and often contradictory roles of this receptor in cocaine's reinforcing and motivational effects. This technical guide synthesizes the current body of preclinical research on this compound, presenting a comprehensive overview of its influence on cocaine reinforcement and seeking behaviors. We provide a detailed summary of quantitative data from key studies, outline the experimental protocols used to generate these findings, and present visual representations of the underlying neurobiological and experimental frameworks. The evidence reviewed herein highlights a critical dichotomy: while this compound enhances the reinforcing properties of cocaine during active self-administration, it consistently attenuates cocaine-seeking behavior after a period of abstinence. This suggests a dynamic, state-dependent modulation of cocaine's effects by the 5-HT1B receptor system, offering a nuanced perspective for the development of novel pharmacotherapies for cocaine use disorder.
Introduction
Cocaine addiction remains a significant public health concern with limited effective treatment options. A deeper understanding of the neurobiological mechanisms underlying cocaine's powerful reinforcing effects and the persistent craving that drives relapse is crucial for the development of novel therapeutic strategies. The serotonergic system, particularly the 5-HT1B receptor, has been identified as a key modulator of the dopamine (B1211576) systems heavily implicated in reward and addiction.
This compound, a selective 5-HT1B receptor agonist, has been a valuable pharmacological tool to probe the function of this receptor in the context of cocaine use.[1] Research using this compound has revealed a fascinating and complex picture. During the maintenance phase of cocaine self-administration, activation of 5-HT1B receptors by this compound appears to potentiate the reinforcing effects of cocaine.[2][3][4] However, following a period of abstinence, the same agonist demonstrates a profound ability to reduce cocaine-seeking behavior, a preclinical model of relapse.[5][6][7] This in-depth guide will dissect the key experimental findings that have established this dual role, providing researchers and drug development professionals with a detailed technical resource.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound on cocaine reinforcement and seeking.
Table 1: Effects of this compound on Cocaine Self-Administration (Reinforcement)
| Experimental Paradigm | Animal Model | Cocaine Dose | This compound Dose | Key Finding | Reference |
| Fixed Ratio (FR) 5 Schedule | Rats | 0.075 - 0.75 mg/kg/infusion, i.v. | 5.6 mg/kg, s.c. | Leftward shift of the cocaine dose-effect curve, indicating enhanced reinforcement.[5] | [5] |
| Fixed Ratio (FR) 5 Schedule | Rats | Descending limb of dose-effect curve | 0.3 - 3 mg/kg, i.p. | Dose-dependent reduction in self-administration, similar to increasing cocaine dose.[4] | [4] |
| Progressive Ratio (PR) Schedule | Rats | 0.125 mg/infusion, i.v. | 0.3 - 3 mg/kg, i.p. | Dose-dependent increase in the highest completed ratio (breakpoint).[2][3] | [2][3] |
| Progressive Ratio (PR) Schedule | Male and Female Rats | 0.375 mg/kg, i.v. | 5.6 mg/kg, s.c. | Enhanced cocaine intake, infusions, and breakpoint.[8] | [8] |
| Maintenance vs. Protracted Abstinence (FR5) | Rats | 0.075 & 0.75 mg/kg/infusion, i.v. | 5.6 mg/kg, s.c. | During maintenance, enhanced reinforcement; after 21 days abstinence, decreased cocaine intake.[5] | [5] |
Table 2: Effects of this compound on Cocaine-Seeking (Reinstatement)
| Reinstatement Trigger | Animal Model | This compound Dose | Key Finding | Reference |
| Cocaine Prime (10 mg/kg, i.p.) | Rats | 3 - 10 mg/kg, s.c. | Dose-dependent reduction in cocaine-primed reinstatement.[7] | [7] |
| Cocaine Prime (2.5 mg/kg, i.p.) | Rats | 10 mg/kg, s.c. | Attenuation of reinstatement even at a low priming dose.[7] | [7] |
| Cocaine-Associated Cues | Rats | 3 - 10 mg/kg, s.c. | Dose-dependent reduction in cue-induced reinstatement.[7] | [7] |
| Cocaine Prime (15 mg/kg, i.p.) - CPP | Mice | 10 mg/kg, i.p. | Attenuated cocaine-primed reinstatement of conditioned place preference.[9] | [9] |
| Cue-Elicited and Cocaine-Primed (after 5 days abstinence) | Rats | 5.6 mg/kg, s.c. | Attenuated both cue- and cocaine-primed drug-seeking.[5] | [5] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are descriptions of the key experimental protocols employed in the cited research.
Animals and Surgery
-
Subjects: The majority of studies utilized adult male Wistar or Sprague-Dawley rats. Some studies also included female rats to investigate sex differences.[6][8] Mice have also been used in conditioned place preference studies.[9]
-
Housing: Animals are typically housed individually in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Food and water are available ad libitum unless otherwise specified for a particular experimental design.
-
Surgery: For intravenous self-administration studies, rats are surgically implanted with chronic indwelling catheters into the jugular vein under anesthesia. The catheter is passed subcutaneously to the mid-scapular region where it is attached to a back-mounted infusion harness. Animals are allowed a recovery period of at least one week before behavioral training commences.
Cocaine Self-Administration
-
Apparatus: Standard operant conditioning chambers are used, equipped with two levers (active and inactive), a stimulus light above the active lever, a tone generator, and a drug infusion pump connected to the animal's catheter.
-
Training: Rats are trained to press the active lever to receive an intravenous infusion of cocaine (e.g., 0.5 or 0.75 mg/kg/infusion) paired with the presentation of a discrete cue (e.g., light and tone). The inactive lever has no programmed consequences. Training sessions typically last for 2 hours daily.
-
Schedules of Reinforcement:
-
Fixed Ratio (FR): An animal must complete a fixed number of responses on the active lever to receive a single infusion of cocaine. An FR5 schedule, for example, requires five lever presses per infusion.[5]
-
Progressive Ratio (PR): The response requirement for each successive infusion increases progressively. The final ratio completed before the animal ceases to respond is termed the "breakpoint" and is considered a measure of the motivational strength of the reinforcer.[2][3][8]
-
Extinction and Reinstatement of Cocaine-Seeking
-
Extinction: Following stable self-administration, animals undergo daily extinction sessions where active lever presses no longer result in cocaine infusion or the presentation of cues. These sessions continue until responding on the active lever is significantly reduced.
-
Reinstatement: After extinction criteria are met, reinstatement of cocaine-seeking behavior is tested. This is triggered by:
-
Cocaine-Primed Reinstatement: A non-contingent intraperitoneal (i.p.) injection of cocaine (e.g., 2.5 - 10 mg/kg) is administered prior to the session.[7][10][11]
-
Cue-Induced Reinstatement: The presentation of the cocaine-associated cues (light and tone) contingent on an active lever press.[5][7][10]
-
This compound or vehicle is typically administered subcutaneously (s.c.) or intraperitoneally (i.p.) prior to the reinstatement test session.
-
Visualizations: Pathways and Processes
Proposed Signaling Mechanism of this compound in Modulating Cocaine's Effects
Caption: Proposed mechanism of this compound action on presynaptic terminals.
Experimental Workflow for Self-Administration and Reinstatement Studies
Caption: Standard experimental workflow for cocaine reinforcement and seeking studies.
Logical Relationship of this compound's Effects Based on Abstinence State
Caption: Dichotomous effects of this compound are dependent on the state of abstinence.
Discussion and Future Directions
The collective evidence strongly indicates that the 5-HT1B receptor agonist this compound has a dual, state-dependent effect on cocaine-related behaviors. During active drug taking, it enhances cocaine's reinforcing efficacy, as demonstrated by shifts in the dose-response curve and increased breakpoints on progressive ratio schedules.[2][3][4][5] This potentiation is blocked by 5-HT1B receptor antagonists, confirming the receptor's involvement.[4][5]
In stark contrast, after a period of forced abstinence, this compound consistently reduces cocaine-seeking behavior, whether induced by drug-associated cues or a priming injection of cocaine itself.[5][7][9] This suggests a neuroadaptive switch in the function of 5-HT1B receptors following cessation of chronic cocaine exposure. The mechanisms underlying this switch are not yet fully understood but may involve changes in receptor expression, localization, or downstream signaling pathways in key brain regions of the reward circuitry, such as the nucleus accumbens and ventral tegmental area.
These findings have significant implications for the development of pharmacotherapies for cocaine addiction. The ability of this compound to reduce cocaine seeking after abstinence suggests that 5-HT1B receptor agonists could be valuable as anti-relapse medications. However, the enhancement of cocaine reinforcement during active use poses a potential risk, suggesting that such a treatment might be most effective in individuals who have already achieved abstinence.
Future research should focus on elucidating the precise molecular and circuit-level changes that mediate this functional switch in 5-HT1B receptor modulation of cocaine-related behaviors. Investigating the interaction between the serotonin and dopamine systems in different phases of the addiction cycle will be critical. Furthermore, exploring the therapeutic window and optimal dosing strategies for 5-HT1B agonists in preclinical models of relapse will be essential steps toward translating these findings to the clinic.
Conclusion
This compound has been an invaluable tool in demonstrating the complex and dynamic role of the 5-HT1B receptor in cocaine addiction. The clear dichotomy in its effects—enhancing reinforcement during maintenance while suppressing seeking after abstinence—underscores the neuroplasticity that occurs in the transition from active drug use to a state of abstinence and relapse vulnerability. This technical guide provides a comprehensive summary of the key quantitative data and experimental methodologies that form the basis of our current understanding. The insights gained from studies on this compound offer a promising, albeit nuanced, avenue for the development of novel pharmacotherapies aimed at preventing relapse in individuals with cocaine use disorder.
References
- 1. CP-94253 - Wikipedia [en.wikipedia.org]
- 2. Serotonin1B Receptor Stimulation Enhances Cocaine Reinforcement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jneurosci.org [jneurosci.org]
- 4. jneurosci.org [jneurosci.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 5-HT1B receptor agonist attenuates cocaine self-administration after protracted abstinence and relapse in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stimulation of 5-HT1B receptors enhances cocaine reinforcement yet reduces cocaine-seeking behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 5-HT1B receptor agonist enhances breakpoint for cocaine on a progressive ratio (PR) schedule during maintenance of self-administration in female rats but reduces breakpoint for sucrose - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Effects of a 5-HT1B Receptor Agonist on Locomotion and Reinstatement of Cocaine-Conditioned Place Preference after Abstinence from Repeated Injections in Mice [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. Effects of serotonin (5-HT)(1B) receptor ligands on cocaine-seeking behavior in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Analysis of the Behavioral Effects of CP-94253 in Preclinical Animal Models
Introduction: CP-94253 is a potent and selective agonist for the serotonin (B10506) 1B receptor (5-HT1B). Its high specificity has made it a critical pharmacological tool for elucidating the role of the 5-HT1B receptor in a wide array of physiological and behavioral processes. This technical guide provides an in-depth review of the behavioral effects of CP-94253 as documented in various animal models. It is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of this compound's preclinical profile. The guide summarizes key quantitative data, outlines detailed experimental protocols, and provides visual diagrams of relevant pathways and workflows.
Core Mechanism of Action: 5-HT1B Receptor Agonism
CP-94253 exerts its effects by binding to and activating 5-HT1B receptors, which are G-protein coupled receptors. In the central nervous system, these receptors are found in high densities in the basal ganglia, striatum, and frontal cortex. They function both as presynaptic autoreceptors on serotonin neurons, inhibiting serotonin release, and as postsynaptic heteroreceptors on non-serotonergic neurons (e.g., GABAergic and glutamatergic), modulating the release of other neurotransmitters. The activation of these receptors by CP-94253 is the primary mechanism underlying its observed behavioral effects.
Effects on Feeding Behavior and Satiety
A significant body of research demonstrates that CP-94253 potently reduces food intake by promoting satiety. Selective activation of 5-HT1B receptors appears to be a key mechanism in the serotonergic control of feeding.
Quantitative Data: Feeding and Satiety
| Behavioral Test | Animal Model | CP-94253 Dose & Route | Key Finding | Citation |
| Free Feeding (Pellets) | Mildly deprived rats | 5-40 µmol/kg | Dose-dependent reduction in pellet intake (ID50 = 12.5 µmol/kg). | [1] |
| Free Feeding (Sucrose) | Mildly deprived rats | 5-40 µmol/kg | Dose-dependent reduction in 10% sucrose (B13894) solution intake (ID50 = 22.8 µmol/kg). | [1] |
| Behavioral Satiety Sequence | Fasted rats | 5.0 mg/kg, IP | Reduced food intake by 57%; increased resting and decreased rearing, preserving the normal satiety sequence. | [2] |
| Meal Pattern Analysis | Rats (consuming wet mash) | 2.5 mg/kg, IP | Reduced food intake by decreasing meal size and duration without altering the rate of eating. | [3] |
| Operant Food Intake (FR:10) | Male Wistar rats | up to 10 mg/kg, IP | Dose-dependently suppressed the number of earned food pellets (ED50: 2.09 mg/kg). | [4] |
Experimental Protocol: Behavioral Satiety Sequence (BSS)
-
Animals: Male rats are typically used, fasted for a period (e.g., 12-24 hours) to ensure motivation to eat.
-
Drug Administration: Animals are habituated to handling and intraperitoneal (IP) injections. On the test day, rats are administered either CP-94253 (e.g., 5.0 mg/kg) or a vehicle control solution.
-
Procedure: Following injection (e.g., 30 minutes post-injection), pre-weighed food is introduced into the home cage. A trained observer, blind to the treatment condition, records the duration and frequency of specific behaviors (e.g., eating, grooming, resting, rearing, locomotion) at set intervals (e.g., every 60 seconds) for a defined period (e.g., 40-60 minutes).
-
Data Analysis: The temporal profile of behaviors is analyzed. A normal satiety sequence involves a transition from feeding to active behaviors (like grooming) and finally to resting. The protocol assesses whether the drug reduces food intake by accelerating this natural sequence (enhancing satiety) or by causing disruptive, competing behaviors.[2][3]
Effects in Models of Anxiety and Depression
CP-94253 has demonstrated both anxiolytic-like and antidepressant-like properties in various rodent models, suggesting a complex role for the 5-HT1B receptor in mood regulation.
Quantitative Data: Anxiety and Depression
| Behavioral Test | Animal Model | CP-94253 Dose & Route | Key Finding | Citation |
| Vogel Conflict Drinking Test | Mice | 1.25-5 mg/kg | Produced anxiolytic-like effects comparable to diazepam (2.5-5 mg/kg). | [5] |
| Elevated Plus-Maze Test | Mice | 2.5 mg/kg | Showed anti-anxiety-like activity similar to that of diazepam (5 mg/kg). | [5] |
| Four-Plate Test | Mice | 5-10 mg/kg | Produced weaker anxiolytic-like effects than diazepam. | [5] |
| Forced Swim Test (FST) | Mice | 5-10 mg/kg | Showed anti-immobility action (antidepressant-like effect), similar to imipramine (B1671792) (30 mg/kg). | [5][6] |
| Forced Swim Test (FST) | Naïve rats | Not specified | Reduced immobility when examined 24 hours after acute treatment. | [7] |
| Chronic Social Defeat Stress | Mice | Not specified | Produced antidepressant-like effects in the tail suspension and sucrose preference tests. | [7] |
Experimental Protocol: Forced Swim Test (FST)
-
Animals: Male mice are commonly used.
-
Apparatus: A transparent glass cylinder (e.g., 25 cm high, 10 cm in diameter) is filled with water (e.g., 23-25°C) to a depth where the mouse cannot touch the bottom or escape.
-
Procedure:
-
Pre-test (Day 1): Mice are placed in the water for a 15-minute adaptation session. This induces a state of helplessness for the subsequent test.
-
Drug Administration (Day 2): CP-94253 (e.g., 5 mg/kg, IP) or a control substance is administered at specific time points before the test session (e.g., 60, 30, and 15 minutes before the test).[8]
-
Test Session (Day 2): 24 hours after the pre-test, mice are placed back in the water for a 6-minute session. The duration of immobility (making only minimal movements to keep the head above water) is recorded, typically during the last 4 minutes of the session.
-
-
Data Analysis: A reduction in immobility time is interpreted as an antidepressant-like effect.[8]
Effects on Locomotor and Agonistic Behavior
The impact of CP-94253 on general locomotion is context-dependent, with some studies showing no significant effect and others reporting changes, particularly in conjunction with other substances or stressors. Its effects on social and aggressive behaviors are more distinct.
Quantitative Data: Locomotion and Agonistic Behavior
| Behavioral Test | Animal Model | CP-94253 Dose & Route | Key Finding | Citation |
| Spontaneous Locomotion | Fasted rats | 5.0 mg/kg, IP | Did not cause a significant increase in locomotion or gross disruption of behavior. | [2] |
| Resident-Intruder Paradigm | Male mice | 2.5-10.0 mg/kg | Reduced resident offensive aggression; defensive behaviors were largely unchanged. | [9] |
| Spontaneous Locomotion | Drug-naïve mice | 10 mg/kg, IP | Had no effect on spontaneous or cocaine-induced locomotion. | [10][11] |
| Spontaneous Locomotion | Mice with repeated saline/cocaine injections | 10 mg/kg, IP | Increased spontaneous locomotion when tested 1 day after the last injection. | [10] |
| Cocaine-Sensitized Locomotion | Mice after 20-day abstinence | 10 mg/kg, IP | Attenuated the expression of sensitized locomotion induced by cocaine. | [10] |
Experimental Protocol: Resident-Intruder Paradigm
-
Animals: Male mice are individually housed for a period (e.g., 3-4 weeks) to establish residency and territoriality. Smaller, group-housed male mice serve as "intruders."
-
Drug Administration: The resident mouse is treated with CP-94253 (e.g., 2.5-10.0 mg/kg) or vehicle a set time before the test.
-
Procedure: An intruder mouse is introduced into the home cage of the resident. The ensuing interaction is videotaped for a fixed duration (e.g., 10-15 minutes).
-
Data Analysis: Trained observers score the tapes for specific social, aggressive, and defensive behaviors. This includes latency to first attack, number of attacks, duration of tail rattling (offensive aggression), as well as social sniffing, grooming (social behavior), and defensive postures.[9]
Effects in Models of Substance Abuse
CP-94253 has been investigated for its potential to modulate the behavioral effects of drugs of abuse, such as cocaine. The findings suggest that 5-HT1B receptor activation can influence drug-seeking behavior.
Quantitative Data: Substance Abuse Models
| Behavioral Test | Animal Model | CP-94253 Dose & Route | Key Finding | Citation |
| Cocaine-Primed Reinstatement of CPP | Male mice | 10 mg/kg, IP | Attenuated the reinstatement of cocaine-conditioned place preference (CPP). | [10][11] |
Experimental Protocol: Cocaine-Conditioned Place Preference (CPP) Reinstatement
-
Apparatus: A two-chambered box with distinct visual and tactile cues in each chamber.
-
Procedure:
-
Baseline Preference (Pre-test): Mice are allowed to freely explore both chambers to determine any initial preference.
-
Conditioning: Over several days, mice receive injections of cocaine (e.g., 15 mg/kg) and are confined to one chamber, and on alternate days, they receive saline injections and are confined to the other chamber.
-
CPP Test: After conditioning, mice are allowed to freely explore both chambers, and the time spent in the cocaine-paired chamber is measured to confirm a preference has been established.
-
Extinction: Mice are repeatedly placed in the apparatus without any drug injections until the preference for the cocaine-paired side is extinguished.
-
Reinstatement Test: Mice are pre-treated with CP-94253 (10 mg/kg) or vehicle, followed by a priming dose of cocaine. They are then placed back in the apparatus, and the time spent in the previously cocaine-paired chamber is measured.
-
-
Data Analysis: A significant reduction in time spent in the cocaine-paired chamber in the CP-94253 group compared to the vehicle group indicates that the compound attenuated cocaine-primed reinstatement of drug-seeking behavior.[10][12]
Summary and Conclusion
The selective 5-HT1B receptor agonist CP-94253 exhibits a distinct and robust behavioral profile in animal models. Its primary effects include:
-
A potent reduction in food intake, driven by an enhancement of satiety rather than malaise or behavioral disruption.
-
Significant anxiolytic-like and antidepressant-like effects across multiple behavioral paradigms.
-
A context-dependent influence on locomotion and a specific reduction in offensive aggressive behaviors.
-
The ability to attenuate drug-seeking behavior in models of cocaine addiction.
Collectively, the data underscore the critical role of the 5-HT1B receptor in regulating appetite, mood, and impulse control. CP-94253 remains an invaluable tool for researchers investigating the therapeutic potential of targeting this receptor system for conditions such as obesity, depression, anxiety disorders, and substance use disorders.
References
- 1. CP-94, 253: a selective serotonin1B (5-HT1B) agonist that promotes satiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The 5-HT1B receptor agonist CP-94,253 reduces food intake and preserves the behavioural satiety sequence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-HT1B receptors modulate components of satiety in the rat: behavioural and pharmacological analyses of the selective serotonin1B agonist CP-94,253 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of serotonin 5-HT(1/2) receptor agonists in a limited-access operant food intake paradigm in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of a selective 5-HT1B receptor agonist and antagonists in animal models of anxiety and depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 5-HT1B receptor activation produces rapid antidepressant-like effects in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antidepressant-like effect of the selective 5-HT1B receptor agonist CP 94253: a possible mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Differential effects of CGS 12066B and CP-94,253 on murine social and agonistic behaviour - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of a 5-HT1B Receptor Agonist on Locomotion and Reinstatement of Cocaine-Conditioned Place Preference after Abstinence from Repeated Injections in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Effects of a 5-HT1B Receptor Agonist on Locomotion and Reinstatement of Cocaine-Conditioned Place Preference after Abstinence from Repeated Injections in Mice [frontiersin.org]
- 12. Effects of a 5-HT1B Receptor Agonist on Locomotion and Reinstatement of Cocaine-Conditioned Place Preference after Abstinence from Repeated Injections in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for CP-94253 in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the recommended dosages and experimental protocols for the selective 5-HT1B receptor agonist, CP-94253, in mice and rats. The information is intended to guide researchers in designing and conducting in vivo studies to investigate the roles of the 5-HT1B receptor in various physiological and pathological processes.
Mechanism of Action
CP-94253 is a potent and selective agonist for the serotonin (B10506) 1B receptor (5-HT1B).[1][2][3] This receptor is a member of the G-protein coupled receptor family and is primarily found in the central nervous system. Activation of 5-HT1B receptors has been shown to modulate the release of various neurotransmitters, including serotonin, dopamine, and noradrenaline, thereby influencing a range of behaviors such as mood, appetite, and impulsivity.[1] Studies suggest that the antidepressant-like effects of CP-94253 are mediated by the activation of postsynaptic 5-HT1B receptors and involve the dopaminergic and noradrenergic systems.[1]
Recommended Dosages and Administration
The appropriate dosage of CP-94253 can vary depending on the animal model, the specific research question, and the experimental design. The following tables summarize effective dosages reported in the literature for both mice and rats.
Table 1: Recommended CP-94253 Dosages for Mice
| Application/Test | Strain | Dosage | Route of Administration | Key Findings |
| Antidepressant-like effects (Forced Swim Test) | Male Mice | 5 mg/kg | Intraperitoneal (i.p.) | Potently shortened immobility time.[1][4] |
| Antidepressant-like effects (Forced Swim Test) | Not Specified | 5-10 mg/kg | Not Specified | Showed anti-immobility action.[5] |
| Anxiolytic-like effects (Elevated Plus-Maze) | Not Specified | 2.5 mg/kg | Not Specified | Effects were similar to diazepam.[5] |
| Anxiolytic-like effects (Vogel Conflict Drinking Test) | Not Specified | 1.25-5 mg/kg | Not Specified | Showed anxiolytic-like effects.[5] |
| Sleep Regulation | 5-HT1A knockout and wild-type mice | 1-3 mg/kg | Intraperitoneal (i.p.) | Reduced paradoxical sleep.[6] |
| Locomotion and Cocaine-Conditioned Place Preference | Not Specified | 10 mg/kg | Intraperitoneal (i.p.) | Increased spontaneous locomotion after repeated injections; attenuated cocaine reinstatement.[7] |
| Satiety and Food Intake | Wild-type and 5-HT1B knockout mice | Not Specified | Not Specified | Produced a dose-dependent suppression of food intake.[8] |
Table 2: Recommended CP-94253 Dosages for Rats
| Application/Test | Strain | Dosage | Route of Administration | Key Findings |
| Satiety and Food Intake | Fasted Rats | 5.0 mg/kg | Intraperitoneal (i.p.) | Reduced food intake by 57%.[2] |
| Satiety and Food Intake | Mildly deprived Sprague-Dawley rats | 5-40 µmol/kg | Not Specified | Reduced intake of pellets and sucrose (B13894) solution.[3] |
| Sleep and Wakefulness | Wistar rats | 5.0-10.0 mg/kg | Not Specified | Increased waking and reduced slow-wave and REM sleep.[9] |
| Cocaine Self-Administration | Male and Female rats | 5.6 mg/kg | Subcutaneous (s.c.) | Decreased cocaine intake after abstinence.[10] |
| Cocaine and Sucrose Reinforcement | Female and Male rats | 3.2, 5.6, 10 mg/kg | Subcutaneous (s.c.) | Enhanced breakpoints for cocaine but attenuated them for sucrose.[11] |
| Serotonin Synthesis (Acute) | Flinders Sensitive Line (FSL) and Flinders Resistant Line (FRL) rats | 5 mg/kg | Intraperitoneal (i.p.) | Significantly decreased 5-HT synthesis.[12] |
| Serotonin Synthesis (Chronic) | Flinders Sensitive Line (FSL) and Flinders Resistant Line (FRL) rats | 5 mg/kg/day for 14 days | Subcutaneous (s.c.) via osmotic minipump | Decreased 5-HT synthesis in FRL rats and increased it in FSL rats.[12] |
| Electrophysiology (Hippocampal Pyramidal Neuron Firing) | Sprague-Dawley rats | 2 mg/kg | Intravenous (i.v.) | Reduced the duration of inhibition of pyramidal neuron firing.[13] |
Experimental Protocols
Below are detailed methodologies for key experiments cited in the literature.
Forced Swim Test (Mice)
This protocol is adapted from studies investigating the antidepressant-like effects of CP-94253.[1][4]
Objective: To assess the antidepressant-like activity of CP-94253.
Materials:
-
CP-94253
-
Saline (0.9% NaCl)
-
Cylindrical glass beakers (25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 10 cm.
-
Video recording equipment (optional)
-
Stopwatch
Procedure:
-
Administer CP-94253 (5 mg/kg, i.p.) or vehicle (saline) to male mice.
-
30 minutes post-injection, individually place each mouse into a beaker of water for a 6-minute session.
-
Record the duration of immobility during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating motionless, making only movements necessary to keep the head above water.
-
Analyze the data to compare the duration of immobility between the CP-94253 treated group and the control group.
Food Intake Study (Rats)
This protocol is based on research examining the effects of CP-94253 on satiety.[2]
Objective: To determine the effect of CP-94253 on food consumption in fasted rats.
Materials:
-
CP-94253
-
Saline (0.9% NaCl)
-
Standard rat chow pellets
-
Metabolic cages with food hoppers and water bottles
-
Animal scale
Procedure:
-
Individually house male rats and acclimate them to the testing environment.
-
Fast the rats for a predetermined period (e.g., 18-24 hours) with free access to water.
-
Administer CP-94253 (5.0 mg/kg, i.p.) or vehicle (saline).
-
30 minutes post-injection, provide a pre-weighed amount of food.
-
Measure food intake at regular intervals (e.g., 30, 60, 120 minutes) by weighing the remaining food.
-
Calculate the cumulative food intake and compare the results between the treated and control groups.
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway for CP-94253 Antidepressant-like Effects
The following diagram illustrates the proposed mechanism of action for the antidepressant-like effects of CP-94253, involving the modulation of dopaminergic and noradrenergic systems.[1][4]
References
- 1. Antidepressant-like effect of the selective 5-HT1B receptor agonist CP 94253: a possible mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The 5-HT1B receptor agonist CP-94,253 reduces food intake and preserves the behavioural satiety sequence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CP-94, 253: a selective serotonin1B (5-HT1B) agonist that promotes satiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effects of a selective 5-HT1B receptor agonist and antagonists in animal models of anxiety and depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Effects of a 5-HT1B Receptor Agonist on Locomotion and Reinstatement of Cocaine-Conditioned Place Preference after Abstinence from Repeated Injections in Mice [frontiersin.org]
- 8. Tonic regulation of satiety by 5-HT receptors in the mouse: converging evidence from behavioural and c-fos immunoreactivity studies? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of selective activation of the 5-HT1B receptor with CP-94,253 on sleep and wakefulness in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 5-HT1B receptor agonist attenuates cocaine self-administration after protracted abstinence and relapse in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 5-HT1B receptor agonist enhances breakpoint for cocaine on a progressive ratio (PR) schedule during maintenance of self-administration in female rats but reduces breakpoint for sucrose - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The opposite effect of a 5-HT1B receptor agonist on 5-HT synthesis, as well as its resistant counterpart, in an animal model of depression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effects of acute and sustained administration of vortioxetine on the serotonin system in the hippocampus: electrophysiological studies in the rat brain - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Administration of the 5-HT1B Receptor Agonist CP94253
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of three common administration routes for the selective 5-HT1B receptor agonist, CP94253: intraperitoneal (IP) injection, subcutaneous (SC) injection, and continuous infusion via an osmotic pump. This document includes a summary of key considerations for each route, detailed experimental protocols, and a depiction of the relevant signaling pathway.
Introduction to this compound and Administration Routes
This compound is a potent and selective agonist for the serotonin (B10506) 1B receptor (5-HT1B). It is a valuable tool for investigating the role of the 5-HT1B receptor in various physiological and pathological processes, including depression, anxiety, and substance abuse.[1][2] The choice of administration route is critical for achieving desired pharmacokinetic and pharmacodynamic profiles in preclinical studies.
-
Intraperitoneal (IP) Injection: This method allows for rapid absorption of the compound into the systemic circulation, leading to a quick onset of action. It is a commonly used route in rodent studies for acute dosing.[3][4]
-
Subcutaneous (SC) Injection: SC administration typically results in a slower and more sustained absorption compared to IP injection, leading to a longer duration of action.[5] This route is often preferred for less frequent dosing or to avoid the potential for bolus effects.
-
Osmotic Pump: For long-term, continuous administration, osmotic pumps offer a reliable method for maintaining stable plasma and brain concentrations of a compound.[6][7] This is particularly useful for chronic studies aiming to mimic a continuous drug exposure paradigm.
Data Presentation: Comparative Overview of Administration Routes
| Parameter | Intraperitoneal (IP) Injection | Subcutaneous (SC) Injection | Osmotic Pump |
| Onset of Action | Rapid | Slower than IP | Gradual, reaching steady state |
| Peak Plasma Concentration (Cmax) | High | Lower than IP | Maintained at a steady state |
| Time to Peak Concentration (Tmax) | Short | Longer than IP | Not applicable (steady state) |
| Bioavailability | High, but can be variable | Generally high and less variable than IP | High and consistent |
| Duration of Action | Short | Longer than IP | Continuous over the pump's lifespan |
| Dosing Frequency | Suitable for acute, single doses | Suitable for intermittent or less frequent dosing | Continuous infusion |
| Stress to Animal | Minimal with proper technique | Minimal with proper technique | Initial surgical stress, then minimal |
Experimental Protocols
Preparation of this compound Solution
For all administration routes, this compound hydrochloride is typically dissolved in sterile 0.9% saline.[6]
Materials:
-
This compound hydrochloride (powder)
-
Sterile 0.9% saline solution
-
Sterile vials
-
Vortex mixer
-
Syringes and filters (0.22 µm) for sterilization
Procedure:
-
Calculate the required amount of this compound and saline to achieve the desired final concentration (e.g., 1 mg/mL for a 10 mg/kg dose in a 25g mouse with an injection volume of 0.25 mL).
-
Aseptically weigh the this compound powder and transfer it to a sterile vial.
-
Add the calculated volume of sterile saline to the vial.
-
Vortex the solution until the this compound is completely dissolved.
-
For osmotic pump studies, it is crucial to filter-sterilize the final solution using a 0.22 µm syringe filter to prevent pump clogging and infection.
Intraperitoneal (IP) Injection Protocol (Mouse)
Materials:
-
Prepared this compound solution
-
Sterile syringes (e.g., 1 mL)
-
Sterile needles (e.g., 25-27 gauge)
-
70% ethanol (B145695) or other suitable disinfectant
Procedure:
-
Restrain the mouse securely, for example, by scruffing the neck and securing the tail.
-
Tilt the mouse's head downwards at a slight angle.
-
Identify the injection site in the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder and cecum.[10][11]
-
Disinfect the injection site with 70% ethanol.
-
Insert the needle at a 10-20 degree angle into the peritoneal cavity.
-
Gently aspirate to ensure no fluid or blood is drawn back, which would indicate entry into an organ or blood vessel.
-
Inject the calculated volume of this compound solution slowly and steadily.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any signs of distress.
Subcutaneous (SC) Injection Protocol (Mouse)
Materials:
-
Prepared this compound solution
-
Sterile syringes (e.g., 1 mL)
-
Sterile needles (e.g., 25-27 gauge)
-
70% ethanol or other suitable disinfectant
Procedure:
-
Restrain the mouse by scruffing the loose skin over the neck and shoulders.
-
Lift the scruff to create a "tent" of skin.
-
Disinfect the injection site at the base of the skin tent with 70% ethanol.
-
Insert the needle, bevel up, into the subcutaneous space at the base of the tent, parallel to the spine.[4][12]
-
Gently aspirate to ensure a blood vessel has not been entered.
-
Inject the calculated volume of this compound solution. A small bleb or lump will form under the skin.
-
Withdraw the needle and gently massage the area to aid dispersion.
-
Return the mouse to its cage and monitor for any adverse reactions.
Osmotic Pump Implantation Protocol (Mouse - Subcutaneous)
This protocol describes the subcutaneous implantation of an osmotic pump for systemic drug delivery. This is a surgical procedure and must be conducted under aseptic conditions.
Materials:
-
Sterile osmotic pump (e.g., Alzet)
-
Prepared and sterile-filtered this compound solution
-
Sterile syringes and filling tubes
-
Surgical instruments (scalpel, forceps, scissors, wound clips or sutures)
-
Anesthetic
-
Analgesic
-
70% ethanol or other surgical scrub
-
Sterile drape
Procedure:
-
Pump Priming: Fill the osmotic pump with the sterile this compound solution according to the manufacturer's instructions. Incubate the filled pump in sterile saline at 37°C for at least 24 hours before implantation to ensure immediate pumping upon implantation.[13]
-
Animal Preparation: Anesthetize the mouse using an approved protocol. Shave and disinfect the surgical site, typically on the back between the scapulae. Place the animal on a sterile drape.
-
Incision: Make a small midline incision in the skin of the mid-scapular region.
-
Pocket Formation: Using blunt dissection with a hemostat or forceps, create a subcutaneous pocket large enough to accommodate the pump.[2]
-
Pump Implantation: Insert the primed osmotic pump into the subcutaneous pocket, with the delivery portal pointing away from the incision.
-
Wound Closure: Close the incision with wound clips or sutures.
-
Post-operative Care: Administer analgesics as per your approved protocol. Monitor the animal closely during recovery for any signs of pain, distress, or infection.
Signaling Pathway and Experimental Workflow Diagrams
This compound Signaling Pathway
Activation of the 5-HT1B receptor by this compound initiates a cascade of intracellular events. The receptor is coupled to the inhibitory G-protein, Gαi/o, which leads to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels. Additionally, 5-HT1B receptor activation can stimulate the mitogen-activated protein kinase (MAPK) pathway, specifically the extracellular signal-regulated kinase (ERK) 1/2, through both Gαi/o and β-arrestin-dependent mechanisms.[1][2] Functionally, activation of 5-HT1B receptors has been shown to modulate the release of other neurotransmitters, including an increase in dopamine (B1211576) in the prefrontal cortex.
Caption: this compound signaling cascade via the 5-HT1B receptor.
Experimental Workflow for Comparing Administration Routes
A typical experimental workflow to compare the effects of this compound administered via different routes would involve several key steps, from animal preparation to data analysis.
Caption: Workflow for comparing this compound administration routes.
Logical Relationship of Administration Routes to Pharmacokinetic Profiles
The choice of administration route directly influences the resulting pharmacokinetic profile of this compound, which in turn dictates its pharmacodynamic effects.
Caption: Influence of administration route on PK/PD profiles.
References
- 1. 5-HT1B RECEPTOR-MEDIATED ACTIVATION OF ERK1/2 REQUIRES BOTH Gαi/o AND β-ARRESTIN PROTEINS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-HT1B Receptor-Mediated Activation of ERK1/2 Requires Both Gαi/o and β-Arrestin Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The opposite effect of a 5-HT1B receptor agonist on 5-HT synthesis, as well as its resistant counterpart, in an animal model of depression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of acute and sustained administration of vortioxetine on the serotonin system in the hippocampus: electrophysiological studies in the rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antidepressant-like effect of the selective 5-HT1B receptor agonist CP 94253: a possible mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetic profile of the selective 5-HT3 receptor antagonist ondansetron in the rat: an original study and a minireview of the behavioural pharmacological literature in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Serotonin1B Receptor Stimulation Enhances Cocaine Reinforcement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Central Nervous System Distribution of an Opioid Agonist Combination with Synergistic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. gadconsulting.com [gadconsulting.com]
- 11. The 5-HT1B receptor - a potential target for antidepressant treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Serotonin-mediated increase in prefrontal cortex dopamine release: pharmacological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Preparing CP-94253 Solutions for Injection
For Researchers, Scientists, and Drug Development Professionals
Introduction
CP-94253 is a potent and selective agonist for the serotonin (B10506) 5-HT1B receptor, demonstrating central activity upon systemic administration.[1][2] Its utility in preclinical research, particularly in neuroscience and pharmacology, necessitates standardized protocols for the preparation of solutions suitable for in vivo and in vitro studies. These application notes provide detailed methodologies for the solubilization, formulation, and sterilization of CP-94253 hydrochloride for injection, ensuring solution stability, accurate dosing, and sterility for reliable experimental outcomes.
Data Presentation
Table 1: Solubility and Storage of CP-94253 Hydrochloride
| Parameter | Value | Reference |
| Molecular Weight | 293.79 g/mol | [1] |
| Solubility in DMSO | 125 mg/mL (425.47 mM) | [1][3] |
| Note: Ultrasonic agitation is recommended. Hygroscopic DMSO can negatively impact solubility; use freshly opened solvent. | [1][3] | |
| Solubility in Water | 7.34 mg/mL (25 mM) | [3][4] |
| Note: Sonication is recommended. | [4] | |
| Stock Solution Storage (in DMSO) | -80°C for up to 6 months; -20°C for up to 1 month. Solutions should be stored in sealed containers, protected from moisture. | [1][3] |
| Working Solution (In Vivo) | It is recommended to prepare fresh solutions for same-day use. | [5] |
Experimental Protocols
Protocol 1: Preparation of CP-94253 for In Vivo Injection using a DMSO, PEG300, and Tween-80 Vehicle
This protocol is suitable for achieving a clear solution of CP-94253 hydrochloride for systemic administration in animal models.
Materials:
-
CP-94253 hydrochloride powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile filtered
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile saline (0.9% sodium chloride)
-
Sterile vials
-
Sterile syringes and needles
-
0.22 µm sterile syringe filter
Procedure:
-
Prepare a Stock Solution in DMSO:
-
In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of CP-94253 hydrochloride powder.
-
Add sterile-filtered DMSO to the powder to create a stock solution. For example, to create a 20.8 mg/mL stock solution, dissolve 20.8 mg of CP-94253 in 1 mL of DMSO.[1][3]
-
Use ultrasonic agitation to ensure complete dissolution.[1][3]
-
-
Prepare the Vehicle Mixture:
-
Formulate the Final Injection Solution:
-
To the vehicle mixture, add the CP-94253 stock solution to achieve the desired final concentration. For example, to prepare a 1 mL working solution with a final concentration of 2.08 mg/mL, add 100 µL of the 20.8 mg/mL DMSO stock solution to 900 µL of the vehicle mixture (prepared by combining 400 µL PEG300, 50 µL Tween-80, and 450 µL saline).[1]
-
Mix thoroughly by vortexing until a clear and homogenous solution is obtained. If precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.
-
-
Sterilization:
-
Aseptically filter the final solution through a 0.22 µm sterile syringe filter into a sterile vial. This is a critical step to ensure the sterility of the injectable solution, as heat sterilization methods like autoclaving are not suitable for this formulation.
-
-
Administration:
-
The prepared solution should be administered immediately. For intraperitoneal (IP) injections in rodents, use an appropriate needle gauge (e.g., 25-27g for mice, 23-25g for rats) and inject into the lower right quadrant of the abdomen to avoid the cecum.
-
Protocol 2: Preparation of CP-94253 for In Vivo Injection using a Sulfobutyl Ether-beta-cyclodextrin (SBE-β-CD) Vehicle
This protocol provides an alternative formulation using a cyclodextrin-based vehicle, which can enhance the solubility and stability of the compound.
Materials:
-
CP-94253 hydrochloride powder
-
Dimethyl sulfoxide (DMSO), sterile filtered
-
20% (w/v) Sulfobutyl ether-beta-cyclodextrin (SBE-β-CD) in sterile saline
-
Sterile vials
-
Sterile syringes and needles
-
0.22 µm sterile syringe filter
Procedure:
-
Prepare a Stock Solution in DMSO:
-
Follow step 1 of Protocol 1 to prepare a stock solution of CP-94253 in sterile-filtered DMSO (e.g., 20.8 mg/mL).[1]
-
-
Prepare the SBE-β-CD Vehicle:
-
Prepare a 20% (w/v) solution of SBE-β-CD in sterile saline. For example, dissolve 2 g of SBE-β-CD in 10 mL of sterile saline. Ensure complete dissolution.
-
-
Formulate the Final Injection Solution:
-
In a sterile vial, add the CP-94253 DMSO stock solution to the 20% SBE-β-CD in saline. For example, to prepare a 1 mL working solution with a final concentration of 2.08 mg/mL, add 100 µL of the 20.8 mg/mL DMSO stock solution to 900 µL of the 20% SBE-β-CD solution.[1]
-
Mix thoroughly until a clear solution is obtained.
-
-
Sterilization:
-
Aseptically filter the final solution through a 0.22 µm sterile syringe filter into a sterile vial.
-
-
Administration:
-
Administer the freshly prepared solution as described in step 5 of Protocol 1.
-
Mandatory Visualizations
Caption: Experimental workflow for preparing CP-94253 injection solution.
References
- 1. CP 94253 hydrochloride | 5-HT1B Receptors | Tocris Bioscience [tocris.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound hydrochloride | 5-HT Receptor | TargetMol [targetmol.com]
- 5. CP 94253 hydrochloride | 5-HT1B receptor Agonist | Hello Bio [hellobio.com]
Application Notes and Protocols: CP94253 in the Forced Swim Test
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing CP94253, a selective 5-HT1B receptor agonist, in the forced swim test (FST) for assessing potential antidepressant-like activity in mice.
Introduction
The forced swim test is a widely used behavioral paradigm to screen for antidepressant efficacy.[1][2][3] The test is based on the principle that when rodents are placed in an inescapable cylinder of water, they will eventually adopt an immobile posture. Antidepressant treatments have been shown to reduce the duration of this immobility.[3] this compound is a selective agonist for the 5-hydroxytryptamine (5-HT) receptor subtype 1B.[4] Studies have demonstrated that this compound administration potently shortens the immobility time of mice in the forced swim test, suggesting an antidepressant-like effect.[4] This effect is mediated by the activation of 5-HT1B receptors and appears to involve the modulation of dopaminergic and noradrenergic systems.
Data Presentation
The following table summarizes representative quantitative data on the effects of this compound on mouse behavior in the forced swim test. The data is based on findings that a 5 mg/kg intraperitoneal dose of this compound significantly reduces immobility time.
| Treatment Group | Dose (mg/kg, i.p.) | Immobility Time (s) | Swimming Time (s) | Climbing Time (s) |
| Vehicle (Saline) | - | 150 ± 10 | 70 ± 8 | 20 ± 3 |
| This compound | 5 | 90 ± 12 | 120 ± 10 | 30 ± 5 |
Note: Data are presented as mean ± SEM (Standard Error of Mean). The values are representative of typical results and are intended for illustrative purposes. A statistically significant difference from the vehicle group is denoted by ().
Experimental Protocols
Materials
-
Test Compound: this compound
-
Vehicle: Sterile 0.9% saline
-
Animals: Male adult mice (e.g., C57BL/6 strain), 8-10 weeks old.
-
Forced Swim Test Apparatus: A transparent Plexiglas cylinder (30 cm height x 20 cm diameter).[1]
-
Water: Maintained at a temperature of 23-25°C.
-
Acclimation Area: A quiet, dedicated room for animal habituation.
-
Video Recording Equipment: A camera positioned to have a clear view of the swim cylinder.
-
Analysis Software: Software for scoring animal behavior (optional, manual scoring is also possible).
Procedure
-
Animal Acclimation:
-
House the mice in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle.
-
Allow at least one week of acclimatization to the housing facility before the experiment.
-
On the day of the experiment, transfer the mice to the testing room at least 60 minutes prior to the start of the test to allow for habituation to the new environment.[1]
-
-
Drug Preparation and Administration:
-
Dissolve this compound in sterile 0.9% saline to the desired concentration (e.g., for a 5 mg/kg dose).
-
Administer this compound or the vehicle (saline) via intraperitoneal (i.p.) injection 30 minutes before the start of the forced swim test.
-
-
Forced Swim Test:
-
Fill the Plexiglas cylinder with water (23-25°C) to a depth of 15 cm, ensuring the mouse cannot touch the bottom with its tail or hind limbs.[1]
-
Gently place the mouse into the center of the cylinder.
-
The total duration of the test is 6 minutes.[1]
-
Record the entire 6-minute session using the video camera.
-
The first 2 minutes of the test are considered an initial adaptation period and are typically not scored for immobility.[1]
-
Score the behavior of the mouse during the final 4 minutes of the test.
-
-
Behavioral Scoring:
-
A trained observer, blind to the treatment groups, should score the videos.
-
Immobility: The mouse is considered immobile when it remains floating in the water, making only the small movements necessary to keep its head above water.
-
Swimming: The mouse is scored as swimming when it is making active swimming motions, moving around in the cylinder.
-
Climbing: The mouse is scored as climbing when it is making active movements with its forepaws in and out of the water, usually directed against the walls of the cylinder.
-
The total time (in seconds) spent in each of these three behaviors during the 4-minute observation period is recorded.
-
-
Post-Test Procedure:
-
At the end of the 6-minute test, carefully remove the mouse from the water.
-
Dry the mouse with a towel and place it in a clean, dry cage under a warming lamp for a short period before returning it to its home cage.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for the forced swim test with this compound.
Signaling Pathway of this compound in the Forced Swim Test
Caption: Proposed signaling pathway of this compound's antidepressant-like effect.
References
- 1. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel insights into the behavioral analysis of mice subjected to the forced-swim test - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Forced Swim Test as a Model of Depressive-like Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of a selective 5-HT1B receptor agonist and antagonists in animal models of anxiety and depression - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: CP94253 in Cocaine Self-Administration Paradigms
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of CP94253, a selective 5-HT1B receptor agonist, in preclinical cocaine self-administration studies. The information compiled from peer-reviewed literature offers insights into its effects on cocaine reinforcement, motivation, and relapse-like behavior.
Introduction
Cocaine addiction remains a significant public health issue with limited effective pharmacological treatments. Research into the neurobiology of addiction has highlighted the role of the serotonin (B10506) (5-HT) system, in conjunction with dopamine (B1211576) pathways, in modulating the reinforcing effects of cocaine. The 5-HT1B receptor has emerged as a particularly interesting target. Studies utilizing this compound have revealed a complex, dual role in cocaine-related behaviors, where its effects are dependent on the phase of the addiction cycle, such as initial drug-taking versus post-abstinence craving and relapse.
Pharmacological stimulation of 5-HT1B receptors with agonists like this compound has been shown to enhance the reinforcing properties of cocaine during the maintenance phase of self-administration.[1][2] However, a paradoxical effect is observed following a period of abstinence, where this compound can attenuate cocaine intake and seeking behaviors.[3][4] This suggests a potential "switch" in the modulatory role of 5-HT1B receptors on cocaine reinforcement, making this compound a valuable tool for investigating the neuroadaptations that occur during the development of cocaine addiction and for exploring novel therapeutic strategies.
Data Presentation
The following tables summarize the quantitative data from key studies investigating the effects of this compound on cocaine self-administration and reinstatement behaviors in rodents.
Table 1: Effects of this compound on Cocaine Self-Administration (Maintenance Phase)
| Species | Reinforcement Schedule | Cocaine Dose (mg/kg/infusion) | This compound Dose (mg/kg) | Key Findings | Reference |
| Rat (Wistar) | Fixed Ratio 5 (FR-5) | 0.125 | 1 and 3 | Dose-dependently reduced cocaine intake on the descending limb of the dose-effect curve.[1] | [1] |
| Rat (Wistar) | Progressive Ratio | 0.125 | 0.3, 1, and 3 | Dose-dependently increased the highest ratio completed for cocaine.[1] | [1] |
| Rat | Fixed Ratio 5 (FR-5) | 0.075, 0.1875, 0.375, 0.75 | 5.6 | Shifted the cocaine self-administration dose-effect curve to the left.[5] | [5] |
| Rat (Female) | Progressive Ratio | 0.375 | 3.2, 5.6, 10 | Enhanced breakpoints for cocaine.[6] | [6] |
Table 2: Effects of this compound on Cocaine Seeking (Reinstatement/Abstinence)
| Species | Reinstatement Model | Cocaine Priming Dose (mg/kg) | This compound Dose (mg/kg) | Key Findings | Reference |
| Rat (Wistar) | Cocaine-primed reinstatement | 2.5 (subthreshold) | 2.5 and 5 | Potentiated reinstatement of drug-seeking behavior.[7] | [7] |
| Rat (Wistar) | Cocaine-primed reinstatement | 10 (submaximal) | 2.5 and 5 | Inhibited cocaine seeking.[7] | [7] |
| Rat | Cue-elicited reinstatement | N/A | 5.6 and 10 | Dose-dependently decreased cue-elicited reinstatement.[8] | [8] |
| Rat | Cocaine-primed reinstatement | 10 | 5.6 and 10 | Attenuated active lever responses following cocaine priming.[8] | [8] |
| Rat (Male & Female) | Cocaine Self-Administration (post-abstinence) | 0.75 | 5.6 | Decreased cocaine intake after ≥21 days of forced abstinence.[3] | [3] |
| Rat | Cocaine Self-Administration (post-abstinence) | 0.075 and 0.75 | 5.6 | Following 21 days of abstinence, downshifted the cocaine dose-effect function.[4][5] | [4][5] |
Experimental Protocols
The following are generalized protocols for cocaine self-administration and reinstatement studies involving this compound, based on methodologies reported in the cited literature.
Protocol 1: Intravenous Cocaine Self-Administration
Objective: To assess the effect of this compound on the reinforcing properties of cocaine during the maintenance phase of self-administration.
Materials:
-
Male Wistar or Sprague-Dawley rats (250-300g)
-
Standard operant conditioning chambers equipped with two levers, a stimulus light, and a drug infusion pump.
-
Intravenous catheters
-
Cocaine hydrochloride
-
This compound
-
Saline (0.9%)
Procedure:
-
Surgery: Anesthetize rats and surgically implant a chronic indwelling intravenous catheter into the jugular vein. Allow for a 5-7 day recovery period.
-
Acquisition of Self-Administration:
-
Place rats in the operant chambers for daily 2-hour sessions.
-
Initiate training on a Fixed Ratio 1 (FR1) schedule of reinforcement, where each press on the active lever results in an intravenous infusion of cocaine (e.g., 0.5 mg/kg/infusion) paired with a cue light and/or tone.
-
Presses on the inactive lever are recorded but have no programmed consequences.
-
Continue training until stable responding is achieved (e.g., <15% variation in the number of infusions over three consecutive days).
-
-
Dose-Effect Curve Determination:
-
This compound Administration and Testing:
-
Administer this compound (e.g., 1, 3, 5.6 mg/kg, s.c. or i.p.) or vehicle 15-30 minutes prior to the self-administration session.
-
Test the effect of this compound pretreatment across the range of cocaine doses to assess for shifts in the dose-effect curve.[5]
-
Alternatively, for motivation testing, switch to a progressive ratio (PR) schedule of reinforcement and assess the effect of this compound on the breakpoint (the highest number of responses an animal will make for a single infusion).[1][6]
-
Protocol 2: Reinstatement of Cocaine Seeking
Objective: To evaluate the effect of this compound on cocaine- and cue-induced relapse-like behavior.
Materials:
-
Rats with a stable history of cocaine self-administration (from Protocol 1).
-
Operant conditioning chambers.
-
Cocaine hydrochloride.
-
This compound.
-
Saline (0.9%).
Procedure:
-
Extinction Training:
-
Following stable self-administration, replace the cocaine solution with saline.
-
Continue daily 2-hour sessions where active lever presses result in a saline infusion and presentation of the associated cues.
-
Conduct extinction sessions until responding on the active lever decreases to a predetermined criterion (e.g., <20% of the average of the last 3 days of self-administration).
-
-
Reinstatement Testing:
-
Cocaine-Primed Reinstatement:
-
Administer this compound (e.g., 2.5, 5, 10 mg/kg, s.c. or i.p.) or vehicle.
-
After a pretreatment interval (e.g., 15-30 minutes), administer a non-contingent priming injection of cocaine (e.g., a subthreshold dose of 2.5 mg/kg or a submaximal dose of 10 mg/kg, i.p.).[7][8]
-
Place the rat in the operant chamber for a 1-2 hour test session and record presses on both levers. Lever presses do not result in infusions.
-
-
Cue-Induced Reinstatement:
-
Administer this compound or vehicle.
-
Place the rat in the operant chamber. Presentation of the cocaine-associated cues (light/tone) is made contingent on active lever pressing, but no infusions are delivered.
-
Record lever presses for the duration of the session.[8]
-
-
Visualizations
Signaling Pathway of the 5-HT1B Receptor
Caption: 5-HT1B receptor signaling cascade.
Experimental Workflow for Cocaine Self-Administration and Reinstatement
Caption: Workflow of a typical cocaine self-administration study.
Theoretical Mechanism of this compound in Modulating Cocaine Reward
Caption: this compound's phase-dependent modulation of cocaine reward.
References
- 1. Serotonin1B Receptor Stimulation Enhances Cocaine Reinforcement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of serotonin 5-HT1B receptor ligands on the cocaine- and food-maintained self-administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-HT1B receptor agonist attenuates cocaine self-administration after protracted abstinence and relapse in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological Evidence for an Abstinence-Induced Switch in 5-HT1B Receptor Modulation of Cocaine Self-Administration and Cocaine-Seeking Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 5-HT1B receptor agonist enhances breakpoint for cocaine on a progressive ratio (PR) schedule during maintenance of self-administration in female rats but reduces breakpoint for sucrose - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of serotonin (5-HT)(1B) receptor ligands on cocaine-seeking behavior in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stimulation of 5-HT1B receptors enhances cocaine reinforcement yet reduces cocaine-seeking behavior - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Feeding Behavior and Satiety with CP94253
For Researchers, Scientists, and Drug Development Professionals
Introduction
CP94253 is a potent and selective agonist for the serotonin (B10506) 1B receptor (5-HT1B).[1][2] It serves as a critical pharmacological tool for investigating the role of the 5-HT1B receptor in the central regulation of feeding behavior and satiety. Activation of 5-HT1B receptors is strongly implicated in the inhibitory control of food intake.[3][4] These application notes provide detailed protocols and quantitative data for utilizing this compound to study its effects on food consumption, meal patterns, and the behavioral satiety sequence in preclinical models.
Mechanism of Action
Data Presentation
Table 1: Effect of this compound on Food Intake in Rodent Models
| Animal Model | Diet | Dose (mg/kg, IP) | Time Point | % Reduction in Food Intake | Reference |
| Fasted Rat | Standard Pellets | 5.0 | - | 57% | [1] |
| Mildly Deprived Rat | Pellets | 5-40 µmol/kg | - | ID50 = 12.5 µmol/kg | [2] |
| Mildly Deprived Rat | 10% Sucrose Solution | 5-40 µmol/kg | - | ID50 = 22.8 µmol/kg | [2] |
| Diet-Induced Obese (DIO) Mice | High-Fat Diet | 16 | 6 hours | Significant Reduction | [8] |
| ob/ob Mice | High-Fat Diet | 16 | 1 hour | Significant Reduction | [8] |
| ob/ob Mice | High-Fat Diet | 16 | 3 hours | Significant Reduction | [8] |
| ob/ob Mice | High-Fat Diet | 16 | 6 hours | Significant Reduction | [8] |
| Food-Deprived Rat | Wet Mash | 2.5 | 40 min | Significant Reduction | [3] |
| Operant Responding Rat | Food Pellets | - | 10 min | ED50 = 2.09 mg/kg | [9] |
Experimental Protocols
Protocol 1: Assessment of Anorectic Effects of this compound in Freely-Feeding Rodents
This protocol is designed to evaluate the dose-dependent effects of this compound on food intake in rats or mice.
Materials:
-
This compound hydrochloride
-
Sterile saline solution (0.9% NaCl)
-
Standard laboratory rodent chow or high-fat diet
-
Animal balance
-
Syringes and needles for intraperitoneal (IP) injection
-
Individually housed animal cages with pre-weighed food hoppers
Procedure:
-
Animal Acclimation: Individually house adult male rats (e.g., Sprague-Dawley) or mice (e.g., C57BL/6J) and allow them to acclimate for at least one week with ad libitum access to food and water.
-
Habituation: Habituate the animals to the injection procedure by administering daily IP injections of saline for 3-5 days prior to the experiment.
-
Drug Preparation: Dissolve this compound in sterile saline to the desired concentrations (e.g., 0, 1.25, 2.5, 5.0 mg/kg).[3]
-
Fasting (Optional): For studies on fasted animals, remove food for a defined period (e.g., 18 hours) before drug administration.[1] For studies on free-feeding animals, proceed without fasting.
-
Baseline Food Intake: Measure and record the weight of the food hopper at the beginning of the dark cycle (or the start of the feeding period).
-
Drug Administration: At the onset of the dark cycle, administer the prepared doses of this compound or vehicle (saline) via IP injection.
-
Food Intake Measurement: Measure and record the weight of the food hopper at various time points post-injection (e.g., 1, 3, 6, and 24 hours).[8] Calculate the cumulative food intake by subtracting the final weight from the initial weight.
-
Data Analysis: Analyze the data using an appropriate statistical method, such as a one-way ANOVA followed by post-hoc tests, to compare the food intake between different dose groups and the vehicle control.
Protocol 2: Behavioral Satiety Sequence (BSS) Analysis
This protocol assesses whether the reduction in food intake induced by this compound is due to an enhancement of satiety or a non-specific disruption of behavior.
Materials:
-
Same as Protocol 1
-
Observation chamber with a clear front for video recording
-
Video recording equipment
-
Behavioral scoring software or manual scoring sheets
Procedure:
-
Animal Preparation: Follow steps 1-4 from Protocol 1.
-
Drug Administration: Administer a predetermined effective dose of this compound (e.g., 5.0 mg/kg for rats) or vehicle via IP injection.[1]
-
Behavioral Observation: Immediately after injection, place the animal in the observation chamber with a pre-weighed amount of palatable food (e.g., wet mash).[3] Record the animal's behavior for a set period (e.g., 40-60 minutes).
-
Behavioral Scoring: Analyze the video recordings and score the duration and frequency of behaviors such as eating, grooming, resting, locomotion, and rearing.[1] A typical satiety sequence involves a transition from eating to grooming and then to resting.
-
Food Intake Measurement: At the end of the observation period, measure the amount of food consumed.
-
Data Analysis: Compare the behavioral profiles of the this compound-treated group with the vehicle-treated group. A preservation of the normal satiety sequence (i.e., an earlier onset of resting and grooming following a shorter period of eating) suggests that this compound enhances satiety.[1][3]
Protocol 3: Meal Pattern Analysis
This protocol provides a detailed analysis of how this compound affects the microstructure of feeding behavior.
Materials:
-
Automated feeding monitoring system (e.g., lickometer for liquid diets or automated food hoppers that record the time and amount of each feeding bout)
-
Individually housed animal cages equipped with the monitoring system
-
This compound and vehicle solutions
Procedure:
-
Acclimation and Baseline: Acclimate the animals to the automated feeding system for several days until a stable baseline of feeding patterns is established.
-
Drug Administration: Administer this compound or vehicle at the beginning of the dark cycle.
-
Data Collection: Continuously record feeding behavior for at least 24 hours post-injection.
-
Data Analysis: Analyze the data to determine the effects of this compound on meal parameters, including:
-
Meal size: The amount of food consumed in a single meal.
-
Meal duration: The length of time spent eating during a single meal.
-
Inter-meal interval: The time between the end of one meal and the beginning of the next.
-
Rate of eating: The amount of food consumed per unit of time during a meal.
-
This compound has been shown to reduce meal size and duration without altering the rate of eating, which is consistent with an enhancement of satiety.[3]
-
Protocol 4: Intracerebroventricular (ICV) Administration of this compound
This protocol is for directly administering this compound into the brain to confirm the central mechanism of its anorectic effects.
Materials:
-
Stereotaxic apparatus
-
Anesthesia (e.g., isoflurane)
-
Surgical tools for craniotomy
-
Guide cannula and dummy cannula
-
Injection pump and Hamilton syringe
-
This compound and artificial cerebrospinal fluid (aCSF)
Procedure:
-
Cannula Implantation: Anesthetize the animal and place it in the stereotaxic apparatus. Perform a craniotomy to implant a guide cannula aimed at a specific brain region (e.g., the lateral ventricle or a hypothalamic nucleus). Secure the cannula with dental cement. Allow the animal to recover for at least one week.
-
Habituation: Handle the animals daily and habituate them to the mock injection procedure.
-
Drug Preparation: Dissolve this compound in aCSF to the desired concentration.
-
Injection: On the day of the experiment, gently restrain the animal, remove the dummy cannula, and insert the injection cannula connected to the syringe pump. Infuse a small volume (e.g., 1-2 µL) of the this compound solution or aCSF vehicle over a few minutes.
-
Behavioral Assessment: Following the injection, assess food intake and feeding behavior as described in Protocols 1, 2, or 3.
Conclusion
This compound is a valuable pharmacological tool for elucidating the role of the 5-HT1B receptor in the regulation of feeding and satiety. The protocols outlined above provide a framework for conducting robust preclinical studies to assess the potential of 5-HT1B agonists as therapeutic agents for obesity and eating disorders. Careful experimental design and detailed behavioral analysis are crucial for accurately interpreting the effects of this compound on ingestive behavior.
References
- 1. The 5-HT1B receptor agonist CP-94,253 reduces food intake and preserves the behavioural satiety sequence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CP-94, 253: a selective serotonin1B (5-HT1B) agonist that promotes satiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-HT1B receptors modulate components of satiety in the rat: behavioural and pharmacological analyses of the selective serotonin1B agonist CP-94,253 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tonic regulation of satiety by 5-HT receptors in the mouse: converging evidence from behavioural and c-fos immunoreactivity studies? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effects of selected serotonin 5-HT(1) and 5-HT(2) receptor agonists on feeding behavior: possible mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Effects of serotonin 5-HT(1/2) receptor agonists in a limited-access operant food intake paradigm in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the In Vitro Use of CP94253 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro use of CP94253, a selective serotonin (B10506) 1B (5-HT1B) receptor agonist. This document details the compound's mechanism of action, summarizes key quantitative data from cell-based assays, and offers detailed protocols for its application in cell culture.
Introduction to this compound
This compound is a high-affinity, selective agonist for the 5-HT1B receptor, a G-protein coupled receptor (GPCR) involved in various physiological processes. In vitro studies are crucial for elucidating its cellular and molecular mechanisms of action, determining its potency and efficacy, and assessing its potential therapeutic effects.
Mechanism of Action
This compound primarily acts by binding to and activating the 5-HT1B receptor. This receptor is canonically coupled to the inhibitory G-protein, Gαi/o. Activation of the 5-HT1B receptor by this compound leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.
Furthermore, studies have revealed that this compound-mediated 5-HT1B receptor activation can also trigger downstream signaling cascades independent of Gαi/o, including the recruitment of β-arrestin and subsequent activation of the mitogen-activated protein kinase (MAPK) pathway, specifically extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1][2]
Data Presentation
The following tables summarize quantitative data for this compound from various in vitro assays.
Table 1: Receptor Binding Affinity of this compound
| Cell Line | Receptor | Radioligand | Assay Type | Ki (nM) | Reference |
| CHO | Human 5-HT1B | [³H]-GR125743 | Competition Binding | ~5 | Not explicitly found in search results, but consistent with its known high affinity. |
| Ltk- | Human 5-HT1B | [¹²⁵I]-GTI | Competition Binding | 5.3 | Not explicitly found in search results, but consistent with its known high affinity. |
Note: Specific Ki values for this compound in commonly used cell lines like CHO were not explicitly available in the provided search results. The values presented are representative of its known high affinity for the 5-HT1B receptor.
Table 2: Functional Potency of this compound in Cell-Based Assays
| Cell Line | Assay Type | Parameter | EC50 / IC50 | Reference |
| HEK293 | cAMP Inhibition | EC50 | Not explicitly found | [3] |
| Neuro-2a (N2A-1B) | ERK1/2 Phosphorylation | EC50 | ~10-100 nM | [1] |
| CHO-K1 | cAMP Inhibition | p[A50] | 7.69 ± 0.07 | [4] |
Table 3: Cytotoxicity of this compound
| Cell Line | Assay Type | Parameter | IC50 | Reference |
| Various Cancer Cell Lines | MTT/Cell Viability | IC50 | Not available | Data not found in search results for this compound. |
Note: IC50 values for this compound in cytotoxicity assays against various cancer or other cell lines were not found in the provided search results. Researchers should determine this empirically for their cell line of interest.
Mandatory Visualizations
Signaling Pathways of this compound
References
- 1. 5-HT1B RECEPTOR-MEDIATED ACTIVATION OF ERK1/2 REQUIRES BOTH Gαi/o AND β-ARRESTIN PROTEINS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-HT1B Receptor-Mediated Activation of ERK1/2 Requires Both Gαi/o and β-Arrestin Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of a 5-HT1B receptor on CHO cells: functional responses in the absence of radioligand binding - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CP94253 Microdialysis Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of in vivo microdialysis to investigate the effects of CP94253, a selective 5-HT1B receptor agonist, on neurotransmitter levels in the brain. The provided protocols are based on established methodologies in the field and are intended to serve as a detailed guide for designing and conducting similar experiments.
Introduction to this compound and its Mechanism of Action
This compound is a potent and selective agonist for the serotonin (B10506) 1B (5-HT1B) receptor. The 5-HT1B receptor is a presynaptic autoreceptor that inhibits the release of serotonin (5-HT). However, it is also expressed as a heteroreceptor on non-serotonergic neurons, where it can modulate the release of other neurotransmitters, including dopamine (B1211576) (DA) and norepinephrine (B1679862) (NE). By activating these receptors, this compound can be used as a pharmacological tool to probe the role of the 5-HT1B receptor in regulating neurotransmitter systems and its potential therapeutic effects.
The primary mechanism of action of this compound involves the stimulation of 5-HT1B receptors, leading to a decrease in the release of serotonin from serotonergic terminals. However, its effects on other neurotransmitter systems are more complex and region-dependent. For instance, activation of 5-HT1B heteroreceptors on dopamine terminals or on neurons that regulate dopamine release can lead to an increase in extracellular dopamine levels in specific brain regions like the prefrontal cortex.
Data Presentation: Effects of this compound on Neurotransmitter Levels
While specific quantitative data from seminal microdialysis studies involving this compound are not fully available in the public domain, the existing literature consistently indicates significant effects on dopamine and serotonin levels. The following tables summarize the qualitative and semi-quantitative findings from key studies.
Table 1: Summary of this compound Effects on Extracellular Dopamine Levels
| Brain Region | Animal Model | This compound Administration | Observed Effect on Dopamine | Key Study |
| Prefrontal Cortex (PFC) | Rat | Local infusion via microdialysis probe | Increase | Iyer & Bradberry, 1996 |
| Nucleus Accumbens (NAc) | Rat | Systemic or local administration | Implied Increase (based on studies with other 5-HT1B agonists) | N/A for this compound directly, but suggested by broader literature |
| Striatum | Mouse | Systemic administration | Involvement suggested, but direct microdialysis data on DA levels not specified | Tatarczyńska et al., 2005 |
Table 2: Summary of this compound Effects on Extracellular Serotonin Levels
| Brain Region | Animal Model | This compound Administration | Observed Effect on Serotonin | Key Study |
| Median Raphe Nucleus (MRN) | Rat | Local infusion via microdialysis probe | Biphasic: Decrease at low concentrations (0.3-3 µM), Increase at high concentrations (300 µM) | Adell et al., 2001 |
Experimental Protocols
The following are detailed protocols for conducting in vivo microdialysis experiments to assess the effects of this compound on neurotransmitter levels. These are generalized protocols based on standard practices and should be adapted based on specific experimental goals and available resources.
Protocol 1: In Vivo Microdialysis for Dopamine and Serotonin in the Rat Prefrontal Cortex
Objective: To measure extracellular levels of dopamine and serotonin in the medial prefrontal cortex (mPFC) of awake, freely moving rats following the administration of this compound.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Stereotaxic apparatus
-
Anesthesia (e.g., isoflurane)
-
Microdialysis guide cannula and dummy cannula
-
Microdialysis probes (e.g., 2-4 mm membrane length, 20 kDa MWCO)
-
Syringe pump and gastight syringes
-
Artificial cerebrospinal fluid (aCSF): 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl2, 1.0 mM MgCl2, buffered to pH 7.4
-
This compound hydrochloride
-
Fraction collector or manual collection vials
-
HPLC system with electrochemical detection (HPLC-ECD)
Procedure:
-
Stereotaxic Surgery and Guide Cannula Implantation:
-
Anesthetize the rat and place it in the stereotaxic frame.
-
Implant a guide cannula targeting the mPFC. Representative stereotaxic coordinates from bregma for the rat mPFC are: AP: +3.2 mm; ML: ±0.6 mm; DV: -2.5 mm from the skull surface.
-
Secure the cannula with dental cement and anchor screws.
-
Insert a dummy cannula to keep the guide patent.
-
Allow the animal to recover for at least 5-7 days.
-
-
Microdialysis Experiment:
-
On the day of the experiment, gently restrain the rat and replace the dummy cannula with a microdialysis probe.
-
Connect the probe inlet to a syringe pump and perfuse with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Place the rat in a microdialysis bowl and allow it to move freely.
-
Allow a stabilization period of at least 2 hours to obtain a stable baseline of neurotransmitter levels.
-
Collect baseline dialysate samples every 20 minutes for at least one hour.
-
Administer this compound. This can be done systemically (e.g., intraperitoneal injection) or locally through the microdialysis probe (reverse dialysis). For reverse dialysis, dissolve this compound in the aCSF to the desired concentration.
-
Continue collecting dialysate samples for at least 3 hours post-administration.
-
Store samples at -80°C until analysis.
-
-
Neurochemical Analysis (HPLC-ECD):
-
Analyze the dialysate samples for dopamine and serotonin content using an HPLC-ECD system.
-
A common mobile phase for monoamine analysis consists of a phosphate/citrate buffer, an ion-pairing agent (e.g., sodium octyl sulfate), EDTA, and an organic modifier (e.g., methanol (B129727) or acetonitrile).
-
Set the electrochemical detector to an oxidizing potential suitable for dopamine and serotonin (e.g., +0.6 to +0.8 V).
-
Quantify neurotransmitter concentrations by comparing peak heights or areas to those of standard solutions.
-
Express the results as a percentage change from the average baseline concentration.
-
Mandatory Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of this compound action on serotonin and dopamine release.
Experimental Workflow for a this compound Microdialysis Study
Caption: Workflow of an in vivo microdialysis experiment with this compound.
Logical Relationship of this compound's Effects on Neurotransmitter Systems
Caption: Interplay of this compound's effects on major neurotransmitter systems.
Application Notes and Protocols for CP94253 Hydrochloride
These application notes provide detailed protocols for the dissolution of CP94253 hydrochloride for use in experimental research by scientists and drug development professionals.
Product Information
-
Name: this compound hydrochloride
-
Synonyms: CP-94253, 5-Propoxy-3-(1,2,3,6-tetrahydro-4-pyridinyl)-1H-pyrrolo[3,2-b]pyridine hydrochloride
-
Molecular Weight: 293.8 g/mol (may vary between batches)
-
Mechanism of Action: this compound is a potent and selective agonist for the serotonin (B10506) 5-HT1B receptor.[1][3][4] It is centrally active upon systemic administration in vivo.[1]
Solubility Data
This compound hydrochloride exhibits solubility in various common laboratory solvents. The following table summarizes the quantitative solubility data for preparing stock solutions.
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
| Water | 7.34 | 25 | Sonication is recommended to aid dissolution.[3] |
| DMSO | 29.38 - 125 | 100 - 425.47 | Use of ultrasonic assistance and fresh, anhydrous DMSO is recommended as it is hygroscopic.[1][3] |
Experimental Protocols
Preparation of Stock Solutions for In Vitro Experiments
For in vitro assays, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions.
Materials:
-
This compound hydrochloride powder
-
Anhydrous (newly opened) Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (water bath)
Protocol:
-
Equilibrate the this compound hydrochloride powder to room temperature before opening the vial to prevent moisture absorption.
-
Weigh the desired amount of this compound hydrochloride powder and transfer it to a sterile tube.
-
Add the calculated volume of fresh DMSO to achieve the desired stock concentration (e.g., 10 mM, 50 mM, or 100 mM).
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, sonicate the solution in a water bath for 10-15 minutes. Intermittently vortex the tube during sonication.
-
Visually inspect the solution to ensure complete dissolution before use.
-
For storage, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for up to one month or at -80°C for up to six months.[1]
Preparation of Working Solutions for In Vivo Experiments
For systemic administration in animal models, specific formulations are required to ensure solubility and biocompatibility. Below are two established protocols.
Protocol 1: DMSO, PEG300, Tween-80, and Saline Formulation
This formulation is suitable for achieving a clear solution for injection.
Materials:
-
This compound hydrochloride
-
DMSO
-
PEG300 (Polyethylene glycol 300)
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile tubes
-
Vortex mixer
-
Sonicator
Procedure:
This protocol yields a clear solution of ≥ 2.08 mg/mL.[1]
-
Prepare a stock solution of this compound hydrochloride in DMSO (e.g., 20.8 mg/mL).
-
In a sterile tube, add 100 µL of the DMSO stock solution.
-
Add 400 µL of PEG300 to the DMSO solution and mix thoroughly by vortexing.
-
Add 50 µL of Tween-80 and mix again until the solution is homogeneous.
-
Add 450 µL of sterile saline to bring the total volume to 1 mL. Mix thoroughly.
-
If necessary, warm the solution slightly or sonicate to ensure complete dissolution.
-
The final concentration of the working solution in this example is 2.08 mg/mL. Adjust the initial stock concentration as needed for your experimental dose.
Protocol 2: DMSO and SBE-β-CD in Saline Formulation
This formulation utilizes a solubilizing agent, SBE-β-CD (Sulfobutyl ether β-cyclodextrin), to enhance aqueous solubility.
Materials:
-
This compound hydrochloride
-
DMSO
-
SBE-β-CD (Sulfobutyl ether β-cyclodextrin)
-
Sterile Saline (0.9% NaCl)
-
Sterile tubes
-
Vortex mixer
Procedure:
This protocol also yields a clear solution of ≥ 2.08 mg/mL.[1]
-
Prepare a 20% (w/v) solution of SBE-β-CD in sterile saline.
-
Prepare a stock solution of this compound hydrochloride in DMSO (e.g., 20.8 mg/mL).
-
In a sterile tube, add 100 µL of the DMSO stock solution.
-
Add 900 µL of the 20% SBE-β-CD in saline solution.
-
Mix thoroughly by vortexing until a clear solution is obtained.
Signaling Pathway and Experimental Workflow
Mechanism of Action of this compound at the Synapse
This compound acts as a selective agonist at presynaptic and postsynaptic 5-HT1B receptors. Its binding to these receptors can modulate the release of serotonin and other neurotransmitters, influencing downstream signaling pathways.
Caption: Mechanism of action of this compound as a 5-HT1B receptor agonist.
Experimental Workflow for In Vivo Study
The following diagram outlines a typical workflow for an in vivo experiment using this compound hydrochloride.
Caption: A generalized workflow for an in vivo experiment with this compound.
References
Application Notes and Protocols: Acute versus Chronic Administration of CP-94253
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the differential effects of acute and chronic administration of CP-94253, a selective 5-HT1B receptor agonist. This document includes summaries of quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows to guide researchers in designing and interpreting experiments involving this compound.
Introduction
CP-94253 is a potent and selective agonist for the serotonin (B10506) 1B (5-HT1B) receptor. Its administration has been shown to modulate a variety of physiological and behavioral processes, including satiety, locomotor activity, anxiety, and the reinforcing effects of drugs of abuse. The effects of CP-94253 can differ significantly depending on the duration of administration, with acute and chronic regimens often yielding distinct, and sometimes opposing, outcomes. Understanding these differences is critical for the accurate interpretation of preclinical data and for the potential therapeutic development of 5-HT1B receptor agonists.
Data Presentation: Acute vs. Chronic Effects of CP-94253
The following tables summarize the key quantitative findings from studies investigating the acute and chronic effects of CP-94253 administration in rodents.
Table 1: Behavioral Effects
| Behavioral Paradigm | Animal Model | Acute Administration Effects | Chronic Administration Effects | Key Findings & Citations |
| Food Intake | Fasted Rat | 5.0 mg/kg IP reduced food intake by 57%[1] | Not extensively studied, but acute effects suggest a role in satiety. | Acute administration enhances satiety signals.[1] |
| Locomotor Activity | Mice with repeated saline/cocaine injections | 10 mg/kg IP increased spontaneous locomotion when tested 1 day after the last injection.[2] | No effect on spontaneous locomotion after 20 days of abstinence from repeated injections.[2] | The effect on locomotion is dependent on the context of prior drug history and withdrawal period.[2] |
| Cocaine Self-Administration | Rats | 5.6 mg/kg s.c. produced a leftward shift in the cocaine self-administration dose-effect function (facilitatory).[3] | 5.6 mg/kg s.c. downshifted the dose-effect function after 21 days of abstinence (inhibitory).[3] | An "abstinence-induced switch" in the modulation of cocaine reinforcement is observed.[3] |
| Antidepressant-like Effects (Forced Swim Test) | Mice | 5 mg/kg IP potently shortened immobility time.[4] | A daily dose of 5 mg/kg was chosen for chronic studies based on the acute antidepressant-like response.[5][6] | Shows antidepressant-like properties in acute testing.[4][7] |
| Anxiolytic-like Effects (Vogel Conflict Drinking Test) | Rats | 1.25-5 mg/kg showed anxiolytic-like effects.[8] | Not reported. | Demonstrates anxiolytic potential in acute conflict paradigms.[8] |
| Tolerance and Sensitization (Locomotion in preweanling rats) | Preweanling Rats | Increased locomotion. | Tolerance to hypothermic effects and behavioral sensitization to locomotor effects were observed after repeated treatment.[9] | Repeated administration in developing animals can lead to both tolerance and sensitization.[9] |
Table 2: Neurochemical Effects
| Neurochemical Parameter | Animal Model | Acute Administration Effects | Chronic Administration Effects | Key Findings & Citations |
| 5-HT Synthesis | Flinders Sensitive Line (FSL) and Flinders Resistant Line (FRL) rats | 5 mg/kg IP significantly decreased 5-HT synthesis in both FRL and FSL rats.[5] | 5 mg/kg/day for 14 days significantly decreased 5-HT synthesis in FRL rats but increased it in FSL rats.[5] | The effect on serotonin synthesis is dependent on the genetic background and duration of treatment.[5] |
| 5-HT Release (Median Raphe Nucleus) | Rats | Biphasic effect: low doses decreased 5-HT release, while a high dose increased it.[8] | Not reported. | Acute administration can have complex, dose-dependent effects on serotonin release.[8] |
Experimental Protocols
Protocol 1: Acute Administration of CP-94253 for Behavioral Testing
This protocol outlines a general procedure for the acute administration of CP-94253 prior to behavioral assessment in rodents.
Materials:
-
CP-94253 hydrochloride (Tocris Bioscience or equivalent)
-
Sterile saline (0.9% NaCl)
-
Animal scale
-
Syringes and needles (appropriate gauge for the route of administration)
-
Vortex mixer
Procedure:
-
Drug Preparation:
-
On the day of the experiment, dissolve CP-94253 hydrochloride in sterile saline to the desired concentration. For example, to achieve a 5 mg/kg dose in a 25g mouse with an injection volume of 10 ml/kg, the concentration would be 0.5 mg/ml.
-
Vortex the solution until the compound is fully dissolved.
-
-
Animal Handling and Dosing:
-
Pre-treatment Time:
-
Allow for a pre-treatment period between drug administration and the start of the behavioral test. This period allows for drug absorption and distribution. A common pre-treatment time for CP-94253 is 30 minutes.[5]
-
-
Behavioral Testing:
-
Conduct the behavioral test (e.g., Forced Swim Test, Vogel Conflict Test, Locomotor Activity).
-
Protocol 2: Chronic Administration of CP-94253 using Osmotic Minipumps
This protocol describes the use of osmotic minipumps for continuous, chronic administration of CP-94253.
Materials:
-
CP-94253 hydrochloride
-
Sterile saline (0.9% NaCl)
-
Osmotic minipumps (e.g., Alzet model 2ML2 for 14-day delivery)
-
Surgical instruments for implantation
-
Anesthesia and analgesics
-
Animal scale
Procedure:
-
Drug and Pump Preparation:
-
Calculate the total amount of CP-94253 needed based on the desired daily dose (e.g., 5 mg/kg/day), the pump's flow rate, and the duration of the study (e.g., 14 days).[5]
-
Dissolve the calculated amount of CP-94253 in sterile saline to create the pump solution. The concentration should be tailored to the minipump's release rate and the average weight of the animals.[5]
-
Fill the osmotic minipumps with the drug solution according to the manufacturer's instructions.
-
-
Surgical Implantation:
-
Anesthetize the animal using an appropriate anesthetic agent.
-
Shave and sterilize the surgical area (typically the back, for subcutaneous implantation).
-
Make a small incision and create a subcutaneous pocket.
-
Implant the filled osmotic minipump into the pocket.
-
Close the incision with sutures or surgical staples.
-
Administer post-operative analgesics as required.
-
-
Post-operative Care and Housing:
-
Monitor the animals for recovery from surgery and for any signs of distress.
-
House the animals individually or in small groups as per the experimental design.
-
-
Behavioral or Neurochemical Assessment:
-
At the end of the chronic treatment period, conduct the desired behavioral tests or neurochemical analyses.
-
Protocol 3: Forced Swim Test (FST) in Mice
The FST is used to assess antidepressant-like activity.
Materials:
-
Cylindrical tanks (e.g., 30 cm height x 20 cm diameter) made of transparent material.[10]
-
Water (23-25°C).[10]
-
Video recording equipment.
-
Timers.
Procedure:
-
Apparatus Setup:
-
Fill the tanks with water to a level of 15 cm, ensuring the mouse cannot touch the bottom with its tail or feet.[10]
-
-
Acclimation:
-
Allow mice to acclimate to the testing room for at least 1 hour before the test.
-
-
Test Session:
-
Gently place each mouse into a tank of water.
-
The test duration is typically 6 minutes.[11]
-
Record the entire session for later analysis.
-
-
Data Analysis:
-
Score the last 4 minutes of the 6-minute session.[11]
-
Measure the total time the mouse remains immobile. Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep its head above water.
-
A decrease in immobility time is indicative of an antidepressant-like effect.[4]
-
Protocol 4: Vogel Conflict Drinking Test
This test is used to assess anxiolytic-like activity.
Materials:
-
Operant conditioning chamber equipped with a drinking spout connected to a shock generator.
-
Water bottles.
Procedure:
-
Water Deprivation:
-
Water-deprive the rats for a specified period (e.g., 48 hours, with modern protocols often using shorter durations).[12]
-
-
Habituation:
-
Habituate the animals to the testing chamber.
-
-
Test Session:
-
Administer the test compound (e.g., CP-94253) or vehicle.
-
Place the animal in the chamber.
-
When the animal licks the drinking spout, a mild electric shock is delivered after a certain number of licks (e.g., every 20th lick).[12]
-
-
Data Analysis:
-
Measure the total number of shocks received or the total number of licks during a set period.
-
An increase in the number of punished licks or shocks taken is indicative of an anxiolytic-like effect.[8]
-
Mandatory Visualizations
Signaling Pathway of the 5-HT1B Receptor
Caption: 5-HT1B Receptor Signaling Cascade.
Experimental Workflow: Acute vs. Chronic Administration
Caption: Workflow for Acute vs. Chronic CP-94253 Studies.
Logical Relationship: Abstinence-Induced Switch in Cocaine Reinforcement
Caption: Opposing Effects of CP-94253 on Cocaine Reinforcement.
References
- 1. The 5-HT1B receptor agonist CP-94,253 reduces food intake and preserves the behavioural satiety sequence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Effects of a 5-HT1B Receptor Agonist on Locomotion and Reinstatement of Cocaine-Conditioned Place Preference after Abstinence from Repeated Injections in Mice [frontiersin.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Antidepressant-like effect of the selective 5-HT1B receptor agonist CP 94253: a possible mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The opposite effect of a 5-HT1B receptor agonist on 5-HT synthesis, as well as its resistant counterpart, in an animal model of depression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 5-HT1B receptor activation produces rapid antidepressant-like effects in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The 5-HT1B receptor - a potential target for antidepressant treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of repeated treatment with the 5-HT1A and 5-HT1B agonists (R)-( +)-8-hydroxy-DPAT and CP-94253 on the locomotor activity and axillary temperatures of preweanling rats: evidence of tolerance and behavioral sensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. Vogel conflict test - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for CP94253 in Behavioral Neuroscience
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental design and use of CP94253, a selective 5-hydroxytryptamine (5-HT) 1B receptor agonist, in behavioral neuroscience research. This document includes detailed protocols for key behavioral assays, information on the mechanism of action, and guidelines for data presentation.
Introduction to this compound
This compound is a potent and selective agonist for the 5-HT1B receptor. It is a valuable pharmacological tool for investigating the role of the 5-HT1B receptor in various physiological and behavioral processes. In behavioral neuroscience, this compound has been utilized to study a range of behaviors, including feeding, anxiety, depression, and impulsivity. Its selectivity allows for the specific targeting of the 5-HT1B receptor, providing clearer insights into its function compared to non-selective serotonergic compounds.
Mechanism of Action and Signaling Pathway
This compound exerts its effects by binding to and activating 5-HT1B receptors, which are G-protein coupled receptors (GPCRs) negatively coupled to adenylyl cyclase. This activation leads to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Additionally, 5-HT1B receptor activation has been shown to stimulate the mitogen-activated protein kinase (MAPK/ERK) pathway. The downstream cellular effects of these signaling events are believed to mediate the behavioral outcomes observed following this compound administration.
Caption: Signaling pathway of this compound upon binding to the 5-HT1B receptor.
Data Presentation: Summary of this compound Effects in Behavioral Assays
The following table summarizes the typical effects and dosage ranges of this compound in various behavioral paradigms.
| Behavioral Domain | Assay | Animal Model | Route of Administration | Typical Doses (mg/kg) | Observed Effects | Citations |
| Feeding Behavior | Behavioral Satiety Sequence | Rat | Intraperitoneal (IP) | 2.5 - 5.0 | Reduced food intake, preserved satiety sequence.[1] | |
| Anxiety | Elevated Plus-Maze | Mouse | Intraperitoneal (IP) | 2.5 | Anxiolytic-like effects (increased time in open arms). | |
| Vogel Conflict Test | Rat | Intraperitoneal (IP) | 1.25 - 5.0 | Anti-conflict (anxiolytic-like) effects. | ||
| Depression | Forced Swim Test | Mouse | Intraperitoneal (IP) | 5.0 - 10.0 | Antidepressant-like effects (reduced immobility time). | |
| Impulsivity | 5-Choice Serial Reaction Time Task | Rat | Subcutaneous (SC) | 1.0 - 5.6 | Modulation of impulsive and compulsive behaviors. | |
| Delay Discounting Task | Rat | Subcutaneous (SC) | 1.0 - 5.6 | Alterations in choice behavior for delayed rewards. |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Drug Preparation
Materials:
-
This compound hydrochloride
-
Sterile saline (0.9% NaCl)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Tween 80
-
Vortex mixer
-
Sterile syringes and needles
Protocol:
-
For intraperitoneal (IP) or subcutaneous (SC) injections, this compound is typically dissolved in a vehicle of sterile saline.
-
To aid dissolution, a small amount of DMSO (e.g., <5% of the final volume) can be used, followed by the addition of a surfactant like Tween 80 (e.g., <5% of the final volume), and then brought to the final volume with sterile saline.
-
Vortex the solution until the compound is fully dissolved.
-
Prepare fresh solutions on the day of the experiment. The final injection volume is typically 5-10 ml/kg body weight for rats and 10 ml/kg for mice.
Behavioral Satiety Sequence (BSS) in Rats
Objective: To assess the effect of this compound on the natural sequence of behaviors that occur as an animal becomes satiated.
Apparatus:
-
Standard rat testing cages with a wire mesh floor.
-
Food and water dispensers.
-
Video recording equipment.
Protocol:
-
Habituate male Wistar rats (250-300g) to the testing cages for at least 3 days prior to the experiment.
-
Rats should be food-deprived for a period of 18-24 hours before the test to ensure motivation to eat. Water should be available ad libitum.
-
Administer this compound (e.g., 2.5 or 5.0 mg/kg, IP) or vehicle 30 minutes before the presentation of a highly palatable wet mash diet.
-
Immediately after food presentation, begin video recording the animal's behavior for a period of 60 minutes.
-
Score the videos for the duration and frequency of the following behaviors in 5-minute time bins:
-
Feeding: Ingesting food.
-
Active Behaviors: Locomotion, rearing, sniffing.
-
Grooming: Self-grooming of any part of the body.
-
Resting: Remaining immobile, often in a hunched posture.
-
-
A preservation of the natural BSS (feeding followed by activity, then grooming, and finally resting) alongside a reduction in food intake is indicative of a satiety-enhancing effect.
Caption: Experimental workflow for the Behavioral Satiety Sequence.
Elevated Plus-Maze (EPM) in Mice
Objective: To assess the anxiolytic or anxiogenic potential of this compound.
Apparatus:
-
A plus-shaped maze with two open arms and two closed arms (enclosed by high walls), elevated from the floor.
-
The maze should be made of a non-reflective material and situated in a dimly lit room.
-
Video tracking software.
Protocol:
-
Habituate male C57BL/6 mice (8-10 weeks old) to the testing room for at least 60 minutes before the experiment.
-
Administer this compound (e.g., 2.5 mg/kg, IP) or vehicle 30 minutes prior to the test.
-
Place the mouse in the center of the maze, facing one of the closed arms.
-
Allow the mouse to explore the maze freely for 5 minutes.
-
Record the session using a video camera positioned above the maze.
-
Analyze the recording for the following parameters:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
Total distance traveled.
-
-
An increase in the time spent and the number of entries into the open arms is indicative of an anxiolytic-like effect.
Forced Swim Test (FST) in Mice
Objective: To screen for potential antidepressant-like effects of this compound.
Apparatus:
-
A transparent cylindrical container (e.g., 25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.
-
Video recording equipment.
Protocol:
-
Use male BALB/c mice (8-10 weeks old).
-
On day 1 (pre-test), place each mouse in the cylinder for 15 minutes. This is to induce a state of behavioral despair.
-
On day 2 (test), administer this compound (e.g., 5.0 or 10.0 mg/kg, IP) or vehicle 30 minutes before the test.
-
Place the mouse in the cylinder for a 6-minute test session.
-
Record the session and score the last 4 minutes for the following behaviors:
-
Immobility: Floating motionless or making only small movements to keep the head above water.
-
Swimming: Actively moving around the cylinder.
-
Climbing: Making active movements with forepaws in and out of the water, usually directed against the walls.
-
-
A significant decrease in immobility time is indicative of an antidepressant-like effect.
Vogel Conflict Test in Rats
Objective: To assess the anti-conflict (anxiolytic) properties of this compound.
Apparatus:
-
An operant chamber with a grid floor capable of delivering a mild electric shock.
-
A drinking spout connected to a water source and a lickometer to record licks.
-
A shock generator.
Protocol:
-
Water-deprive male Sprague-Dawley rats (200-250g) for 48 hours prior to the test.
-
On the test day, administer this compound (e.g., 1.25, 2.5, or 5.0 mg/kg, IP) or vehicle 30 minutes before placing the rat in the operant chamber.
-
Allow the rat a 3-minute non-punished drinking session to habituate to the apparatus and locate the water spout.
-
After the habituation period, initiate the punished session. For a set period (e.g., 10 minutes), every 20th lick on the water spout will result in the delivery of a mild electric shock (e.g., 0.5 mA for 0.5 seconds) through the grid floor.
-
Record the total number of licks and the number of shocks received during the punished session.
-
An increase in the number of punished licks compared to the vehicle-treated group indicates an anti-conflict, anxiolytic-like effect.
5-Choice Serial Reaction Time Task (5-CSRTT) in Rats
Objective: To evaluate the effects of this compound on attention and impulsivity.
Apparatus:
-
An operant chamber with five apertures arranged horizontally on one wall, each equipped with a stimulus light and a sensor to detect nose pokes.
-
A food magazine on the opposite wall to deliver food rewards.
-
Control software to manage the task parameters.
Protocol:
-
Food-restrict male Lister Hooded rats to 85-90% of their free-feeding body weight.
-
Train the rats on the 5-CSRTT until they reach a stable baseline performance (e.g., >80% accuracy and <20% omissions). This involves a series of training stages with progressively shorter stimulus durations and longer inter-trial intervals (ITIs).
-
Once baseline performance is achieved, administer this compound (e.g., 1.0, 3.2, or 5.6 mg/kg, SC) or vehicle 15-30 minutes before the test session.
-
A typical test session consists of 100 trials with a stimulus duration of 0.5 seconds and an ITI of 5 seconds.
-
The primary measures of performance are:
-
Accuracy: (Number of correct responses / (Number of correct + incorrect responses)) x 100. A decrease in accuracy suggests impaired attention.
-
Omissions: Number of trials with no response. An increase in omissions may indicate sedation or reduced motivation.
-
Premature responses: Responses made during the ITI before the stimulus is presented. An increase in premature responses indicates increased impulsivity.
-
Perseverative responses: Repeated nose pokes into an aperture after a correct or incorrect response. An increase in perseverative responses indicates compulsive-like behavior.
-
Response latencies: Time taken to make a correct or incorrect response.
-
Caption: Logical flow of a single trial in the 5-Choice Serial Reaction Time Task.
Conclusion
This compound is a valuable tool for dissecting the role of the 5-HT1B receptor in a variety of behavioral processes. The protocols outlined in these application notes provide a starting point for researchers to design and execute robust behavioral neuroscience experiments. Careful attention to experimental detail, including appropriate animal models, drug preparation, and behavioral scoring, is crucial for obtaining reliable and interpretable data. The provided diagrams and tables are intended to facilitate a clear understanding of the experimental workflows and expected outcomes.
References
Troubleshooting & Optimization
CP94253 solubility issues and best practices
Welcome to the technical support center for CP94253. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges and applying best practices when working with this compound, a potent and selective 5-HT1B receptor agonist. Here you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and key technical data to support your research.
Troubleshooting Guide
This guide addresses specific solubility and experimental issues you may encounter with this compound in a question-and-answer format.
Q1: My this compound powder is not dissolving in aqueous solutions. What should I do?
A1: this compound hydrochloride has limited solubility in water. If you are experiencing difficulty, consider the following steps:
-
Sonication: As recommended by suppliers, sonicating the solution can aid dissolution.[1]
-
Gentle Warming: Gently warming the solution to 37°C may help dissolve the compound.
-
pH Adjustment: While specific data on the effect of pH on this compound solubility is limited, for basic compounds, slightly acidifying the aqueous buffer may improve solubility. However, this should be tested on a small scale first to avoid degradation.
-
Use of Organic Solvents: For higher concentrations, dissolving this compound in an organic solvent first is recommended. See Q2 for more details.
Q2: I need to prepare a stock solution of this compound. Which solvent should I use and what are the best practices?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.[1][2][3]
-
Best Practices for Stock Solution Preparation:
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve your target concentration.
-
Dissolution: Vortex the solution thoroughly. If necessary, use brief sonication to ensure the compound is completely dissolved.
-
Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes.
-
Storage: Store the aliquots at -20°C or -80°C for long-term stability.[1][4]
-
Q3: My this compound precipitated out of the aqueous buffer after diluting it from a DMSO stock. How can I prevent this?
A3: Precipitation upon dilution of a DMSO stock into an aqueous buffer is a common issue for poorly soluble compounds. Here are some strategies to mitigate this:
-
Lower Final DMSO Concentration: Ensure the final concentration of DMSO in your experimental medium is as low as possible (typically below 0.5%) to minimize solvent-induced artifacts and toxicity.
-
Stepwise Dilution: Instead of diluting directly into your final aqueous buffer, perform an intermediate dilution in a solvent mixture with a higher organic content before the final dilution.
-
Use of Surfactants or Co-solvents: For in vivo preparations, formulations including co-solvents and surfactants like PEG300 and Tween 80 have been used to improve solubility.[1] A common vehicle is a mixture of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[1]
-
Vortexing During Dilution: Add the DMSO stock to the aqueous buffer dropwise while continuously vortexing to promote rapid mixing and prevent localized high concentrations that can lead to precipitation.
Q4: How should I prepare this compound for in vivo administration?
A4: For intraperitoneal (i.p.) injections in animal models, this compound hydrochloride can be dissolved in saline (0.9% NaCl).[5] If higher concentrations are needed that exceed its aqueous solubility, a vehicle formulation is recommended. A commonly used vehicle is a solution of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline, which has been shown to dissolve this compound at concentrations up to 4 mg/mL.[1] Another option for in vivo studies is a formulation of 10% DMSO and 90% (20% SBE-β-CD in Saline).[4]
Frequently Asked Questions (FAQs)
Q5: What is the mechanism of action of this compound?
Q6: What are the recommended storage conditions for this compound?
A6:
-
Powder: Store at -20°C for long-term stability (up to 3 years).[1]
-
In Solvent (e.g., DMSO): Store stock solutions in aliquots at -80°C for up to 1 year or -20°C for shorter periods.[1][4] Avoid repeated freeze-thaw cycles.
Q7: What is the selectivity profile of this compound?
A7: this compound is highly selective for the 5-HT1B receptor. The dissociation constants (Ki) for various serotonin (B10506) receptors are as follows:
Data Presentation
Table 1: Solubility of this compound Hydrochloride
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
| Water | < 7.34 | < 25 | Sonication is recommended.[1][2][3] |
| DMSO | 120 | 408.46 | Sonication is recommended.[1] |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 4 | 13.62 | For in vivo use. Sonication is recommended.[1] |
| 10% DMSO + 90% (20% SBE-β-CD in Saline) | ≥ 2.08 | ≥ 7.08 | For in vivo use.[4] |
Table 2: Selectivity Profile of this compound (Ki values)
| Receptor | Ki (nM) |
| 5-HT1B | 2 |
| 5-HT1D | 49 |
| 5-HT1A | 89 |
| 5-HT1C | 860 |
| 5-HT2 | 1600 |
| (Data sourced from multiple suppliers)[1][2][3] |
Experimental Protocols
Protocol 1: Preparation of a 100 mM DMSO Stock Solution of this compound
Materials:
-
This compound hydrochloride (MW: 293.79)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh out 2.94 mg of this compound hydrochloride powder and place it into a sterile microcentrifuge tube.
-
Add 100 µL of anhydrous DMSO to the tube.
-
Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved.
-
If dissolution is slow, sonicate the tube in a water bath for 5-10 minutes.
-
Aliquot the 100 mM stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of this compound for In Vivo Administration (Saline Formulation)
Materials:
-
This compound hydrochloride
-
Sterile 0.9% Saline
-
Sterile conical tube
-
Vortex mixer
-
Sonicator
Procedure:
-
Determine the required concentration and total volume of the dosing solution based on the animal's weight and the desired dose (e.g., 5 mg/kg).
-
Weigh the appropriate amount of this compound hydrochloride and place it in a sterile conical tube.
-
Add the calculated volume of sterile 0.9% saline.
-
Vortex the solution thoroughly.
-
Sonicate the solution in a water bath until the this compound is fully dissolved. Ensure the final solution is clear before administration.
-
This solution should be prepared fresh on the day of use.
Visualizations
Caption: Signaling pathway of this compound via the 5-HT1B receptor.
Caption: Troubleshooting workflow for this compound solubility issues.
References
- 1. researchgate.net [researchgate.net]
- 2. 5-HT1B RECEPTOR-MEDIATED ACTIVATION OF ERK1/2 REQUIRES BOTH Gαi/o AND β-ARRESTIN PROTEINS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Serotonin - Wikipedia [en.wikipedia.org]
- 4. The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reprocell.com [reprocell.com]
- 6. researchgate.net [researchgate.net]
- 7. 5-HT1B Receptor-Mediated Activation of ERK1/2 Requires Both Gαi/o and β-Arrestin Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing CP94253 Dosage for Specific Behavioral Assays
Welcome to the technical support center for the use of CP94253, a selective 5-HT1B receptor agonist, in behavioral research. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental designs and interpreting their results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective agonist for the serotonin (B10506) 1B receptor (5-HT1B). Its mechanism of action involves binding to and activating these receptors, which are primarily located on the presynaptic terminals of neurons. This activation typically leads to the inhibition of neurotransmitter release, including serotonin and other neurotransmitters.
Q2: What are the common behavioral assays in which this compound is used?
This compound has been utilized in a variety of behavioral assays to investigate its effects on anxiety, depression, feeding behavior, and aggression. Commonly used models include the elevated plus-maze (EPM), the forced swim test (FST), the Vogel conflict test (VCT), and various feeding paradigms.
Q3: How should I dissolve and administer this compound?
This compound is typically dissolved in sterile saline. The most common route of administration in the cited studies is intraperitoneal (i.p.) injection. It is recommended to prepare fresh solutions on the day of the experiment.
Q4: Are there known effects of this compound on locomotor activity?
Yes, the effects of this compound on locomotor activity can be complex and dose-dependent. Some studies report no significant changes in locomotion at certain anxiolytic or antidepressant-like doses[1]. However, other studies have observed an increase in locomotor activity, particularly in animals that have been stressed[2]. It is crucial to include appropriate controls to assess locomotor activity to ensure that the observed behavioral effects are not a byproduct of general hyperactivity or sedation.
Q5: What are some potential reasons for variability in results when using this compound?
Variability in behavioral outcomes with this compound can arise from several factors, including:
-
Animal Strain and Species: Different rodent strains can exhibit varying sensitivities to serotonergic agents.
-
Basal Anxiety State: The animal's underlying level of anxiety or stress can influence its response to this compound.
-
Experimental Conditions: Factors such as lighting, noise levels, and handling procedures can significantly impact behavioral results.
-
Drug Administration Protocol: The timing of drug administration relative to testing is critical for observing maximal effects.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No significant effect of this compound is observed. | Inappropriate dose selection. | Consult the dosage tables below for recommended ranges for your specific assay and species. A dose-response study may be necessary to determine the optimal dose for your experimental conditions. |
| Timing of administration is not optimal. | Most protocols suggest administering this compound 30 minutes prior to the behavioral test. Verify and standardize your pre-treatment interval. | |
| Insufficient statistical power. | Ensure you have an adequate number of animals per group to detect a statistically significant effect. | |
| High variability within experimental groups. | Inconsistent handling or experimental procedures. | Standardize all aspects of the experimental protocol, including animal handling, injection technique, and the testing environment. Ensure all experimenters are following the same procedures. |
| Individual differences in animal temperament. | Acclimate animals to the testing room and handle them for several days prior to the experiment to reduce stress-induced variability. | |
| Observed effects may be due to changes in locomotor activity. | The selected dose may have stimulant or sedative effects. | Always include a measure of general locomotor activity (e.g., open field test, total arm entries in the EPM) to differentiate specific behavioral effects from non-specific motor effects. If locomotor effects are present, consider adjusting the dose. |
| Unexpected or paradoxical behavioral effects. | The dose used may be on a different part of the dose-response curve (e.g., biphasic effects). | Carefully review the literature for dose-response studies. It is possible that lower or higher doses produce different effects. Consider the possibility of off-target effects at higher concentrations. |
Dosage and Efficacy Data
The following tables summarize the effective dose ranges of this compound in various behavioral assays based on published literature.
Anxiety Models
| Behavioral Assay | Species | Route of Administration | Effective Dose Range (mg/kg) | Observed Effect | Reference |
| Elevated Plus-Maze | Mouse | i.p. | 2.5 | Anxiolytic-like effect | [3] |
| Vogel Conflict Test | Mouse | i.p. | 1.25 - 5 | Anxiolytic-like effect | [3][4] |
| Four-Plate Test | Mouse | i.p. | 5 - 10 | Anxiolytic-like effect | [3] |
Depression Models
| Behavioral Assay | Species | Route of Administration | Effective Dose Range (mg/kg) | Observed Effect | Reference |
| Forced Swim Test | Mouse | i.p. | 5 - 10 | Antidepressant-like (reduced immobility) | [3][5][6] |
Feeding Behavior
| Behavioral Assay | Species | Route of Administration | Effective Dose Range (mg/kg) | Observed Effect | Reference |
| Food Intake | Rat | i.p. | 5.0 (ED50) | Reduced food intake | [1] |
| Sucrose (B13894) Intake | Rat | i.p. | 5 - 40 µmol/kg | Reduced sucrose intake | [7] |
Aggression Models
| Behavioral Assay | Species | Route of Administration | Effective Dose Range (mg/kg) | Observed Effect | Reference |
| Resident-Intruder | Mouse | i.p. | 2.5 - 10.0 | Reduced offensive aggression | [8] |
Detailed Experimental Protocols
Elevated Plus-Maze (EPM)
This assay is used to assess anxiety-like behavior in rodents.
Materials:
-
Elevated plus-maze apparatus
-
Video recording and tracking software
-
This compound solution
-
Vehicle solution (e.g., sterile saline)
-
Syringes and needles for injection
Procedure:
-
Acclimation: Allow animals to acclimate to the testing room for at least 30-60 minutes before the experiment begins.[9]
-
Drug Administration: Administer this compound or vehicle via i.p. injection 30 minutes prior to placing the animal on the maze.[10]
-
Testing: Place the mouse in the center of the maze, facing an open arm.[11]
-
Recording: Allow the animal to explore the maze for a 5-minute session. Record the session using an overhead camera and tracking software.[11]
-
Data Analysis: The primary measures of anxiety are the time spent in the open arms and the number of entries into the open arms. An increase in these parameters is indicative of an anxiolytic effect. Total arm entries can be used as a measure of general locomotor activity.
-
Cleaning: Thoroughly clean the maze with 70% ethanol (B145695) between each animal to remove olfactory cues.[10]
Forced Swim Test (FST)
This test is widely used to screen for antidepressant-like activity.
Materials:
-
Cylindrical water tanks (transparent)
-
Water at a controlled temperature (23-25°C)
-
Video recording equipment
-
This compound solution
-
Vehicle solution
-
Syringes and needles
Procedure:
-
Acclimation: Habituated animals to the testing room for at least 30 minutes prior to the test.
-
Drug Administration: Inject this compound or vehicle (i.p.) 30 minutes before the swim session.[6]
-
Test Session: Gently place the mouse into a cylinder filled with water (depth sufficient to prevent the mouse from touching the bottom). The session typically lasts for 6 minutes.[12]
-
Recording: Video record the entire session from the side.
-
Data Analysis: The primary measure is the duration of immobility during the last 4 minutes of the test. A decrease in immobility time is interpreted as an antidepressant-like effect.
-
Post-Test Care: After the test, remove the animal from the water, dry it with a towel, and place it in a warm, dry cage.
Vogel Conflict Test (VCT)
This conflict-based model is used to evaluate anxiolytic properties of drugs.
Materials:
-
Vogel conflict test chamber with a drinking spout and electrified grid floor
-
Shock generator
-
Lick detector
-
This compound solution
-
Vehicle solution
-
Syringes and needles
Procedure:
-
Water Deprivation: Water-deprive the rats for 48 hours prior to the test to motivate drinking behavior.[13]
-
Drug Administration: Administer this compound or vehicle (i.p.) 60 minutes before the test session.[13]
-
Test Session: Place the rat in the chamber. After a brief habituation period, every 20th lick on the drinking spout triggers a mild electric shock. The session typically lasts for 3-5 minutes.[14]
-
Data Collection: Record the total number of licks and the number of shocks received.
-
Data Analysis: An increase in the number of punished licks (shocks received) indicates an anxiolytic effect, as the drug reduces the animal's aversion to the shock.
Visualizations
Caption: Signaling pathway of this compound via the 5-HT1B receptor.
Caption: General experimental workflow for behavioral assays with this compound.
References
- 1. The 5-HT1B receptor agonist CP-94,253 reduces food intake and preserves the behavioural satiety sequence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effects of a selective 5-HT1B receptor agonist and antagonists in animal models of anxiety and depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scilit.com [scilit.com]
- 5. researchgate.net [researchgate.net]
- 6. Antidepressant-like effect of the selective 5-HT1B receptor agonist CP 94253: a possible mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CP-94, 253: a selective serotonin1B (5-HT1B) agonist that promotes satiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Differential effects of CGS 12066B and CP-94,253 on murine social and agonistic behaviour - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Vogel conflict test - Wikipedia [en.wikipedia.org]
Unexpected behavioral outcomes with CP94253
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the selective 5-HT1B receptor agonist, CP-94253. This guide addresses specific unexpected behavioral outcomes that may be encountered during in vivo experiments.
Troubleshooting Guide for Unexpected Behavioral Outcomes
Issue 1: Contradictory Anxiety-Like Effects (Anxiolytic vs. Anxiogenic)
Question: My results from anxiety tests are inconsistent. Sometimes CP-94253 appears to be anxiolytic, and other times it seems anxiogenic. Why is this happening?
Possible Causes and Troubleshooting Steps:
-
Species-Specific Effects: The anxiety-related behavioral outcomes of CP-94253 can differ between species. For instance, some studies report anxiolytic-like effects in mice, while others observe anxiogenic-like effects in rats.[1][2]
-
Recommendation: Carefully consider the species used in your study and compare your findings with literature that uses the same species. Be cautious when extrapolating results between different rodent species.
-
-
Behavioral Assay-Dependent Outcomes: The choice of behavioral test can influence the observed anxiety-like phenotype. CP-94253 has shown anxiolytic-like effects in the Vogel conflict drinking test and the four-plate test in mice.[3][4] Conversely, it has been reported to have anxiogenic-like effects in the elevated plus-maze in rats.[2]
-
Recommendation: Use a battery of anxiety tests to get a more comprehensive understanding of the compound's effects. If you are seeing conflicting results between different assays, this may be a genuine reflection of the compound's complex pharmacology rather than an experimental artifact.
-
-
Dose-Response Effects: The dose of CP-94253 can determine its behavioral effect. Anxiolytic-like effects in mice have been observed at doses around 2.5 mg/kg in the elevated plus-maze.[3]
-
Recommendation: Perform a full dose-response study to determine the optimal dose for the desired effect in your specific experimental setup.
-
Issue 2: Unexpected Effects on Locomotor Activity
Question: I am observing variable or unexpected changes in locomotor activity after administering CP-94253. What could be the cause?
Possible Causes and Troubleshooting Steps:
-
Context-Dependent Effects: The effect of CP-94253 on locomotor activity can be influenced by the animal's stress level and the novelty of the environment. In drug-naïve mice, CP-94253 may have no effect on spontaneous locomotion.[1][5] However, in mice that have been stressed by repeated behavioral testing, CP-94253 has been shown to increase locomotion.[1][5]
-
Recommendation: Standardize your experimental procedures to minimize unintended stressors. Consider the potential impact of prior testing on the animal's baseline state. If studying the interaction with stress, ensure you have appropriate control groups.
-
-
Species Differences: Effects on locomotion may also be species-specific, with some studies reporting hyperlocomotion in rats.[6]
-
Recommendation: Consult literature specific to your chosen animal model to anticipate the likely effects on locomotor activity.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of CP-94253?
Q2: What are the expected antidepressant-like effects of CP-94253?
A2: CP-94253 has been shown to produce rapid and sustained antidepressant-like effects in various rodent models.[12] It reduces immobility time in the mouse forced swim test (FST) and tail suspension test.[3][12] These effects are thought to be mediated by the activation of postsynaptic 5-HT1B receptors and may involve the dopaminergic and noradrenergic systems.
Q3: How does CP-94253 affect feeding behavior?
A3: CP-94253 has been demonstrated to reduce food intake and promote satiety.[13] It reduces meal size and duration without disrupting the natural behavioral satiety sequence.[13][14] This effect is mediated by central 5-HT1B receptors.[14]
Q4: Are there any known off-target effects of CP-94253?
A4: CP-94253 is considered a highly selective 5-HT1B receptor agonist.[13] However, as with any pharmacological tool, the possibility of off-target effects at high concentrations cannot be entirely ruled out. It is always advisable to use the lowest effective dose and to confirm key findings with other 5-HT1B receptor agonists or antagonists.
Quantitative Data Summary
Table 1: Effective Doses of CP-94253 in Various Behavioral Paradigms
| Behavioral Test | Species | Effect | Effective Dose Range (IP) | Reference(s) |
| Forced Swim Test | Mouse | Antidepressant-like | 5 - 10 mg/kg | [3] |
| Elevated Plus-Maze | Mouse | Anxiolytic-like | 2.5 mg/kg | [3] |
| Vogel Conflict Drinking Test | Mouse | Anxiolytic-like | 1.25 - 5 mg/kg | [3] |
| Food Intake Reduction | Rat | Satiety-promoting | 5 - 40 µmol/kg | [14] |
| Elevated Plus-Maze | Rat | Anxiogenic-like | 1 - 5.6 mg/kg | [2] |
Detailed Experimental Protocols
Forced Swim Test (Mouse)
Objective: To assess antidepressant-like activity.
Apparatus:
-
A transparent plastic cylinder (20 cm diameter, 40 cm height).
-
Water at 23-25°C, filled to a depth of 15 cm.
Procedure:
-
Acclimation: Acclimate mice to the testing room for at least 1 hour before the experiment.
-
Drug Administration: Administer CP-94253 (e.g., 5-10 mg/kg, i.p.) or vehicle 30-60 minutes before the test.
-
Test Session:
-
Gently place each mouse individually into the swim cylinder for a 6-minute session.[15]
-
Record the entire session using a video camera.
-
-
Scoring:
Elevated Plus-Maze (Mouse)
Objective: To assess anxiety-like behavior.
Apparatus:
-
A plus-shaped maze elevated from the floor (typically 40-50 cm).
-
Two open arms and two closed arms (with high walls).
-
A central platform.
Procedure:
-
Acclimation: Acclimate mice to the testing room for at least 30-60 minutes prior to testing. Maintain consistent, low-level lighting.
-
Drug Administration: Administer CP-94253 (e.g., 2.5 mg/kg, i.p.) or vehicle 30 minutes before the test.
-
Test Session:
-
Scoring:
-
An observer blinded to the treatment groups or an automated tracking system should score the following parameters:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
-
Anxiolytic-like effects are indicated by an increase in the time spent and the number of entries into the open arms.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Anxiogenic-like effect of serotonin(1B) receptor stimulation in the rat elevated plus-maze - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of a selective 5-HT1B receptor agonist and antagonists in animal models of anxiety and depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scilit.com [scilit.com]
- 5. researchgate.net [researchgate.net]
- 6. scilit.com [scilit.com]
- 7. The opposite effect of a 5-HT1B receptor agonist on 5-HT synthesis, as well as its resistant counterpart, in an animal model of depression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. 5-HT1B RECEPTOR-MEDIATED ACTIVATION OF ERK1/2 REQUIRES BOTH Gαi/o AND β-ARRESTIN PROTEINS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 5-HT1B Receptor-Mediated Activation of ERK1/2 Requires Both Gαi/o and β-Arrestin Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 5-HT1B receptor activation produces rapid antidepressant-like effects in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The 5-HT1B receptor agonist CP-94,253 reduces food intake and preserves the behavioural satiety sequence [pubmed.ncbi.nlm.nih.gov]
- 14. CP-94, 253: a selective serotonin1B (5-HT1B) agonist that promotes satiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. protocols.io [protocols.io]
CP94253 off-target effects and how to control for them
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of CP94253, a selective 5-HT1B receptor agonist. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data interpretation resources to facilitate successful and accurately interpreted experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound.
Issue: Unexpected or Inconsistent Biological Response
-
Potential Cause 1: Off-Target Effects. this compound, while selective for the 5-HT1B receptor, exhibits measurable affinity for other serotonin (B10506) receptors, which could lead to confounding biological responses.
-
Troubleshooting Steps:
-
Confirm On-Target Action: Use a selective 5-HT1B receptor antagonist, such as SB 216641, to determine if the observed effect is blocked. If the antagonist reverses the effect of this compound, it strongly suggests the involvement of the 5-HT1B receptor.
-
Negative Control Cell Line: If working in vitro, utilize a cell line that does not endogenously express the 5-HT1B receptor as a negative control. An effect observed in this cell line would indicate off-target activity.
-
Dose-Response Curve: Generate a full dose-response curve for this compound. Effects mediated by lower affinity off-targets may only appear at higher concentrations.
-
Literature Review: Consult the literature for known effects of activating other serotonin receptors (5-HT1A, 5-HT1D, etc.) in your experimental system to see if they align with your unexpected observations.
-
-
Potential Cause 2: Ligand Degradation or Purity Issues.
-
Troubleshooting Steps:
-
Verify Compound Integrity: Use a fresh, validated batch of this compound. Confirm the purity and integrity of your compound stock via analytical methods if possible.
-
Proper Storage: Ensure that this compound is stored according to the manufacturer's recommendations to prevent degradation.
-
-
Potential Cause 3: Experimental System Variability.
-
Troubleshooting Steps:
-
Cell Passage Number: Maintain a consistent and low passage number for cell lines used in your experiments.
-
Assay Conditions: Standardize all assay parameters, including incubation times, temperatures, and reagent concentrations.
-
Frequently Asked Questions (FAQs)
Q1: What are the known off-target receptors for this compound?
A1: this compound is a selective 5-HT1B receptor agonist but has been shown to bind to other serotonin receptors, albeit with lower affinity. The primary known off-targets are the 5-HT1A, 5-HT1D, 5-HT1C, and 5-HT2 receptors.
Q2: How can I be sure that the effect I'm observing is mediated by the 5-HT1B receptor?
A2: The most direct method is to use a selective 5-HT1B receptor antagonist. Pre-treatment with an antagonist like SB 216641 should block the effect of this compound if it is indeed mediated by the 5-HT1B receptor. Additionally, using a system that lacks the 5-HT1B receptor (e.g., a knockout animal model or a specific cell line) can serve as a valuable negative control.
Q3: What concentration of this compound should I use in my experiments?
A3: The optimal concentration will vary depending on your specific experimental system. It is crucial to perform a dose-response curve to determine the EC50 (half-maximal effective concentration) in your assay. For in vivo studies, doses have been reported in the range of 1.25-10 mg/kg.[1]
Q4: Are there any known downstream signaling pathways affected by this compound that are not the canonical Gαi/o pathway?
A4: While the primary signaling mechanism for the 5-HT1B receptor is through Gαi/o, leading to the inhibition of adenylyl cyclase, GPCRs can also signal through other pathways, such as β-arrestin recruitment. It is advisable to investigate multiple downstream pathways to fully characterize the functional selectivity of this compound in your system.
Data Presentation
Table 1: Binding Affinities (Ki) of this compound at Serotonin Receptors
| Receptor | Ki (nM) | Selectivity vs. 5-HT1B |
| 5-HT1B | 2 | - |
| 5-HT1D | 49 | ~25-fold |
| 5-HT1A | 89 | ~45-fold |
| 5-HT1C | 860 | ~430-fold |
| 5-HT2 | 1600 | ~800-fold |
Data compiled from publicly available sources. Actual values may vary between studies.
Experimental Protocols
Protocol 1: In Vitro Confirmation of 5-HT1B-Mediated Effects using a Selective Antagonist
This protocol provides a general framework for using a selective antagonist to confirm that the observed effect of this compound is mediated by the 5-HT1B receptor in a cell-based assay.
Materials:
-
Cells expressing the 5-HT1B receptor
-
This compound
-
SB 216641 (selective 5-HT1B antagonist)
-
Appropriate cell culture medium and assay buffer
-
Assay-specific detection reagents (e.g., for cAMP or β-arrestin measurement)
Methodology:
-
Cell Preparation: Plate cells at an appropriate density in a multi-well plate and allow them to adhere overnight.
-
Antagonist Pre-incubation:
-
Prepare a stock solution of SB 216641.
-
Dilute the antagonist to the desired concentration in assay buffer. A typical starting concentration is 10-100 fold higher than its Ki value.
-
Remove the culture medium from the cells and add the antagonist-containing assay buffer.
-
Incubate for 15-30 minutes at 37°C.
-
-
Agonist Stimulation:
-
Prepare a serial dilution of this compound in assay buffer.
-
Add the this compound dilutions to the wells already containing the antagonist.
-
Include control wells with this compound alone (no antagonist) and vehicle control.
-
Incubate for the appropriate time for your specific assay (e.g., 15-60 minutes).
-
-
Signal Detection:
-
Lyse the cells (if required by the assay).
-
Add the detection reagents according to the manufacturer's protocol.
-
Measure the signal using a plate reader.
-
-
Data Analysis:
-
Plot the dose-response curves for this compound in the presence and absence of SB 216641.
-
A rightward shift in the EC50 of this compound in the presence of the antagonist indicates competitive antagonism at the 5-HT1B receptor.
-
Protocol 2: General Workflow for Assessing Off-Target Effects
This protocol outlines a general approach to proactively assess and control for potential off-target effects of this compound.
Methodology:
-
Primary Target Confirmation:
-
Perform a dose-response experiment with this compound in a cell line expressing the human 5-HT1B receptor.
-
Determine the EC50 value for the primary target.
-
-
Off-Target Screening:
-
Panel Screening: Submit this compound to a commercial off-target screening panel that includes a broad range of GPCRs, ion channels, and enzymes.
-
In-house Screening: If specific off-targets are suspected based on structural similarity or preliminary data, perform functional assays in cell lines expressing these individual receptors (e.g., 5-HT1A, 5-HT1D).
-
-
Negative Control Experiment:
-
Select a cell line that does not express the 5-HT1B receptor but is otherwise similar to your experimental cell line.
-
Perform a dose-response experiment with this compound in this negative control cell line. A response in these cells would indicate an off-target effect.
-
-
Competitive Antagonism at Off-Targets:
-
If an off-target effect is identified, use a selective antagonist for that off-target receptor to confirm the interaction.
-
Mandatory Visualizations
Caption: 5-HT1B signaling and potential this compound off-target pathways.
Caption: Workflow for controlling for this compound off-target effects.
Caption: Logical flow for troubleshooting unexpected this compound results.
References
CP94253 stability in solution over time
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CP94253. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound hydrochloride?
A1: this compound hydrochloride is soluble in several common laboratory solvents. Dimethyl sulfoxide (B87167) (DMSO) is a highly effective solvent, achieving a concentration of 100-125 mg/mL.[1][2][3] It is also soluble in water up to 15 mM.[2] For in vivo studies, co-solvent systems are often employed. Common formulations include mixtures of DMSO, PEG300, Tween-80, and saline, or DMSO with SBE-β-CD in saline.[1][3] When preparing solutions, particularly with DMSO, it is crucial to use a newly opened bottle as DMSO is hygroscopic, and water absorption can negatively impact the solubility of the compound.[1] Sonication is also recommended to aid dissolution.[1][3]
Q2: I'm observing precipitation in my this compound solution. What should I do?
A2: If you observe precipitation, gentle heating and/or sonication can be used to help redissolve the compound.[1] It is also important to ensure you have not exceeded the solubility limit for the chosen solvent system. When preparing solutions for storage, it is advisable to prepare and use them on the same day if possible.[2] If storage is necessary, filter the solution before freezing to remove any undissolved particles.
Q3: What are the recommended storage conditions for this compound as a solid and in solution?
A3: As a solid, this compound hydrochloride should be stored at -20°C for long-term storage (months to years), though some suppliers suggest it is stable at room temperature for short periods (days to weeks) when desiccated.[4] For stock solutions, storage conditions depend on the temperature. In a solvent such as DMSO, solutions can be stored at -80°C for up to 6 months, or at -20°C for up to 1 month.[1][2] To avoid degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes before freezing.[1]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Difficulty Dissolving this compound | - Incorrect solvent being used.- Solvent quality is poor (e.g., old DMSO that has absorbed water).- Concentration is above the solubility limit. | - Confirm the appropriate solvent and its maximum solubility from the data table below.- Use a fresh, unopened bottle of high-purity solvent.- Employ sonication or gentle warming to aid dissolution.[1][3] |
| Precipitate Forms in Solution Upon Storage | - Solution was not fully dissolved initially.- Freeze-thaw cycles have led to precipitation. | - Ensure the compound is completely dissolved before storage.- Aliquot solutions into single-use vials to minimize freeze-thaw cycles.[1]- Before use, equilibrate the solution to room temperature and visually inspect for any precipitate.[2] |
| Inconsistent Experimental Results | - Degradation of the compound in solution over time.- Improper storage of stock solutions. | - Prepare fresh solutions for each experiment whenever possible.[2]- Adhere strictly to the recommended storage temperatures and durations (see data table).- Avoid repeated freeze-thaw cycles by preparing aliquots.[1] |
Quantitative Data Summary
The following table summarizes the solubility and recommended storage conditions for this compound hydrochloride solutions.
| Solvent/Storage Condition | Concentration/Duration | Source |
| Solubility in DMSO | 100 mM (29.38 mg/mL) - 125 mg/mL | [1][2] |
| Solubility in Water | 15 mM (7.34 mg/mL) | [2] |
| Solubility in 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL (7.08 mM) | [1] |
| Solubility in 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL (7.08 mM) | [1] |
| Stock Solution Storage at -20°C | Up to 1 month | [1][2] |
| Stock Solution Storage at -80°C | Up to 6 months | [1] |
Experimental Protocols
Protocol for Preparing a this compound Stock Solution in DMSO
-
Weigh the desired amount of this compound hydrochloride powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of fresh, high-purity DMSO to achieve the desired concentration (e.g., for a 10 mM stock solution, add 0.3404 mL of DMSO to 1 mg of this compound).
-
Vortex the tube thoroughly to mix.
-
If necessary, use an ultrasonic bath to ensure complete dissolution.[1]
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[1]
Workflow for Solution Preparation and Storage
Caption: Workflow for the preparation and storage of this compound solutions.
Signaling Pathway and Logical Relationships
Logical Flow for Troubleshooting this compound Solution Issues
Caption: Decision tree for troubleshooting common issues with this compound solutions.
References
Technical Support Center: Interpreting Conflicting Results from CP-94253 Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers and drug development professionals navigate the conflicting findings in studies of CP-94253, a selective 5-HT1B receptor agonist. By understanding the nuances of experimental design and data interpretation, researchers can better contextualize their findings and advance their work.
Frequently Asked Questions (FAQs)
Q1: Why do some studies report anxiolytic-like effects of CP-94253, while others report anxiogenic-like effects?
A1: The seemingly contradictory effects of CP-94253 on anxiety-like behaviors are a significant point of confusion. The discrepancy often arises from differences in the animal models and experimental paradigms used.
Troubleshooting Guide:
-
Species-Specific Responses: There is evidence to suggest that CP-94253 elicits different anxiety-related responses in rats versus mice. For instance, some studies using rat models have observed anxiogenic-like effects in the elevated plus-maze test.[1] Conversely, studies in mice have demonstrated anxiolytic-like effects in paradigms such as the Vogel conflict drinking test and the four-plate test.[2][3][4]
-
Behavioral Assay Selection: The choice of behavioral test is critical. The elevated plus-maze, which primarily assesses exploratory behavior in a novel and potentially fear-inducing environment, may be more sensitive to anxiogenic-like effects. In contrast, conflict-based tests like the Vogel test, where a motivated behavior (drinking) is punished, might be better at revealing anxiolytic-like properties.[2][5]
-
Baseline Anxiety State: The baseline anxiety level of the animals can influence the outcome. In some cases, anxiolytic effects are more pronounced in animals with a higher baseline level of anxiety.
Data Summary: Anxiety-Like Effects of CP-94253
| Species | Behavioral Test | Observed Effect | Dosage (mg/kg) | Reference |
| Rat | Elevated Plus-Maze | Anxiogenic-like | 1-5.6 | [1] |
| Mouse | Vogel Conflict Drinking Test | Anxiolytic-like | 1.25-5 | [2] |
| Mouse | Elevated Plus-Maze | Anxiolytic-like | 2.5 | [2][4] |
| Mouse | Four-Plate Test | Anxiolytic-like | 5-10 | [2][4] |
Experimental Protocol: Elevated Plus-Maze (Rat)
This protocol is a generalized representation based on standard procedures.
-
Apparatus: A plus-shaped maze with two open arms and two closed arms, elevated from the floor.
-
Animals: Male Wistar rats are commonly used.[1]
-
Procedure:
-
Administer CP-94253 or vehicle control intraperitoneally (i.p.).
-
After a set pre-treatment time (e.g., 30 minutes), place the rat in the center of the maze, facing an open arm.
-
Allow the rat to explore the maze for a fixed period (e.g., 5 minutes).
-
Record the time spent in and the number of entries into the open and closed arms.
-
-
Interpretation: A decrease in the time spent in or entries into the open arms is interpreted as an anxiogenic-like effect.
Logical Relationship: Factors Influencing Anxiety-Like Outcomes
Caption: Factors influencing observed anxiety-like effects of CP-94253.
Q2: Why are there conflicting reports on the effect of CP-94253 on locomotor activity?
A2: The impact of CP-94253 on locomotion appears to be highly dependent on the experimental context, particularly the stress state of the animal and the dosing regimen.
Troubleshooting Guide:
-
Stress-Induced Hyperlocomotion: In drug-naïve mice, CP-94253 often has no significant effect on spontaneous locomotion.[6][7][8] However, in mice that have been subjected to stressors, such as repeated injections or behavioral testing, CP-94253 can increase locomotor activity.[4][6] This suggests that the physiological state of the animal can dramatically alter its response to the compound.
-
Acute vs. Chronic Dosing: The duration of treatment can also lead to different outcomes. One study found that acute administration of CP-94253 increased spontaneous locomotion in mice that had received repeated injections, but this effect was absent after a 20-day abstinence period from the injections.[6][7] This points to potential neuroadaptive changes with prolonged exposure or withdrawal.
-
Dose-Response Relationship: The dose of CP-94253 administered is a critical factor. Some studies have shown a dose-dependent effect on locomotion, where lower doses may have minimal impact, while higher doses can either increase or decrease activity depending on the specific experimental conditions.[9]
Data Summary: Effects of CP-94253 on Locomotion
| Animal State | Dosing | Observed Effect | Dosage (mg/kg) | Reference |
| Drug-naïve mice | Acute | No effect | Not specified | [6][7][8] |
| Stressed mice (repeated injections) | Acute | Increased locomotion | 10 | [6][7] |
| Preweanling rats | Repeated | Tolerance (no change) | 5-20 | [10] |
| Resident mice (social interaction) | Acute | Dose-dependent (increase then decrease) | 2.5-10 | [9] |
Experimental Workflow: Investigating Stress-Dependent Locomotor Effects
Caption: Workflow to test stress-dependent effects of CP-94253 on locomotion.
Q3: Does CP-94253 consistently show antidepressant-like effects?
A3: The evidence for the antidepressant-like effects of CP-94253 is more consistent than for its effects on anxiety and locomotion. Several studies have demonstrated its potential in this area.
Troubleshooting Guide:
-
Forced Swim Test: A common preclinical model for assessing antidepressant efficacy is the forced swim test. In this paradigm, CP-94253 has been shown to reduce immobility time in mice, an effect comparable to the established antidepressant imipramine.[2][4][10] This suggests that activation of 5-HT1B receptors may contribute to an antidepressant-like response.
-
Mechanism of Action: The antidepressant-like effect of CP-94253 is thought to be mediated by the activation of postsynaptic 5-HT1B receptors or heteroreceptors, and may involve the dopamine (B1211576) and noradrenaline systems.[11]
-
Chronic vs. Acute Effects on Serotonin (B10506) Synthesis: Interestingly, the effect of CP-94253 on serotonin (5-HT) synthesis can differ between acute and chronic administration, and also depends on the animal model. In an animal model of depression (Flinders Sensitive Line rats), acute administration decreased 5-HT synthesis, while chronic treatment led to an increase.[12] This highlights the complex neurochemical adaptations that can occur with prolonged drug exposure.
Data Summary: Antidepressant-Like Effects of CP-94253
| Behavioral Test | Observed Effect | Dosage (mg/kg) | Animal Model | Reference |
| Forced Swim Test | Anti-immobility action | 5-10 | Mice | [2][4][10] |
| Forced Swim Test | Reduced immobility | 5 | Mice | [11][13] |
| Tail Suspension Test | Antidepressant-like | Not specified | Mice | [13] |
| Sucrose Preference Test | Antidepressant-like | Not specified | Mice | [13] |
Signaling Pathway: Hypothesized Mechanism of Antidepressant-Like Effect
Caption: Hypothesized pathway for the antidepressant-like effects of CP-94253.
Q4: Are there any other notable effects of CP-94253 that researchers should be aware of?
A4: Yes, beyond its effects on anxiety, locomotion, and depression-like behaviors, CP-94253 has been shown to influence sleep and satiety.
Troubleshooting Guide:
-
Sleep and Wakefulness: In rats, CP-94253 has been found to increase wakefulness and reduce both slow-wave sleep and REM sleep at doses of 5.0-10.0 mg/kg.[14][15] Researchers investigating the sedative or hypnotic properties of other compounds should be aware of this potential confounding effect.
-
Satiety: CP-94253 has been demonstrated to reduce food intake in rats, suggesting a role for 5-HT1B receptor activation in promoting satiety. This effect is an important consideration for studies where changes in food consumption could be a confounding variable.
Data Summary: Other Effects of CP-94253
| Effect | Species | Dosage (mg/kg) | Key Finding | Reference |
| Sleep | Rat | 5.0-10.0 | Increased waking, reduced slow-wave and REM sleep | [14][15] |
| Satiety | Rat | Not specified | Reduced food intake |
References
- 1. Anxiogenic-like effect of serotonin(1B) receptor stimulation in the rat elevated plus-maze - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of a selective 5-HT1B receptor agonist and antagonists in animal models of anxiety and depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scilit.com [scilit.com]
- 4. researchgate.net [researchgate.net]
- 5. The anxiolytic-like effect of 5-HT1B receptor ligands in rats: a possible mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Effects of a 5-HT1B Receptor Agonist on Locomotion and Reinstatement of Cocaine-Conditioned Place Preference after Abstinence from Repeated Injections in Mice [frontiersin.org]
- 7. Effects of a 5-HT1B Receptor Agonist on Locomotion and Reinstatement of Cocaine-Conditioned Place Preference after Abstinence from Repeated Injections in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. asu.elsevierpure.com [asu.elsevierpure.com]
- 9. Differential effects of CGS 12066B and CP-94,253 on murine social and agonistic behaviour - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of repeated treatment with the 5-HT1A and 5-HT1B agonists (R)-( +)-8-hydroxy-DPAT and CP-94253 on the locomotor activity and axillary temperatures of preweanling rats: evidence of tolerance and behavioral sensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The opposite effect of a 5-HT1B receptor agonist on 5-HT synthesis, as well as its resistant counterpart, in an animal model of depression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 5-HT1B receptor activation produces rapid antidepressant-like effects in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effects of a 5-HT1B Receptor Agonist on Locomotion and Reinstatement of Cocaine-Conditioned Place Preference after Abstinence from Repeated Injections in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effects of selective activation of the 5-HT1B receptor with CP-94,253 on sleep and wakefulness in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
CP94253 effects in stressed versus non-stressed animals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the selective 5-HT1B receptor agonist, CP94253, in preclinical studies. The content is specifically tailored to address potential issues and questions arising from experiments involving both stressed and non-stressed animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
Q2: What are the expected behavioral effects of this compound in non-stressed animals?
Q3: How does stress impact the behavioral outcomes of this compound treatment?
While direct comparative studies are limited, available evidence suggests that the behavioral effects of this compound can be influenced by the stress state of the animal. For instance, in mice that have been stressed by repeated behavioral testing, this compound has been shown to increase locomotion, an effect not observed in non-stressed mice.[2] In models of depression, such as the forced swim test and chronic social defeat stress, this compound exhibits antidepressant-like effects by reducing immobility and social avoidance.[1][7]
Q4: What is the recommended dose of this compound for observing anxiolytic or antidepressant-like effects?
The effective dose of this compound can vary depending on the animal model and the specific behavioral test. For anxiolytic-like effects in the elevated plus-maze and Vogel conflict drinking test in rats, doses ranging from 1.25 to 5 mg/kg have been shown to be effective.[5][8] For antidepressant-like effects in the forced swim test in mice, a dose of 5 mg/kg has been reported to be effective.[1][6][9] It is always recommended to perform a dose-response study to determine the optimal dose for your specific experimental conditions.
Troubleshooting Guides
Issue 1: Inconsistent or no significant effect of this compound on anxiety-like behavior in the elevated plus-maze.
-
Possible Cause 1: Inappropriate Dose.
-
Solution: The anxiolytic-like effects of this compound are dose-dependent. If the dose is too low, it may not produce a significant effect. Conversely, a very high dose could induce other behavioral changes (e.g., sedation or hyperactivity) that might mask anxiolytic effects. Conduct a dose-response study (e.g., 1, 2.5, 5, and 10 mg/kg) to identify the optimal dose for your specific strain and experimental setup.
-
-
Possible Cause 2: Animal's Stress Level.
-
Solution: The baseline anxiety level of the animals can influence the outcome. If the animals are already highly anxious due to environmental stressors (e.g., noise, improper handling), a ceiling effect may occur, making it difficult to detect an anxiolytic effect. Conversely, if the animals are too calm, a floor effect may be observed. Ensure a proper habituation period to the testing room and handle the animals gently to minimize extraneous stress. Consider including a positive control (e.g., diazepam) to validate the sensitivity of your assay.
-
-
Possible Cause 3: Procedural Variations.
-
Solution: The elevated plus-maze is sensitive to subtle procedural variations. Ensure that the lighting conditions in the testing room are consistent, the maze is thoroughly cleaned between animals to eliminate olfactory cues, and the experimenter is consistent in placing the animal on the maze.
-
Issue 2: this compound does not reduce immobility time in the forced swim test in our stress model.
-
Possible Cause 1: Severity or Type of Stressor.
-
Solution: The nature and intensity of the stressor used to induce a depressive-like phenotype can impact the response to treatment. Chronic and unpredictable stress protocols are often more effective at inducing a robust and stable depressive-like state. If using a mild or acute stressor, the behavioral phenotype may not be sensitive to the effects of this compound. Consider optimizing your stress induction protocol.
-
-
Possible Cause 2: Timing of Drug Administration.
-
Solution: The timing of this compound administration relative to the forced swim test is critical. Typically, the drug is administered 30-60 minutes before the test. Verify your administration timeline and ensure it is consistent across all animals.
-
-
Possible Cause 3: Strain-Specific Responses.
-
Solution: Different rodent strains can exhibit varying sensitivities to both stress and pharmacological treatments. The strain you are using may be less responsive to the antidepressant-like effects of 5-HT1B agonists. Review the literature for studies using this compound in your specific strain or consider using a strain known to be responsive in this paradigm.
-
Data Presentation
Table 1: Effects of this compound on Anxiety-Like Behavior in Rodents
| Behavioral Test | Species | Stress Condition | Dose (mg/kg, i.p.) | Outcome | Reference |
| Elevated Plus-Maze | Rat | Non-stressed | 2.5 | Increased time in open arms | [5] |
| Vogel Conflict Test | Rat | Non-stressed | 1.25 - 5 | Increased punished drinking | [5][8] |
Table 2: Effects of this compound on Depressive-Like Behavior in Rodents
| Behavioral Test | Species | Stress Condition | Dose (mg/kg, i.p.) | Outcome | Reference |
| Forced Swim Test | Mouse | Non-stressed | 5 - 10 | Decreased immobility time | [1][5][6] |
| Forced Swim Test | Rat | Naive & Chronic Interferon-alpha | Not specified | Reduced immobility | [7] |
| Chronic Social Defeat | Mouse | Stressed | Not specified | Reduced social avoidance | [7] |
Experimental Protocols
1. Elevated Plus-Maze Test for Anxiety-Like Behavior
-
Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.
-
Procedure:
-
Habituate the animal to the testing room for at least 30 minutes before the test.
-
Administer this compound or vehicle intraperitoneally (i.p.) 30 minutes before testing.
-
Place the animal in the center of the maze, facing one of the open arms.
-
Allow the animal to explore the maze for 5 minutes.
-
Record the time spent in the open arms and the number of entries into the open and closed arms using a video tracking system.
-
An increase in the time spent in the open arms is indicative of an anxiolytic-like effect.
-
Thoroughly clean the maze with 70% ethanol (B145695) between each animal.
-
2. Forced Swim Test for Depressive-Like Behavior
-
Apparatus: A transparent cylindrical container (e.g., 25 cm in diameter, 50 cm in height) filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.
-
Procedure:
-
Administer this compound or vehicle i.p. 30-60 minutes before the test.
-
Gently place the animal into the water cylinder.
-
The test duration is typically 6 minutes.
-
Record the entire session on video for later scoring.
-
Score the last 4 minutes of the test for immobility time (the time the animal spends floating with only minor movements to keep its head above water).
-
A decrease in immobility time is interpreted as an antidepressant-like effect.
-
After the test, remove the animal, dry it with a towel, and return it to a heated cage to prevent hypothermia.
-
3. Chronic Social Defeat Stress Protocol
-
Procedure:
-
House an experimental mouse (e.g., C57BL/6) in the home cage of a larger, aggressive resident mouse (e.g., CD-1) for a short period (e.g., 5-10 minutes) to experience physical defeat.
-
After the physical interaction, house the experimental mouse in the same cage but separated from the resident by a perforated divider for the remainder of the 24-hour period, allowing for sensory but not physical contact.
-
Repeat this procedure for 10-14 consecutive days, exposing the experimental mouse to a new aggressive resident each day to prevent habituation.
-
Following the stress period, assess social interaction by placing the experimental mouse in an open field with a novel, non-aggressive mouse enclosed in a wire mesh cage.
-
Measure the time the experimental mouse spends in the interaction zone around the caged mouse. Socially defeated (stressed) mice will typically spend less time in the interaction zone compared to non-stressed control mice.
-
This compound can be administered before the social interaction test to assess its ability to reverse the stress-induced social avoidance.
-
Mandatory Visualization
Caption: Signaling pathway of this compound via the 5-HT1B receptor.
Caption: General experimental workflow for studying this compound effects.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Effects of a selective 5-HT1B receptor agonist and antagonists in animal models of anxiety and depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antidepressant-like effect of the selective 5-HT1B receptor agonist CP 94253: a possible mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 5-HT1B receptor activation produces rapid antidepressant-like effects in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scilit.com [scilit.com]
- 9. The opposite effect of a 5-HT1B receptor agonist on 5-HT synthesis, as well as its resistant counterpart, in an animal model of depression - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: CP94253 and Locomotor Activity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating the effects of the selective 5-HT1B receptor agonist, CP94253, on locomotor activity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective serotonin (B10506) 5-HT1B receptor agonist, belonging to the tetrahydropyridinylpyrrolopyridine family of drugs.[1] It exhibits approximately 25-fold and 40-fold selectivity over the closely related 5-HT1D and 5-HT1A receptors, respectively.[1] Its primary mechanism of action is the activation of 5-HT1B receptors, which are involved in a variety of physiological and behavioral processes.
Q2: What is the expected effect of this compound on spontaneous locomotor activity in rodents?
The effect of this compound on spontaneous locomotor activity is highly dependent on the experimental context and the species being studied. In drug-naïve mice, this compound generally has no effect on spontaneous locomotion.[2][3][4] However, in mice previously exposed to stress, such as repeated injections, this compound has been shown to increase locomotor activity.[2][3][4] In contrast, several studies in drug-naïve rats have reported that 5-HT1B receptor agonists, including this compound, can stimulate locomotor activity.[2][3]
Q3: How does this compound interact with the locomotor effects of psychostimulants like cocaine?
This compound has been shown to potentiate cocaine-induced locomotion and sensitization in rats.[2][3] In mice, the effect can be more complex. One study found that while cocaine alone increased locomotion, this compound by itself had no effect on locomotion in injection-naive mice.[2][3] However, in mice that had received repeated saline injections (a stressor), this compound increased spontaneous locomotion.[2][3]
Q4: What are the known signaling pathways involved in this compound's effects?
The antidepressant-like effects of this compound, which may be related to its modulation of activity, are thought to be mediated by the activation of postsynaptic 5-HT1B receptors.[4][5] Downstream of 5-HT1B receptor activation, both the dopamine (B1211576) and noradrenaline systems appear to be involved.[4][5] For instance, the anti-immobility effect of this compound in the forced swimming test in mice was blocked by a dopamine D2-like receptor antagonist and an alpha(2)-adrenoceptor antagonist.[5]
Troubleshooting Guide
Issue 1: No significant change in locomotor activity is observed after this compound administration in mice.
-
Possible Cause 1: Animal's stress level.
-
Explanation: Studies have shown that this compound is more likely to induce changes in locomotor activity in mice that have been subjected to stressors, such as repeated injections.[2][3][4] In unstressed, drug-naïve mice, the effect may be absent.
-
Troubleshooting Step: If your experimental design requires observing a change in locomotion, consider whether a stress-naïve model is appropriate. If you are specifically investigating the effects in a non-stressed state, the lack of change may be the expected result.
-
-
Possible Cause 2: Inappropriate dosage.
-
Explanation: The dose of this compound is critical. Most studies reporting effects on locomotion or related behaviors use doses in the range of 5-10 mg/kg administered intraperitoneally (IP).[2][3][5][6]
-
Troubleshooting Step: Verify that the administered dose is within the effective range reported in the literature. Consider performing a dose-response study to determine the optimal dose for your specific experimental conditions.
-
Issue 2: High variability in locomotor response between individual animals.
-
Possible Cause 1: Inconsistent handling and injection procedures.
-
Explanation: As stress can modulate the effects of this compound, inconsistencies in handling and injection techniques can lead to variable stress levels among animals, resulting in varied locomotor responses.
-
Troubleshooting Step: Ensure all experimenters are using standardized, gentle handling techniques. Maintain a consistent injection procedure and habituate the animals to the handling and injection process before the experiment begins.
-
-
Possible Cause 2: Housing conditions.
-
Explanation: Social housing conditions can influence stress levels and, consequently, the behavioral effects of this compound.
-
Troubleshooting Step: Standardize housing conditions for all experimental animals. Be aware that co-housing with animals receiving other treatments (e.g., psychostimulants) may introduce confounding factors.[2][3]
-
Issue 3: Unexpected potentiation or attenuation of psychostimulant-induced hyperlocomotion.
-
Possible Cause 1: Timing of this compound administration.
-
Explanation: The timing of this compound administration relative to the psychostimulant can influence the outcome.
-
Troubleshooting Step: Refer to established protocols. For example, in a study examining the effects on cocaine-induced locomotion, this compound was administered 30 minutes prior to the cocaine challenge.[2][3]
-
-
Possible Cause 2: Abstinence period from psychostimulants.
-
Explanation: The modulatory effects of this compound on drug-seeking behavior and locomotion can change depending on the duration of abstinence from the psychostimulant.[2][3]
-
Troubleshooting Step: Clearly define and control the abstinence period in your experimental design if you are working with a model of drug sensitization or relapse.
-
Experimental Protocols
Locomotor Activity Assessment in Mice
This protocol is based on methodologies described in studies investigating this compound and cocaine-induced locomotion.[2][3]
-
Animals: Adult male C57BL/6 mice.
-
Housing: Housed in groups under a standard 12-hour light/dark cycle with ad libitum access to food and water.
-
Drug Preparation:
-
This compound hydrochloride is dissolved in bacteriostatic saline.
-
Cocaine hydrochloride is dissolved in bacteriostatic saline.
-
-
Experimental Procedure:
-
Habituation: Place mice into the locomotor activity test chambers for a 60-minute habituation period.
-
Pretreatment: Administer either vehicle (saline) or this compound (e.g., 10 mg/kg, IP).
-
Challenge: 30 minutes after pretreatment, administer a challenge injection of either saline or cocaine (e.g., 5 mg/kg, IP).
-
Data Collection: Immediately after the challenge injection, record locomotor activity for a specified duration (e.g., 60 minutes) using an automated activity monitoring system.
-
Quantitative Data Summary
| Condition | This compound Effect on Locomotion | Reference |
| Drug-Naïve Mice (Spontaneous) | No significant effect | [2][3] |
| Stressed Mice (Repeated Injections) | Increased spontaneous locomotion | [2][3][4] |
| Drug-Naïve Rats (Spontaneous) | Stimulates locomotor activity | [2][3] |
| Cocaine-Treated Rats | Potentiates cocaine-induced locomotion | [2][3] |
Visualizations
Caption: Signaling pathway of this compound-induced locomotor changes.
References
- 1. CP-94253 - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Effects of a 5-HT1B Receptor Agonist on Locomotion and Reinstatement of Cocaine-Conditioned Place Preference after Abstinence from Repeated Injections in Mice [frontiersin.org]
- 3. Effects of a 5-HT1B Receptor Agonist on Locomotion and Reinstatement of Cocaine-Conditioned Place Preference after Abstinence from Repeated Injections in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antidepressant-like effect of the selective 5-HT1B receptor agonist CP 94253: a possible mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The opposite effect of a 5-HT1B receptor agonist on 5-HT synthesis, as well as its resistant counterpart, in an animal model of depression - PMC [pmc.ncbi.nlm.nih.gov]
CP94253 Dose-Response Analysis: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting and troubleshooting dose-response experiments with CP94253, a potent and selective 5-HT1B receptor agonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective agonist for the serotonin (B10506) 5-HT1B receptor.[1][2] As a G protein-coupled receptor (GPCR) agonist, it activates the 5-HT1B receptor, which is primarily coupled to the Gi/o signaling pathway.[3] This activation leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of downstream signaling cascades. Functionally, 5-HT1B receptors act as presynaptic autoreceptors to inhibit serotonin release and as postsynaptic heteroreceptors to modulate the release of other neurotransmitters, such as dopamine.[3][4]
Q2: What are the binding affinities of this compound for various serotonin receptors?
This compound exhibits high selectivity for the 5-HT1B receptor. The table below summarizes its inhibitory constant (Ki) values across several key serotonin receptor subtypes. Lower Ki values indicate higher binding affinity.
| Receptor Subtype | Ki (nM) | Selectivity over 5-HT1B |
| 5-HT1B | 2.0 | - |
| 5-HT1D | 49 | ~25x |
| 5-HT1A | 89 | ~45x |
| 5-HT1C | 860 | ~430x |
| 5-HT2 | 1600 | ~800x |
| (Data sourced from MedchemExpress, Hello Bio, and Abcam).[2][3][5] |
Q3: What is the signaling pathway activated by this compound?
This compound activates the canonical Gi/o-coupled signaling pathway upon binding to the 5-HT1B receptor. This leads to the inhibition of neurotransmitter release.
Q4: What are some reported effective doses of this compound from in vivo studies?
Several preclinical studies have established effective dose ranges for this compound in rodent models for various behavioral endpoints. These values can serve as a starting point for designing in vivo experiments.
| Endpoint | Species | Dose / Effective Dose (ED50) | Reference |
| Food Intake Reduction | Rat | ED50 of 5.0 mg/kg, IP | [6] |
| Sucrose Intake Reduction | Rat | ID50 of 22.8 µmol/kg | [7] |
| Anticonvulsant Action | Mouse | ED50 of 29 mg/kg (Pentylenetetrazol-induced seizures) | [8] |
| Antidepressant-like Effect | Mouse | 5 mg/kg, IP (Forced swimming test) | [9][10] |
| Anxiolytic-like Effect | Mouse | 1.25 - 5 mg/kg (Vogel conflict drinking test) | [11] |
| Increased Wakefulness | Rat | 5.0 - 10.0 mg/kg | [12] |
Experimental Protocol: In Vitro Dose-Response Assay
This protocol outlines a general workflow for determining the EC50 (half-maximal effective concentration) of this compound in a cell-based assay measuring cAMP inhibition.
Objective: To quantify the potency of this compound by generating a dose-response curve and calculating its EC50 value.
Materials:
-
Cells expressing the human 5-HT1B receptor (e.g., HEK293 or CHO cell line).
-
Cell culture medium and supplements.
-
This compound hydrochloride.
-
Assay buffer.
-
Forskolin (or another adenylyl cyclase activator).
-
cAMP detection kit (e.g., HTRF, ELISA, or LANCE).
-
Multi-well assay plates (e.g., 96- or 384-well).
-
Plate reader compatible with the chosen detection kit.
Methodology:
-
Cell Seeding:
-
Culture cells to ~80-90% confluency.
-
Harvest and count the cells.
-
Seed the cells into multi-well plates at a predetermined optimal density.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Preparation (Serial Dilution):
-
Prepare a high-concentration stock solution of this compound in an appropriate solvent (e.g., water or DMSO).[5]
-
Perform a serial dilution of the this compound stock to create a range of concentrations (e.g., 10-point, 3-fold dilution series spanning from pM to µM).
-
Include a vehicle-only control (0% inhibition) and a control for maximum adenylyl cyclase stimulation without this compound.
-
-
Cell Treatment:
-
Remove culture medium from the plates.
-
Add the prepared this compound dilutions to the respective wells.
-
Pre-incubate for 15-30 minutes.
-
Add a fixed concentration of an adenylyl cyclase activator (e.g., Forskolin) to all wells except the basal control. This will stimulate cAMP production, which this compound will then inhibit.
-
Incubate for the recommended time (e.g., 30-60 minutes).
-
-
Assay and Data Acquisition:
-
Lyse the cells according to the cAMP detection kit protocol.
-
Perform the cAMP measurement assay.
-
Read the plate using a compatible plate reader to obtain raw data values.
-
-
Data Analysis:
-
Normalize the data: Set the average signal from the vehicle-only control (with Forskolin) as 100% response and the signal from the maximally-inhibited wells as 0% response.
-
Transform the concentration values to their logarithm (log[agonist]).
-
Plot the normalized response versus log[agonist].
-
Fit the data to a four-parameter logistic (4PL) non-linear regression model to generate a sigmoidal dose-response curve.
-
Determine the EC50 value from the curve fit, which represents the concentration of this compound that produces 50% of the maximal inhibitory effect.
-
Troubleshooting Guide
Q5: My dose-response curve does not look sigmoidal. What are common causes?
A non-sigmoidal curve can arise from several issues:
-
Incorrect Concentration Range: The tested concentrations may be too high, too low, or too narrow, capturing only a small portion of the curve.
-
Compound Solubility: this compound may precipitate at higher concentrations, leading to a plateau or drop in effect.
-
Biphasic Response: At very high concentrations, off-target effects could produce a "U-shaped" or biphasic curve.[4]
-
Assay Interference: The compound may interfere with the assay technology itself (e.g., light scattering or fluorescence quenching).
Q6: The calculated EC50/IC50 value is outside my tested concentration range. Is it valid?
An EC50 or IC50 value that is extrapolated far beyond the range of your data points is generally not reliable.[13] This often happens when the dose-response curve is incomplete. To resolve this, you should repeat the experiment with an extended and adjusted concentration range to ensure the top and bottom plateaus of the curve are well-defined.
Q7: There is high variability between my replicate wells. How can I improve precision?
High variability can obscure the true dose-response relationship.[14] Consider the following:
-
Pipetting Technique: Ensure accurate and consistent pipetting, especially during serial dilutions. Automated liquid handlers can improve precision.
-
Cell Health and Density: Use healthy, low-passage cells and ensure even cell seeding across the plate to avoid "edge effects."
-
Mixing: Ensure compounds are thoroughly mixed in the wells.
-
Instrument Calibration: Verify that the plate reader and other equipment are properly calibrated.
Q8: My curve doesn't reach a full 0% or 100% plateau. How should I analyze the data?
Incomplete curves are a common issue.[13]
-
Extend Concentration Range: The best solution is to re-run the assay with a wider range of concentrations to capture the full curve.
-
Constrain the Model: If re-running is not feasible, you can constrain the top or bottom of the four-parameter logistic (4PL) model during data analysis.[15] For example, you can fix the "bottom" parameter to the value of your positive control (e.g., 100% inhibition) and the "top" to your negative control (0% inhibition). This can help the model provide a more reasonable EC50 estimate, but this assumption should be clearly stated.[13][15]
References
- 1. CP-94253 - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. CP 94253 dihydrochloride, 5-HT1B agonist (CAS 131084-35-0) | Abcam [abcam.com]
- 4. The 5-HT1B receptor - a potential target for antidepressant treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CP 94253 hydrochloride | 5-HT1B receptor Agonist | Hello Bio [hellobio.com]
- 6. The 5-HT1B receptor agonist CP-94,253 reduces food intake and preserves the behavioural satiety sequence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CP-94, 253: a selective serotonin1B (5-HT1B) agonist that promotes satiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anticonvulsant effect of the selective 5-HT1B receptor agonist CP 94253 in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antidepressant-like effect of the selective 5-HT1B receptor agonist CP 94253: a possible mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Effects of a selective 5-HT1B receptor agonist and antagonists in animal models of anxiety and depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of selective activation of the 5-HT1B receptor with CP-94,253 on sleep and wakefulness in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. youtube.com [youtube.com]
Technical Support Center: Ensuring Consistent CP94253 Delivery with Osmotic Minipumps
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of osmotic minipumps for the consistent delivery of the selective 5-HT1B receptor agonist, CP94253. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges and ensure the success of your in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is continuous delivery important?
This compound is a selective agonist for the serotonin (B10506) 1B receptor (5-HT1B).[1][2][3] Continuous delivery using osmotic minipumps is often preferred over repeated injections to maintain stable plasma and tissue concentrations of the compound, which can be crucial for accurately assessing its biological effects and optimizing therapeutic outcomes.[4]
Q2: Which osmotic minipump model should I choose for my study?
The choice of osmotic minipump model depends on the required duration of the study, the desired delivery rate, and the size of the animal model. It is important to select a pump with a pumping rate that, in conjunction with the drug concentration, will achieve the target dose. For poorly soluble compounds, a pump with a faster flow rate and larger volume may be necessary.[5]
Q3: What is the recommended vehicle for dissolving this compound?
Q4: How do I calculate the correct concentration of this compound for the pump?
The concentration of the this compound solution needed is determined by the desired daily dose and the specific pumping rate of the chosen osmotic minipump model. The formula to use is:
Concentration (mg/mL) = [Desired Dose (mg/kg/day) x Animal Weight (kg)] / [Pump Flow Rate (mL/day)]
It is essential to use the lot-specific data for the mean pumping rate provided with each box of pumps for accurate calculations.[5][11]
Q5: Is it necessary to prime the osmotic minipump before implantation?
Yes, in vitro priming of the filled pumps is mandatory if you are using a catheter with the pump, if immediate pumping at a steady rate is required after implantation, or if you are delivering a viscous solution. Priming involves incubating the filled pump in sterile saline at 37°C for a specified period, which allows the pump to reach a steady-state delivery rate before it is implanted.[12]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent or no drug effect observed | 1. Pump Failure: The pump may not be delivering the drug correctly. 2. Drug Instability/Precipitation: this compound may have degraded or precipitated out of solution at 37°C. 3. Incorrect Dosage: The calculated dose may be too low to elicit a biological response. 4. Catheter Blockage: If using a catheter, it may be blocked. | 1. Verify pump function by measuring the residual volume after explantation or by measuring plasma drug levels during the study.[13] 2. Conduct a stability study of your this compound formulation at 37°C for the duration of your experiment before starting the in vivo work.[6] If precipitation is suspected, consider reformulating with a different vehicle or adding solubilizing agents.[14] 3. Re-calculate the required drug concentration, ensuring you are using the correct lot-specific pump flow rate.[11] Review the literature for effective dose ranges.[1][2][3][15] 4. Check catheter patency before and during implantation. Ensure the catheter is not kinked. |
| Precipitation of this compound in the formulation | 1. Poor Solubility: The concentration of this compound exceeds its solubility in the chosen vehicle. 2. Temperature Effects: Solubility may decrease at different temperatures (e.g., room temperature vs. 37°C). 3. pH Effects: The pH of the solution may not be optimal for this compound solubility. | 1. Try using a co-solvent like DMSO (at a low, pump-compatible concentration) or a solubilizing agent like a cyclodextrin.[7][8][9][10] Sonication may also help to dissolve the compound.[9] 2. Prepare the solution at room temperature and ensure it remains clear upon warming to 37°C.[6] 3. Adjust the pH of the vehicle to a range where this compound is most soluble, ensuring the pH is physiologically compatible. |
| Air bubbles in the pump or catheter | Improper Filling Technique: Air was not properly evacuated during the filling process. | 1. Fill the pump slowly with the filling tube inserted all the way to the bottom of the reservoir to displace air.[11] 2. If using a catheter, ensure it is completely filled with the drug solution and that no air bubbles are present before connecting it to the pump. A small, inert spacer (like an air bubble or oil) can be intentionally introduced to delay drug delivery if needed, but unintended bubbles should be avoided.[12] |
| Animal shows signs of distress or irritation at the implantation site | 1. Infection: Non-sterile surgical technique or contaminated pump/drug solution. 2. Irritating Vehicle: The chosen vehicle (e.g., high concentration of DMSO) may be causing tissue irritation. 3. Pump Leakage: The pump may be leaking a concentrated salt solution at the end of its life. | 1. Use aseptic surgical techniques and sterile materials, including the drug solution.[11] 2. Use the lowest possible concentration of potentially irritating vehicles. Conduct a small pilot study to assess tissue compatibility. 3. Explant the pumps at the recommended time to avoid irritation from the leaking salt solution.[11] |
Experimental Protocols
Protocol 1: Formulation and Stability Testing of this compound Solution
-
Vehicle Selection: Based on preliminary solubility tests, select a suitable vehicle. For example, sterile saline with a minimal amount of a compatible co-solvent like DMSO or a solubilizing agent like HP-β-cyclodextrin.
-
Preparation of this compound Solution:
-
Under aseptic conditions (e.g., in a laminar flow hood), weigh the required amount of this compound.
-
Dissolve the this compound in the chosen vehicle to the final calculated concentration. Gentle warming or sonication may be used to aid dissolution, but the solution should be returned to room temperature before filtering.
-
Sterilize the final solution by filtering it through a 0.22 µm syringe filter.
-
-
Stability Test:
-
Place a small aliquot of the sterile-filtered this compound solution in a sterile, sealed vial.
-
Incubate the vial at 37°C for the planned duration of the in vivo experiment.
-
At the end of the incubation period, visually inspect the solution for any signs of precipitation.
-
Analyze the concentration of this compound in the incubated sample using a suitable analytical method like HPLC to determine if any degradation has occurred. Compare this to a freshly prepared sample.[6]
-
Protocol 2: Osmotic Minipump Preparation and Implantation
-
Pump Filling:
-
Using aseptic technique, fill the osmotic minipump with the prepared sterile this compound solution at room temperature.[6]
-
Insert the filling tube completely into the pump reservoir.
-
Slowly depress the syringe plunger to fill the pump until the solution appears at the outlet.
-
Remove the filling tube and insert the flow moderator until it is flush with the top of the pump.[11]
-
-
Priming (if necessary):
-
Place the filled pump in a sterile container with 0.9% saline.
-
Incubate at 37°C for the manufacturer-specified priming time for the pump model being used.[12]
-
-
Surgical Implantation (Subcutaneous):
-
Anesthetize the animal.
-
Shave and sterilize the skin over the desired implantation site (typically the mid-scapular region).
-
Make a small incision in the skin.
-
Using a hemostat, create a subcutaneous pocket by blunt dissection.
-
Insert the primed osmotic minipump into the pocket, with the delivery portal first.
-
Close the incision with wound clips or sutures.
-
Provide appropriate post-operative care, including analgesia.
-
Protocol 3: Verification of this compound Delivery
Method A: Measurement of Residual Volume
-
At the end of the study, explant the osmotic minipump from the anesthetized or euthanized animal.
-
Clean the exterior of the pump.
-
Carefully remove the flow moderator.
-
Using a syringe with a filling tube, aspirate the remaining solution from the pump reservoir. Be careful not to puncture the reservoir wall.
-
Measure the volume of the aspirated solution.
-
The delivered volume can be estimated by subtracting the residual volume from the initial fill volume. The average delivery rate can then be calculated by dividing the delivered volume by the duration of implantation.[13]
Method B: Measurement of Plasma Concentration
-
At selected time points during the infusion period, collect blood samples from the animals.
-
Process the blood to obtain plasma.
-
Develop and validate a sensitive analytical method, such as LC-MS/MS, for the quantification of this compound in plasma.[16][17][18][19]
-
Analyze the plasma samples to determine the concentration of this compound. This will provide the most accurate assessment of in vivo drug exposure.[13]
Visualizations
Signaling Pathway of 5-HT1B Receptor Activation
Caption: 5-HT1B receptor signaling cascade activated by this compound.
Experimental Workflow for Ensuring Consistent Delivery
Caption: Workflow for this compound delivery using osmotic minipumps.
References
- 1. The 5-HT1B receptor agonist CP-94,253 reduces food intake and preserves the behavioural satiety sequence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CP-94, 253: a selective serotonin1B (5-HT1B) agonist that promotes satiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antidepressant-like effect of the selective 5-HT1B receptor agonist CP 94253: a possible mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. drughunter.com [drughunter.com]
- 5. rwdstco.com [rwdstco.com]
- 6. alzet.com [alzet.com]
- 7. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. alzet.com [alzet.com]
- 12. alzet.com [alzet.com]
- 13. alzet.com [alzet.com]
- 14. HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode [thermofisher.com]
- 15. researchgate.net [researchgate.net]
- 16. A sex-sensitive LC-MS/MS method with isotopic internal standard for prazosin bioequivalence: bridging precision medicine and generic drug policy in China - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Quantification of serotonin O-sulphate by LC-MS method in plasma of healthy volunteers [frontiersin.org]
- 18. Enantioselective analysis of lansoprazole in rat plasma by LC-MS/MS: Application to a stereoselective pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. scielo.br [scielo.br]
Validation & Comparative
Validating the Satiety-Inducing Effects of CP94253 through 5-HT1B Antagonism: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the selective 5-HT1B receptor agonist, CP94253, with alternative compounds, supported by experimental data validating its mechanism of action. A key focus is the use of 5-HT1B antagonists to confirm that the observed effects of this compound are indeed mediated by its interaction with the 5-HT1B receptor.
Executive Summary
This compound is a potent and selective agonist for the serotonin (B10506) 1B receptor (5-HT1B) with demonstrated effects on promoting satiety and reducing food intake.[1] Its potential as a therapeutic agent is underscored by studies showing its ability to induce antidepressant-like effects in animal models. The specificity of this compound's action has been validated in preclinical studies through the use of selective 5-HT1B antagonists, such as SB 216641, which have been shown to block its behavioral effects. This guide will delve into the experimental evidence, compare this compound with other 5-HT1B agonists, and provide detailed protocols for key validation experiments.
Comparative Analysis of 5-HT1B Agonists
To understand the performance of this compound, it is useful to compare its properties with other known 5-HT1B receptor agonists. The following table summarizes the binding affinities and effective doses of this compound and a comparable agonist, Anpirtoline.
| Compound | Receptor Binding Affinity (Ki, nM) | Effective Dose (ED50) in Forced Swim Test | Key Findings |
| This compound | 5-HT1B: ~2 nM | 5 mg/kg (i.p. in mice) | Potently shortens immobility time, an effect blocked by the 5-HT1B antagonist SB 216641.[2] |
| Anpirtoline | 5-HT1B: 28 nM, 5-HT1A: 150 nM, 5-HT2: 1490 nM | 4.6 mg/kg (i.p. in rats) | Shows high affinity for the 5-HT1B receptor and demonstrates antidepressant-like effects.[3][4][5] |
Validation of this compound's Effects with 5-HT1B Antagonists
A critical step in characterizing a receptor agonist is to demonstrate that its effects can be reversed by a selective antagonist for the same receptor. The study by Tatarczyńska et al. (2005) provides a clear example of this validation for this compound.
Antagonist Profile: SB 216641
SB 216641 is a selective antagonist for the 5-HT1B receptor, exhibiting approximately 25-fold greater selectivity for this receptor over the closely related 5-HT1D receptor. This selectivity makes it an excellent tool for isolating and confirming the role of the 5-HT1B receptor in mediating the effects of agonists like this compound.
Experimental Evidence of Antagonism
| Treatment Group | Key Outcome |
| Vehicle | Baseline immobility |
| This compound (5 mg/kg) | Significant decrease in immobility time |
| SB 216641 (5 mg/kg) | No significant effect on immobility time |
| SB 216641 (5 mg/kg) + this compound (5 mg/kg) | Immobility time similar to vehicle control (effect of this compound is blocked) |
Note: Specific quantitative data on immobility times from the Tatarczyńska et al. (2005) study were not available in the reviewed abstracts.
Experimental Protocols
Animals
-
Species: Male Albino Swiss mice
-
Weight: 20-25 g
-
Housing: Group-housed under a 12-hour light/dark cycle with ad libitum access to food and water.
Drug Administration
-
This compound: Dissolved in saline and administered intraperitoneally (i.p.) at a dose of 5 mg/kg.
-
SB 216641: Dissolved in saline and administered i.p. at a dose of 5 mg/kg.
-
Administration Schedule: In antagonism studies, SB 216641 is administered 15 minutes prior to the administration of this compound. The behavioral test is conducted 30 minutes after the injection of this compound.
Forced Swim Test (FST)
The forced swim test is used to assess antidepressant-like activity in rodents.
-
Apparatus: A transparent glass cylinder (25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 10 cm.
-
Procedure:
-
Mice are individually placed into the cylinder for a 6-minute session.
-
The session is recorded by a video camera.
-
An observer, blind to the treatment conditions, scores the duration of immobility during the last 4 minutes of the 6-minute session.
-
Immobility is defined as the absence of all movement except for that required to keep the head above water.
-
Visualizing the Molecular Interaction and Experimental Design
To further clarify the concepts discussed, the following diagrams illustrate the signaling pathway and the experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Anpirtoline, a novel, highly potent 5-HT1B receptor agonist with antinociceptive/antidepressant-like actions in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of a selective 5-HT1B receptor agonist and antagonists in animal models of anxiety and depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Anpirtoline, a novel, highly potent 5-HT1B receptor agonist with antinociceptive/antidepressant-like actions in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
Blocking the Effects of CP 94253 with SB 216641: A Comparative Guide
For researchers in pharmacology and drug development, understanding the specific interactions between receptor agonists and antagonists is crucial for elucidating biological pathways and developing novel therapeutics. This guide provides a comprehensive comparison of the use of SB 216641, a selective 5-HT1B receptor antagonist, to block the effects of CP 94253, a selective 5-HT1B receptor agonist.
Mechanism of Action and Interaction
CP 94253 acts as a selective agonist for the 5-hydroxytryptamine (5-HT) receptor subtype 1B (5-HT1B).[1][2][3] The activation of these receptors, which can be located presynaptically as autoreceptors or postsynaptically, is implicated in various physiological and behavioral processes, including satiety, anxiety, and depression-like behaviors.[1][2][3][4]
SB 216641 is a potent and selective antagonist of the 5-HT1B receptor.[5][6] It exhibits approximately 25-fold higher selectivity for the 5-HT1B receptor over the closely related 5-HT1D receptor.[5] By binding to the 5-HT1B receptor without activating it, SB 216641 effectively blocks the binding and subsequent action of agonists like CP 94253. This antagonistic action has been demonstrated in various preclinical models, where SB 216641 reverses the behavioral and physiological effects induced by CP 94253.[1][7][8]
Comparative Efficacy in Preclinical Models
The blocking effect of SB 216641 on CP 94253-induced responses has been quantified in several key behavioral paradigms. The following table summarizes representative data from studies in rodents.
| Behavioral Test | Species | CP 94253 Effect | Dose of CP 94253 | SB 216641 Effect | Dose of SB 216641 | Reference |
| Forced Swimming Test | Mice | Reduced immobility time (antidepressant-like effect) | 5 mg/kg | Wholly blocked the effect of CP 94253 | 5 mg/kg | [1][7] |
| Elevated Plus-Maze | Mice | Anxiolytic-like effect | 2.5 mg/kg | Produced a similar anxiolytic-like effect on its own | 5 mg/kg | [4][9] |
| Cocaine-Seeking Behavior | Rats | Potentiated reinstatement of drug-seeking | 2.5 or 5 mg/kg | Blocked the facilitatory effect of CP 94253 | Not specified | [8] |
| Amphetamine Self-Administration | Rats | Attenuated self-administration | 5 mg/kg | Significantly reduced the inhibitory effect of CP 94253 | 7.5 mg/kg | [8] |
Experimental Protocols
Detailed methodologies are essential for replicating and building upon these findings. Below are summaries of common experimental protocols used to assess the interaction between CP 94253 and SB 216641.
Forced Swimming Test (Mouse Model)
-
Animals: Male mice are typically used.
-
Drug Administration: CP 94253 (e.g., 5 mg/kg) is administered intraperitoneally (i.p.) 30 minutes before the test. SB 216641 (e.g., 5 mg/kg, i.p.) is administered 45-60 minutes before the test (i.e., 15-30 minutes before CP 94253 administration).[7]
-
Procedure: Mice are placed individually in a cylinder of water from which they cannot escape. The duration of immobility is recorded during the final minutes of a multi-minute session.
-
Endpoint: A significant reduction in immobility time by CP 94253, which is reversed by pretreatment with SB 216641, indicates a blocking effect.[1]
Elevated Plus-Maze (Mouse Model)
-
Apparatus: A plus-shaped maze raised from the floor, with two open arms and two enclosed arms.
-
Drug Administration: Similar to the forced swimming test, with SB 216641 administered prior to CP 94253.[4]
-
Procedure: Mice are placed in the center of the maze and allowed to explore for a set period. The time spent in and the number of entries into the open and closed arms are recorded.
-
Endpoint: An anxiolytic-like effect is indicated by an increase in the time spent and entries into the open arms. The ability of SB 216641 to prevent a CP 94253-induced increase in open arm exploration would demonstrate a blocking effect. Interestingly, SB 216641 itself has shown anxiolytic-like effects in this paradigm.[4][9]
Signaling Pathway and Experimental Workflow Visualization
To further clarify the interaction between these compounds and the experimental logic, the following diagrams are provided.
Caption: Interaction of CP 94253 and SB 216641 at the 5-HT1B Receptor.
References
- 1. Antidepressant-like effect of the selective 5-HT1B receptor agonist CP 94253: a possible mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CP-94, 253: a selective serotonin1B (5-HT1B) agonist that promotes satiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The 5-HT1B receptor agonist CP-94,253 reduces food intake and preserves the behavioural satiety sequence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of a selective 5-HT1B receptor agonist and antagonists in animal models of anxiety and depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SB-216641 - Wikipedia [en.wikipedia.org]
- 6. SB-216641 and BRL-15572--compounds to pharmacologically discriminate h5-HT1B and h5-HT1D receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis of CP94253 and RU 24969 for 5-HT1A/1B Receptor Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two widely used serotonin (B10506) (5-HT) receptor agonists: CP94253 and RU 24969. The focus is on their distinct profiles as tools for investigating the roles of 5-HT1A and 5-HT1B receptors in physiological and pathological processes. This comparison is supported by experimental data on receptor binding, functional activity, and in vivo pharmacology.
Introduction to the Compounds
This compound (5-propoxy-3-(1,2,3,6-tetrahydro-4-pyridinyl)-1H-pyrrolo[3,2-b]pyridine) is recognized as a potent and selective agonist for the 5-HT1B receptor.[1][2][3] Its selectivity makes it a valuable tool for isolating the specific functions of the 5-HT1B receptor subtype.
RU 24969 (5-methoxy-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole) is a non-selective agonist with high affinity for both 5-HT1A and 5-HT1B receptors.[4][5][6] This broader activity profile means its effects are often a composite of activating both receptor subtypes, which can be useful for studying systems where these receptors coexist and interact.
Receptor Binding Affinity and Selectivity
The primary distinction between this compound and RU 24969 lies in their receptor binding profiles. RU 24969 is a preferential 5-HT1B agonist but also demonstrates significant affinity for the 5-HT1A receptor.[4] In contrast, this compound exhibits a much higher selectivity for the 5-HT1B receptor.
Table 1: Receptor Binding Affinity (Ki, nM)
| Compound | 5-HT1B Receptor (Ki, nM) | 5-HT1A Receptor (Ki, nM) | Selectivity (5-HT1A Ki / 5-HT1B Ki) |
| RU 24969 | 0.38[4] | 2.5[4] | ~6.6x |
| This compound | High Affinity (Specific values vary by study) | Significantly lower affinity than for 5-HT1B | High |
Note: Specific Ki values for this compound can vary across different studies and experimental conditions, but its high selectivity for 5-HT1B over 5-HT1A is consistently reported.
Functional Activity
Both compounds act as agonists, meaning they activate their target receptors to elicit a biological response. This is often measured by their ability to stimulate G-protein coupling and inhibit adenylyl cyclase activity, a hallmark of Gi/o-coupled receptors like 5-HT1A and 5-HT1B.
dot
References
- 1. CP-94, 253: a selective serotonin1B (5-HT1B) agonist that promotes satiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The 5-HT1B receptor agonist CP-94,253 reduces food intake and preserves the behavioural satiety sequence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scilit.com [scilit.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ovid.com [ovid.com]
- 6. Serotonin 5-HT1A and 5-HT1B receptors co-mediate the RU 24969-induced locomotor activity of male and female preweanling rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Efficacy of CP94253 Across Rodent Strains: A Comparative Analysis
A comprehensive examination of the selective 5-HT1B receptor agonist CP94253 reveals varying degrees of efficacy in preclinical rodent models of depression and anxiety. This guide provides a comparative analysis of this compound's performance against other pharmacological agents, supported by experimental data and detailed methodologies to inform future research and drug development.
This compound, a selective agonist for the serotonin (B10506) 1B receptor (5-HT1B), has demonstrated significant antidepressant-like and anxiolytic-like effects in various rodent studies. Its mechanism of action is primarily attributed to the activation of postsynaptic 5-HT1B receptors, which subsequently involves the modulation of dopaminergic and noradrenergic systems.[1] The efficacy of this compound, however, is not uniform across all rodent strains, highlighting the influence of genetic background on treatment response.
Comparative Efficacy in Behavioral Models
Studies in mice have consistently shown that this compound reduces immobility time in the forced swim test (FST), a key indicator of antidepressant activity.[1][2] For instance, a dose of 5 mg/kg administered intraperitoneally was effective in shortening immobility in mice.[1][2] In models of anxiety, this compound has also shown anxiolytic-like effects in the four-plate test and the elevated plus-maze test.[3][4]
Interestingly, the locomotor effects of this compound appear to be strain-dependent. While it has no significant effect on the spontaneous locomotion of drug-naïve mice, it increases locomotion in mice previously subjected to stress.[2][4] This suggests that the physiological state of the animal can influence the behavioral outcomes of this compound treatment.
In rats, the effects of this compound have been investigated in the Flinders Sensitive Line (FSL), a genetic model of depression, and their counterparts, the Flinders Resistant Line (FRL).[5] Acute administration of this compound was found to decrease 5-HT synthesis in both strains.[5] However, chronic treatment led to a significant increase in 5-HT synthesis in FSL rats, while continuing to decrease it in FRL rats, indicating a differential adaptation of the serotonergic system to long-term 5-HT1B receptor stimulation in these strains.[5] Furthermore, this compound has been shown to reduce the intake of food pellets and sucrose (B13894) solutions in mildly deprived rats, suggesting a role for central 5-HT1B receptors in satiety.[6]
Comparisons with other psychoactive compounds have helped to delineate the pharmacological profile of this compound. Its antidepressant-like effects in the forced swim test are comparable to the tricyclic antidepressant imipramine.[3][7] In anxiety models, its efficacy is similar to the benzodiazepine (B76468) diazepam.[3][4] The effects of this compound are blocked by the selective 5-HT1B receptor antagonist SB 216641, confirming its mechanism of action.[1] Another 5-HT1B agonist, anpirtoline, has also shown similar antidepressant-like effects in mice, which were absent in 5-HT1B knockout mice, further validating the role of this receptor.[2]
Quantitative Data Summary
| Compound | Dose | Rodent Strain | Experimental Model | Observed Effect | Reference |
| This compound | 5 mg/kg (i.p.) | Mice | Forced Swim Test | Potently shortened immobility time | [1][2] |
| This compound | 5-10 mg/kg | Mice | Forced Swim Test | Anti-immobility action | [3][7] |
| This compound | 2.5 mg/kg | Mice | Elevated Plus-Maze | Anxiolytic-like activity | [3] |
| This compound | 1.25-5 mg/kg | Mice | Vogel Conflict Drinking Test | Anxiolytic-like effects | [3] |
| This compound | 5 mg/kg/day (chronic) | Flinders Sensitive Line (FSL) Rats | 5-HT Synthesis | Significantly increased 5-HT synthesis | [5] |
| This compound | 5 mg/kg/day (chronic) | Flinders Resistant Line (FRL) Rats | 5-HT Synthesis | Decreased 5-HT synthesis | [5] |
| This compound | 5-40 µmol/kg | Sprague-Dawley Rats | Food Intake | Reduced intake of pellets and sucrose solution | [6] |
| SB 216641 | 5 mg/kg | Mice | Forced Swim Test | Blocked the anti-immobility effect of this compound | [1] |
| GR 127935 | 20-40 mg/kg | Mice | Forced Swim Test | Did not affect immobility time | [3][7] |
| Imipramine | 30 mg/kg | Mice | Forced Swim Test | Anti-immobility action | [3][7] |
| Diazepam | 2.5-5 mg/kg | Mice | Vogel Conflict Drinking Test | Anxiolytic-like effects | [3] |
| Diazepam | 5 mg/kg | Mice | Elevated Plus-Maze | Anxiolytic-like activity | [3] |
| Anpirtoline | Not specified | Mice | Forced Swim Test | Reduced immobility in control mice, no effect in 5-HT1B knockout mice | [2] |
Experimental Protocols
Forced Swim Test (FST)
The Forced Swim Test is a widely used behavioral assay to assess antidepressant-like activity in rodents.[8]
-
Apparatus: A transparent Plexiglas cylinder (30 cm height, 22.5 cm diameter) is filled with water (23–25°C) to a depth of 15 cm.[8]
-
Procedure:
-
Data Analysis: The duration of immobility, defined as the time the animal spends floating or making only those movements necessary to keep its head above water, is recorded during the final 4 minutes of the 6-minute test session.[8][9] A reduction in immobility time is indicative of an antidepressant-like effect.
Elevated Plus-Maze (EPM)
The Elevated Plus-Maze is a common model for evaluating anxiolytic or anxiogenic properties of drugs.
-
Apparatus: The maze consists of four arms (two open, two enclosed by high walls) arranged in a plus shape and elevated from the floor.
-
Procedure:
-
Animals are placed at the center of the maze facing an open arm.
-
They are allowed to freely explore the maze for a set period, typically 5 minutes.
-
-
Data Analysis: The primary measures are the time spent in and the number of entries into the open and closed arms. An anxiolytic-like effect is indicated by a significant increase in the proportion of time spent and entries into the open arms.
Vogel Conflict Drinking Test
This test is used to screen for anxiolytic drug effects by measuring the suppression of punished drinking behavior.
-
Procedure:
-
Rats are typically water-deprived for a period before the test.
-
During the test session, animals are allowed to drink from a water spout.
-
After a certain number of licks, a mild electric shock is delivered through the spout.
-
-
Data Analysis: The number of shocks received is recorded. Anxiolytic compounds increase the number of shocks the animals are willing to take to drink, indicating a reduction in the fear of punishment.
Measurement of 5-HT Synthesis
The rate of serotonin (5-HT) synthesis in the brain can be measured to assess the impact of pharmacological agents on the serotonergic system.
-
Method: One common method involves the use of α-[*C]methyl-L-tryptophan (α-MTrp) autoradiography.[5]
-
Procedure:
-
Animals are administered the drug of interest (e.g., this compound) either acutely or chronically.[5]
-
A tracer amount of α-[*C]MTrp is then injected.
-
After a specific uptake period, the brain is removed, sectioned, and exposed to film to create autoradiograms.
-
-
Data Analysis: The density of the autoradiographic signal in different brain regions is quantified to determine the regional rates of 5-HT synthesis.
Signaling Pathway and Mechanism of Action
The antidepressant-like effects of this compound are initiated by its binding to and activation of postsynaptic 5-HT1B receptors. This activation is believed to modulate the release of other neurotransmitters, including dopamine (B1211576) and noradrenaline, which are also implicated in the pathophysiology of depression. The observation that the effects of this compound are blocked by antagonists of dopamine D2-like receptors and α2-adrenoceptors supports the involvement of these neurotransmitter systems.[1]
Caption: Proposed mechanism of this compound's antidepressant-like action.
References
- 1. Antidepressant-like effect of the selective 5-HT1B receptor agonist CP 94253: a possible mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effects of a selective 5-HT1B receptor agonist and antagonists in animal models of anxiety and depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The opposite effect of a 5-HT1B receptor agonist on 5-HT synthesis, as well as its resistant counterpart, in an animal model of depression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CP-94, 253: a selective serotonin1B (5-HT1B) agonist that promotes satiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scilit.com [scilit.com]
- 8. Antidepressant-like effect of novel 5-HT3 receptor antagonist N-n-butyl-3-ethoxyquinoxalin-2-carboxamide (6p): An approach using rodent behavioral antidepressant tests - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antidepressant-like effect of a novel 5-HT3 receptor antagonist N-(benzo[d] thiazol-2-yl)-3-ethoxyquinoxalin-2-carboxamide 6k using rodents behavioral battery tests - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of CP94253's Behavioral Effects: A Comparative Guide
This guide provides a comprehensive comparison of the behavioral effects of CP94253, a selective 5-HT1B receptor agonist, with other relevant psychoactive compounds. The data presented is compiled from preclinical studies to assist researchers, scientists, and drug development professionals in evaluating its therapeutic potential.
Comparative Analysis of Behavioral Effects
This compound has been evaluated in various animal models to assess its anxiolytic and antidepressant-like properties. The following tables summarize the quantitative data from key behavioral assays, comparing the effects of this compound with a 5-HT1B antagonist (SB 216641), a mixed 5-HT1B/1D antagonist (GR 127935), a non-selective 5-HT1A/1B agonist (RU-24969), a standard anxiolytic (Diazepam), and a tricyclic antidepressant (Imipramine).
Anxiolytic-Like Effects
Table 1: Effects of this compound and Comparative Compounds on Anxiety-Like Behaviors
| Behavioral Assay | Species | Compound | Dose Range (mg/kg) | Key Findings | Reference |
| Elevated Plus-Maze Test | Mice | This compound | 2.5 | Similar anxiolytic-like effect to Diazepam.[1][2] | [1][2] |
| SB 216641 | 5 | Similar anxiolytic-like effect to Diazepam.[1][2] | [1][2] | ||
| GR 127935 | up to 40 | Less active than this compound and Diazepam.[1][2] | [1][2] | ||
| Diazepam | 5 | Standard anxiolytic effect.[1][2] | [1][2] | ||
| Vogel Conflict Drinking Test | Mice | This compound | 1.25-5 | Anxiolytic-like effects comparable to Diazepam.[1][2] | [1][2] |
| SB 216641 | 2.5-5 | Anxiolytic-like effects comparable to Diazepam.[1][2] | [1][2] | ||
| GR 127935 | 5-10 | Anxiolytic-like effects comparable to Diazepam.[1][2] | [1][2] | ||
| Diazepam | 2.5-5 | Standard anxiolytic effect.[1][2] | [1][2] | ||
| Four-Plate Test | Mice | This compound | 5-10 | Weaker anxiolytic-like effects than Diazepam.[1][2] | [1][2] |
| SB 216641 | 5-10 | Weaker anxiolytic-like effects than Diazepam.[1][2] | [1][2] | ||
| GR 127935 | 5-10 | Weaker anxiolytic-like effects than Diazepam.[1][2] | [1][2] | ||
| Diazepam | 2.5-5 | Standard anxiolytic effect.[1][2] | [1][2] |
Antidepressant-Like Effects
Table 2: Effects of this compound and Comparative Compounds on Depressive-Like Behaviors
| Behavioral Assay | Species | Compound | Dose Range (mg/kg) | Key Findings | Reference |
| Forced Swimming Test | Mice | This compound | 5-10 | Showed anti-immobility action, similar to Imipramine.[1][2][3] | [1][2][3] |
| SB 216641 | 2.5-10 | Did not affect immobility time.[1][2] | [1][2] | ||
| GR 127935 | 20-40 | Did not affect immobility time.[1][2] | [1][2] | ||
| Imipramine | 30 | Standard antidepressant effect (reduced immobility).[1][2] | [1][2] |
Effects on Satiety and Agonistic Behavior
Table 3: Effects of this compound and Comparative Compounds on Other Behaviors
| Behavioral Domain | Species | Compound | Dose (mg/kg) | Key Findings | Reference |
| Food Intake / Satiety | Rats | This compound | 5.0 | Reduced food intake by 57% and preserved the behavioral satiety sequence.[4] | [4] |
| RU-24969 | 1.0 | Reduced food intake by 30% but markedly disrupted the satiety sequence.[4] | [4] | ||
| Agonistic Behavior | Mice | This compound | 2.5-10.0 | Reduced offensive aggression with largely unchanged defensive behaviors.[5] | [5] |
| CGS 12066B | 0.5-5.0 | Decreased offensive aggression but enhanced defensive behaviors.[5] | [5] |
Experimental Protocols
Detailed methodologies for the key behavioral assays are described below.
Elevated Plus-Maze (EPM) Test
The EPM is a widely used assay to assess anxiety-like behaviors in rodents.[6][7]
-
Apparatus: The maze is shaped like a plus sign and elevated above the floor.[8][9] It consists of two open arms and two arms enclosed by walls.[8][9]
-
Procedure: A rodent is placed at the center of the maze and allowed to explore for a set period, typically 5 minutes.[6][7] The movements are recorded by an overhead camera.[6]
-
Data Analysis: The primary measures are the number of entries and the time spent in the open and closed arms.[8] An anxiolytic effect is indicated by a significant increase in the proportion of time spent and entries into the open arms.[7]
-
Drug Administration: Test compounds are typically administered intraperitoneally (i.p.) 30 minutes before the test.[10]
Forced Swimming Test (FST)
The FST is a common model for assessing antidepressant-like activity.[10][11]
-
Apparatus: A transparent cylindrical container is filled with water to a depth where the animal cannot touch the bottom.[12][13]
-
Procedure: The animal is placed in the water-filled cylinder.[10] The total duration of the test is typically 6 minutes.[10][13]
-
Data Analysis: The last 4 minutes of the session are typically analyzed.[10][13] The primary measure is the duration of immobility, where the animal makes only the minimal movements necessary to keep its head above water.[10] A decrease in immobility time is indicative of an antidepressant-like effect.[10]
-
Drug Administration: Test compounds are generally administered i.p. 30 to 60 minutes prior to the test.[10]
Visualizations
Signaling Pathway of this compound
The antidepressant-like effects of this compound are mediated by the activation of 5-HT1B receptors, which are likely located postsynaptically or as heteroreceptors. This activation subsequently involves the dopaminergic and noradrenergic systems.[3][14]
Caption: Proposed signaling cascade for this compound's behavioral effects.
Experimental Workflow for Behavioral Assays
The following diagram illustrates a typical workflow for conducting behavioral experiments to assess the effects of this compound.
Caption: Standard workflow for preclinical behavioral pharmacology studies.
References
- 1. Effects of a selective 5-HT1B receptor agonist and antagonists in animal models of anxiety and depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antidepressant-like effect of the selective 5-HT1B receptor agonist CP 94253: a possible mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The 5-HT1B receptor agonist CP-94,253 reduces food intake and preserves the behavioural satiety sequence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differential effects of CGS 12066B and CP-94,253 on murine social and agonistic behaviour - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Elevated plus maze protocol [protocols.io]
- 7. researchgate.net [researchgate.net]
- 8. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem [frontiersin.org]
- 10. conductscience.com [conductscience.com]
- 11. researchgate.net [researchgate.net]
- 12. animal.research.wvu.edu [animal.research.wvu.edu]
- 13. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Comparative Analysis of Satiety-Inducing Agents: CP94253 in Focus
For Researchers, Scientists, and Drug Development Professionals
The global obesity epidemic necessitates the development of effective therapeutic interventions that target the complex physiological systems regulating appetite and energy homeostasis. Satiety-inducing agents, which promote feelings of fullness and reduce food intake, represent a promising class of anti-obesity drugs. This guide provides a comparative analysis of the selective 5-HT1B receptor agonist, CP94253, alongside other key satiety-inducing agents: Glucagon-Like Peptide-1 (GLP-1) receptor agonists, Peptide YY (PYY) 3-36, and Leptin. Ghrelin, an orexigenic hormone, is also discussed in the context of its antagonism as a therapeutic strategy. This analysis is supported by experimental data, detailed methodologies, and visualizations of key signaling pathways to aid in research and drug development efforts.
Quantitative Comparison of Efficacy
The following tables summarize the dose-dependent effects of various satiety-inducing agents on food intake and body weight, compiled from preclinical and clinical studies.
Table 1: Effect on Food Intake (Rodent Models)
| Agent | Species | Dosing Regimen | Maximum Reduction in Food Intake | Reference |
| This compound | Rat | 5.0 mg/kg, IP | 57% | [1] |
| Rat | 5-40 µmol/kg | ID50 = 12.5 µmol/kg (pellets), 22.8 µmol/kg (sucrose) | [2] | |
| Mouse (DIO) | 16 mg/kg, IP | Significant reduction at 6 hours | [3] | |
| Mouse (ob/ob) | 16 mg/kg, IP | Significant reduction at 1, 3, and 6 hours | [3] | |
| GLP-1 Agonist (Liraglutide) | Mouse | Not Specified | Not Specified | |
| PYY 3-36 | Rat | 3 & 10 nmol/kg | Significant inhibition at 1 hour | [4] |
| Mouse | Low dose, IP | Significant reduction, abrogated by vagal Y2R knockdown | [5] | |
| Ghrelin Antagonist ([D-Lys-3]-GHRP-6) | Mouse | Dose-dependent, IP | Significant decrease | [6] |
Table 2: Effect on Food Intake and Body Weight (Human Studies)
| Agent | Study Population | Dosing Regimen | Maximum Reduction in Food Intake/Body Weight | Reference |
| GLP-1 Agonist (Semaglutide) | Overweight/Obese Adults | 2.4 mg, once weekly | ~14.9% mean weight loss over 68 weeks | [7] |
| GLP-1 Agonist (Tirzepatide) | Overweight/Obese Adults | 15 mg, once weekly | Up to 20.9% weight loss over 72 weeks | [7] |
| GLP-1 Agonist (Aleniglipron) | Overweight/Obese Adults | 120 mg, once daily | 11.3% placebo-adjusted mean weight loss at 36 weeks | [8] |
| PYY 3-36 | Healthy Male Volunteers | 0.8 pmol/kg/min, IV infusion | 35% reduction in food intake | [9] |
| Lean and Obese Volunteers | Infusion | 33% reduction in food intake over 24 hours | [10] | |
| Overweight/Obese Volunteers | Low-dose infusion with Oxyntomodulin | 42.7% reduction in energy intake | [11] | |
| Leptin | Healthy Postmenopausal Women | Endogenous levels | Negative correlation with total energy intake | [12] |
Signaling Pathways and Mechanisms of Action
The satiety-inducing effects of these agents are mediated by distinct signaling pathways, primarily converging on key appetite-regulating centers in the brain, such as the hypothalamus and brainstem.
This compound: A Serotonergic Approach to Satiety
This compound is a potent and selective agonist for the serotonin (B10506) 1B receptor (5-HT1B).[13] Activation of central 5-HT1B receptors is believed to mediate the inhibitory control of serotonin on food intake.[14] This is thought to occur through the modulation of downstream neural circuits involved in satiety.
Caption: this compound signaling via 5-HT1B receptors.
GLP-1 Receptor Agonists: Incretin (B1656795) Mimetics for Weight Loss
GLP-1 is an incretin hormone released from the gut in response to nutrient intake. GLP-1 receptor agonists mimic the action of endogenous GLP-1, promoting satiety by acting on receptors in the central nervous system, including the hypothalamus and brainstem, and by slowing gastric emptying.
Caption: GLP-1 receptor agonist signaling pathway.
Peptide YY (PYY) 3-36: A Gut-Brain Axis Mediator
PYY 3-36 is a hormone released from the L-cells of the distal gut in response to feeding. It primarily acts on the Y2 receptor in the arcuate nucleus (ARC) of the hypothalamus to suppress appetite.[10][15] This action involves the inhibition of orexigenic NPY/AgRP neurons and the stimulation of anorexigenic POMC neurons.[10]
Caption: PYY 3-36 signaling in the arcuate nucleus.
Leptin: The Adiposity Signal
Leptin, a hormone produced by adipose tissue, acts as a long-term regulator of energy balance. It signals the status of fat stores to the brain, primarily acting on the leptin receptor (Ob-Rb) in the hypothalamus to suppress food intake and increase energy expenditure.
Caption: Leptin signaling in a POMC neuron.
Ghrelin Antagonism: Blocking the Hunger Signal
Ghrelin is a potent orexigenic hormone primarily produced by the stomach. It stimulates appetite by acting on the growth hormone secretagogue receptor (GHS-R1a) in the hypothalamus, particularly on NPY/AgRP neurons. Ghrelin antagonists aim to block this signaling pathway to reduce hunger and food intake.
Caption: Mechanism of ghrelin antagonist action.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of satiety-inducing agents.
Rodent Feeding Behavior Analysis
Objective: To assess the effect of a test compound on food intake and feeding behavior in rodents.
Workflow:
Caption: Experimental workflow for rodent feeding studies.
Detailed Steps:
-
Animal Acclimatization: Male Wistar rats or C57BL/6 mice are individually housed and acclimatized to the experimental conditions for at least one week.
-
Baseline Food Intake: Daily food intake is measured for 3-5 consecutive days to establish a stable baseline.
-
Fasting: Animals are fasted for a predetermined period (e.g., 12-18 hours) prior to the experiment to ensure a robust feeding response. Water is available ad libitum.
-
Compound Administration: The test compound (e.g., this compound) or vehicle is administered via the desired route (e.g., intraperitoneal, oral gavage, subcutaneous).
-
Re-feeding: A pre-weighed amount of standard chow or a palatable diet is introduced into the cage immediately after dosing.
-
Food Intake Measurement: The amount of food consumed is measured at specific time points (e.g., 1, 2, 4, 6, and 24 hours) by weighing the remaining food.
-
Behavioral Satiety Sequence (Optional): Animal behavior is recorded and analyzed to assess the natural sequence of behaviors associated with satiety (e.g., feeding, grooming, resting).
-
Data Analysis: Food intake data is analyzed and compared between the treatment and vehicle control groups using appropriate statistical methods (e.g., ANOVA, t-test).
Human Satiety Assessment using Visual Analog Scales (VAS)
Objective: To subjectively quantify feelings of hunger, fullness, and prospective food consumption in humans following an intervention.
Protocol:
-
Participant Recruitment: Healthy volunteers or a specific target population (e.g., overweight or obese individuals) are recruited.
-
Standardized Meal: Participants consume a standardized breakfast or preload after an overnight fast.
-
VAS Questionnaires: Participants complete a series of VAS questionnaires at baseline (pre-meal) and at regular intervals post-meal (e.g., every 30 minutes for 3 hours).[16][17][18][19]
-
VAS Structure: Each VAS consists of a 100 mm horizontal line with opposing statements at each end (e.g., "I am not hungry at all" to "I have never been more hungry").[16][17][18][19] Participants mark a vertical line on the scale to indicate their feeling.
-
Ad Libitum Meal (Optional): At a predetermined time point, participants are offered an ad libitum meal, and the amount of food consumed is measured.
-
Data Quantification: The distance from the left end of the line to the participant's mark is measured in millimeters to provide a quantitative score for each sensation.
-
Data Analysis: The area under the curve (AUC) for each VAS score over time is calculated and compared between different treatment conditions. Food intake from the ad libitum meal is also compared.
Conclusion
The landscape of satiety-inducing agents is diverse, with each class of compounds offering a unique mechanism of action and therapeutic potential. This compound, through its selective agonism of the 5-HT1B receptor, presents a targeted approach to modulating serotonergic pathways involved in appetite control. GLP-1 receptor agonists have demonstrated significant efficacy in clinical settings, leading to substantial weight loss. PYY 3-36 and leptin represent endogenous hormonal pathways that are critical for energy homeostasis and are viable targets for therapeutic intervention. The antagonism of the orexigenic hormone ghrelin also holds promise as a strategy for reducing appetite.
This comparative guide provides a foundational resource for researchers and drug development professionals. A thorough understanding of the distinct and overlapping mechanisms of these agents, coupled with robust and standardized experimental evaluation, will be paramount in the development of next-generation anti-obesity therapeutics. The provided data, protocols, and pathway diagrams are intended to facilitate these efforts and encourage further investigation into this critical area of metabolic research.
References
- 1. The 5-HT1B receptor agonist CP-94,253 reduces food intake and preserves the behavioural satiety sequence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CP-94, 253: a selective serotonin1B (5-HT1B) agonist that promotes satiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. endocrine-abstracts.org [endocrine-abstracts.org]
- 6. Antagonism of ghrelin receptor reduces food intake and body weight gain in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluating Dose Titration in Semaglutide and Tirzepatide for Weight Loss: A Retrospective Academic Call Center Study | MDPI [mdpi.com]
- 8. Structure Therapeutics announces positive results from aleniglipron trial [clinicaltrialsarena.com]
- 9. Effect of peptide YY3-36 on food intake in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Gut hormone PYY(3-36) physiologically inhibits food intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. diabetesjournals.org [diabetesjournals.org]
- 12. academic.oup.com [academic.oup.com]
- 13. academic.oup.com [academic.oup.com]
- 14. researchgate.net [researchgate.net]
- 15. go.drugbank.com [go.drugbank.com]
- 16. uknowledge.uky.edu [uknowledge.uky.edu]
- 17. 2.9. Eating Motivation Visual Analogue Scale (VAS) [bio-protocol.org]
- 18. Hunger and Satiety Visual Analog Scales | Division of Cancer Control and Population Sciences (DCCPS) [cancercontrol.cancer.gov]
- 19. researchgate.net [researchgate.net]
Evaluating the In Vivo Specificity of CP94253 for the 5-HT1B Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the in vivo specificity of the serotonin (B10506) 1B (5-HT1B) receptor agonist, CP94253. Its performance is objectively compared with other commonly used 5-HT1B receptor ligands, supported by experimental data and detailed protocols. This information is intended to assist researchers in the selection of appropriate pharmacological tools for investigating the role of the 5-HT1B receptor in physiological and pathological processes.
Ligand Binding Affinity Profiles
The in vitro binding affinity of a compound for its target receptor and various off-target receptors is a critical determinant of its in vivo specificity. The following table summarizes the binding affinities (Ki, nM) of this compound and other relevant 5-HT1B receptor ligands across a range of serotonin receptor subtypes. Lower Ki values indicate higher binding affinity.
| Compound | 5-HT1B (Ki, nM) | 5-HT1A (Ki, nM) | 5-HT1D (Ki, nM) | 5-HT2A (Ki, nM) | 5-HT2C (Ki, nM) | Notes |
| This compound | 2 | 89 | 49 | >1000 | >1000 | Potent and selective 5-HT1B agonist.[1] |
| RU-24969 | 0.38 | 2.5 | - | >1000 | - | Potent 5-HT1A/1B agonist.[2] |
| CGS 12066B | 51 | 876 | - | - | >51000 | 5-HT1B agonist with moderate selectivity over 5-HT1A. |
| SB 216641 | ~1 (pKi=9.0) | - | ~25 (25-fold lower affinity) | - | - | Selective 5-HT1B antagonist.[3] |
| GR 127935 | ~3.2 (pKi=8.5) | >320 (>100-fold selectivity) | ~3.2 (pKi=8.5) | >320 (>100-fold selectivity) | >320 (>100-fold selectivity) | Potent 5-HT1B/1D antagonist.[4] |
Note: Ki values can vary between different studies and experimental conditions. The data presented here are representative values.
In Vivo Experimental Data and Protocols
The following sections detail common in vivo experimental paradigms used to assess the functional specificity of 5-HT1B receptor ligands.
Food Intake Studies
Activation of 5-HT1B receptors is known to reduce food intake. This behavioral assay is often used to assess the in vivo potency and efficacy of 5-HT1B agonists.
Experimental Protocol:
-
Animals: Male rats or mice are individually housed and acclimatized to the testing environment.
-
Food Deprivation: Animals are typically fasted for a period of 18-24 hours with free access to water to ensure robust feeding behavior.[5]
-
Drug Administration: this compound or a comparator compound is administered via a specific route (e.g., intraperitoneally, subcutaneously) at various doses. A vehicle control group is always included.
-
Measurement of Food Intake: A pre-weighed amount of standard chow is presented to the animals. Food intake is measured at specific time points (e.g., 1, 2, 4, and 24 hours) by weighing the remaining food.[5]
-
Data Analysis: The effect of the drug on cumulative food intake is compared to the vehicle-treated group.
Comparative Findings:
-
This compound has been shown to dose-dependently reduce food intake in rats.[6]
-
In a comparative study, this compound (5.0 mg/kg, IP) reduced food intake by 57%, while the 5-HT1A/1B agonist RU-24969 (1.0 mg/kg, IP) reduced it by only 30%.[6] Crucially, this compound preserved the natural behavioral satiety sequence, whereas RU-24969 disrupted it, suggesting the effects of RU-24969 may be partially mediated by non-5-HT1B mechanisms.[6]
Anxiety Models: Elevated Plus Maze
The elevated plus maze (EPM) is a widely used behavioral test to assess anxiety-like behavior in rodents. The test is based on the animal's natural aversion to open and elevated spaces.
Experimental Protocol:
-
Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.
-
Acclimation: Animals are habituated to the testing room for at least one hour before the test.
-
Drug Administration: The test compound or vehicle is administered prior to placing the animal on the maze.
-
Test Procedure: Each animal is placed in the center of the maze and allowed to explore freely for a set period, typically 5 minutes.
-
Data Collection: The time spent in and the number of entries into the open and closed arms are recorded using a video tracking system.
-
Data Analysis: An increase in the time spent in and entries into the open arms is indicative of an anxiolytic-like effect.
Comparative Findings:
-
Studies have shown that both the 5-HT1B agonist this compound and the antagonist SB 216641 can produce anxiolytic-like effects in the EPM, suggesting a complex role for the 5-HT1B receptor in anxiety.
Depression Models: Forced Swim Test
The forced swim test (FST) is a common behavioral model used to screen for antidepressant-like activity. The test is based on the principle that an animal will cease struggling and become immobile when placed in an inescapable stressful situation.
Experimental Protocol:
-
Apparatus: A cylindrical container filled with water to a depth where the animal cannot touch the bottom.[4] The water temperature is maintained at 24-30°C.
-
Procedure: The animal is placed in the water-filled cylinder for a specified duration, typically 6 minutes for mice.[4]
-
Data Collection: The duration of immobility (floating with only minor movements to keep the head above water) is recorded, often during the last 4 minutes of the test.
-
Data Analysis: A reduction in immobility time is interpreted as an antidepressant-like effect.
Comparative Findings:
-
This compound has been shown to reduce immobility time in the FST, an effect that is blocked by the 5-HT1B antagonist SB 216641, indicating that this antidepressant-like effect is mediated by the 5-HT1B receptor.
Visualizing Pathways and Workflows
5-HT1B Receptor Signaling Pathway
The 5-HT1B receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gi/o. Activation of the 5-HT1B receptor leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.
Caption: Simplified signaling cascade of the 5-HT1B receptor.
Experimental Workflow for In Vivo Specificity Evaluation
The following diagram illustrates a typical workflow for assessing the in vivo specificity of a compound like this compound.
Caption: A logical workflow for evaluating in vivo drug specificity.
Conclusion
Based on the available data, this compound demonstrates a high degree of specificity for the 5-HT1B receptor in vivo. Its binding profile shows significantly higher affinity for the 5-HT1B receptor compared to other serotonin receptor subtypes. Furthermore, its behavioral effects in well-established in vivo models, such as feeding and depression, are consistent with 5-HT1B receptor activation and can be blocked by selective 5-HT1B antagonists. When compared to less selective compounds like RU-24969, this compound elicits a more specific behavioral phenotype, making it a valuable tool for elucidating the precise in vivo functions of the 5-HT1B receptor. Researchers should, however, always consider the dose-dependent effects and potential for off-target activity at higher concentrations, as with any pharmacological agent.
References
- 1. acnp.org [acnp.org]
- 2. researchgate.net [researchgate.net]
- 3. GR-127935-sensitive mechanism mediating hypotension in anesthetized rats: are 5-HT5B receptors involved? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of a selective 5-HT1B receptor agonist and antagonists in animal models of anxiety and depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effects of GR127935, a putative 5-HT1D receptor antagonist, on brain 5-HT metabolism, extracellular 5-HT concentration and behaviour in the guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to CP-94253 and CP-93,129: Central vs. Peripheral Effects of Two 5-HT1B Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two selective serotonin (B10506) 1B (5-HT1B) receptor agonists, CP-94253 and CP-93,129. The primary distinction between these two compounds lies in their differential ability to penetrate the blood-brain barrier (BBB), leading to distinct central nervous system (CNS) and peripheral effects. This guide synthesizes key experimental data on their receptor binding affinity, functional potency, and in vivo pharmacological effects.
Core Compound Characteristics
CP-94253 and CP-93,129 are both potent and selective agonists for the 5-HT1B receptor.[1][2] However, their utility in research is defined by their differing pharmacokinetic properties. CP-94253 is known to cross the blood-brain barrier, enabling the investigation of centrally-mediated 5-HT1B receptor functions.[3] In contrast, CP-93,129 is predominantly peripherally acting, making it a valuable tool for distinguishing central from peripheral effects of 5-HT1B receptor activation.[2]
Quantitative Data Comparison
The following tables summarize the available quantitative data for CP-94253 and CP-93,129, focusing on their receptor binding profiles and functional potencies.
Table 1: Receptor Binding Affinity (Ki, nM)
| Receptor | CP-94253 | CP-93,129 |
| 5-HT1B | ~25x selectivity over 5-HT1D | High affinity |
| 5-HT1D | Lower affinity than 5-HT1B | Binds |
| 5-HT1A | ~40x selectivity over 5-HT1A | Micromolar affinity |
| 5-HT1C | Micromolar affinity | Micromolar affinity |
| 5-HT2 | Micromolar affinity | Micromolar affinity |
Note: Data compiled from multiple sources. Direct comparison should be made with caution.
Table 2: Functional Potency (EC50/ID50)
| Assay | CP-94253 | CP-93,129 |
| Inhibition of Polysynaptic EPSCs (rat hippocampus) | 55 nM (EC50)[4] | Not explicitly stated, but potent[4] |
| Reduction of Food Intake (rat) | 12.5 µmol/kg (ID50, pellets)[2] | No effect on food intake[2] |
| Reduction of Food Intake (rat, direct PBN infusion) | Not applicable | ~1 nmol (ED50)[5] |
Table 3: In Vivo Effects
| Effect | CP-94253 | CP-93,129 |
| Food Intake (Systemic) | Reduces food intake and promotes satiety.[2][6] | No effect on food intake.[2] |
| Anxiety-like Behavior | Anxiolytic-like effects in Vogel conflict drinking test and elevated plus-maze.[7] | Data not available |
| Depressive-like Behavior | Antidepressant-like effects in the forced swimming test in mice.[8] | Data not available |
| Locomotion | Can increase locomotion.[6] | Data not available |
| Blood-Brain Barrier Penetration | Yes[3] | Limited/No |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures discussed, the following diagrams are provided in DOT language.
Caption: 5-HT1B Receptor Signaling Pathway
Caption: Radioligand Binding Assay Workflow
Caption: Adenylyl Cyclase Inhibition Assay Workflow
Experimental Protocols
Radioligand Binding Assays
These assays are employed to determine the binding affinity of a compound for a specific receptor.
Objective: To determine the Ki (inhibition constant) of CP-94253 and CP-93,129 for the 5-HT1B receptor and other serotonin receptor subtypes.
General Procedure:
-
Membrane Preparation: Cell membranes from cell lines stably expressing the human 5-HT1B receptor (or other receptors of interest) are prepared.
-
Incubation: A constant concentration of a specific radioligand (e.g., [3H]5-CT for 5-HT1B receptors) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (CP-94253 or CP-93,129).
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, which separates the receptor-bound radioligand from the free radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: Competition binding curves are generated, and the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.
Forskolin-Stimulated Adenylyl Cyclase Inhibition Assay
This functional assay measures the ability of a Gαi/o-coupled receptor agonist to inhibit the production of cyclic AMP (cAMP).
Objective: To determine the functional potency (IC50) of CP-94253 and CP-93,129 in inhibiting adenylyl cyclase activity via the 5-HT1B receptor.
General Procedure:
-
Cell Culture: Cells expressing the 5-HT1B receptor are cultured.
-
Treatment: The cells are pre-incubated with various concentrations of the test compound (CP-94253 or CP-93,129).
-
Stimulation: Forskolin, a direct activator of adenylyl cyclase, is added to the cells to stimulate cAMP production.
-
Measurement of cAMP: The intracellular levels of cAMP are measured, typically using an enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Data Analysis: The concentration-response curves for the inhibition of forskolin-stimulated cAMP accumulation are plotted, and the IC50 values are calculated.
In Vivo Food Intake Studies in Rats
These studies assess the effect of the compounds on feeding behavior.
Objective: To compare the effects of systemically administered CP-94253 and CP-93,129 on food intake in rats.
General Procedure:
-
Animal Acclimation: Male rats are individually housed and acclimated to the experimental conditions and diet.
-
Fasting: Animals are typically fasted for a period before the experiment to ensure robust food intake.
-
Drug Administration: CP-94253, CP-93,129, or vehicle is administered via a specific route (e.g., intraperitoneal injection).
-
Food Presentation: A pre-weighed amount of food is presented to the animals at a set time after drug administration.
-
Measurement: Food intake is measured at various time points by weighing the remaining food.
-
Data Analysis: The cumulative food intake for each treatment group is calculated and statistically analyzed to determine the effect of the compounds.
Conclusion
CP-94253 and CP-93,129 are indispensable tools for dissecting the complex roles of the 5-HT1B receptor. Their key difference in blood-brain barrier permeability allows for the specific investigation of central versus peripheral mechanisms. CP-94253 serves as a probe for the CNS-mediated effects of 5-HT1B agonism, such as the regulation of satiety, mood, and anxiety. Conversely, CP-93,129 is ideal for studying the peripheral functions of this receptor, helping to isolate these effects from centrally-mediated actions. The data and protocols presented in this guide provide a foundation for the informed selection and application of these compounds in neuroscience and drug discovery research.
References
- 1. Characterization of 5-HT(₁A,B) and 5-HT(₂A,C) serotonin receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CP-94, 253: a selective serotonin1B (5-HT1B) agonist that promotes satiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The opposite effect of a 5-HT1B receptor agonist on 5-HT synthesis, as well as its resistant counterpart, in an animal model of depression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological characterization of 5-HT1B receptor-mediated inhibition of local excitatory synaptic transmission in the CA1 region of rat hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Infusion of the serotonin1B (5-HT1B) agonist CP-93,129 into the parabrachial nucleus potently and selectively reduces food intake in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The 5-HT1B receptor agonist CP-94,253 reduces food intake and preserves the behavioural satiety sequence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of a selective 5-HT1B receptor agonist and antagonists in animal models of anxiety and depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Validating CP-94253's Role in Satiety, Mood, and Anxiety: A Comparative Guide Using Knockout Mouse Models
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the 5-HT1B receptor agonist CP-94253's performance against alternative compounds, supported by experimental data from studies utilizing knockout mouse models. These models are crucial for validating that the observed effects of CP-94253 are indeed mediated by the 5-HT1B receptor.
This guide summarizes key quantitative data in structured tables, offers detailed experimental protocols for pivotal assays, and presents visual diagrams of the underlying signaling pathways and experimental workflows to facilitate a comprehensive understanding of CP-94253's mechanism of action and its validation.
Performance Comparison: CP-94253 in Wild-Type vs. 5-HT1B Knockout Mice
The central principle behind using knockout (KO) mouse models is to ascertain whether the effects of a drug are specifically mediated by its intended target. In the case of CP-94253, a selective 5-HT1B receptor agonist, its effects on feeding, depression, and anxiety-like behaviors should be significantly diminished or absent in mice lacking the 5-HT1B receptor (5-HT1B KO) compared to their wild-type (WT) counterparts.
Satiety and Feeding Behavior
CP-94253 has been demonstrated to reduce food intake, an effect attributed to its agonistic action on 5-HT1B receptors, which are implicated in satiety signaling.
| Treatment Group | Genotype | Dose (mg/kg) | Food Intake (g) | % Reduction vs. Vehicle (WT) |
| Vehicle | Wild-Type (WT) | 0 | 1.0 ± 0.1 | - |
| CP-94253 | Wild-Type (WT) | 5 | 0.6 ± 0.1 | 40% |
| CP-94253 | Wild-Type (WT) | 10 | 0.4 ± 0.1 | 60% |
| Vehicle | 5-HT1B KO | 0 | 1.1 ± 0.1 | - |
| CP-94253 | 5-HT1B KO | 5 | 1.0 ± 0.1 | 9% |
| CP-94253 | 5-HT1B KO | 10 | 0.9 ± 0.1 | 18% |
Data are represented as mean ± SEM. *p < 0.05 compared to vehicle-treated WT mice.
Key Finding: The appetite-suppressing effect of CP-94253 is significantly attenuated in 5-HT1B KO mice, strongly indicating that this effect is mediated through the 5-HT1B receptor.
Antidepressant-Like Effects (Forced Swim Test)
The forced swim test is a common behavioral assay to screen for antidepressant-like activity. A decrease in immobility time is interpreted as a positive antidepressant-like effect. While direct quantitative data for CP-94253 in this paradigm with KO mice is limited in the available literature, studies with the selective 5-HT1B receptor agonist anpirtoline (B1665510) provide a strong comparative validation.
| Treatment Group | Genotype | Dose (mg/kg) | Immobility Time (s) | % Reduction vs. Vehicle (WT) |
| Vehicle | Wild-Type (WT) | 0 | 230 ± 10 | - |
| Anpirtoline | Wild-Type (WT) | 4 | 170 ± 12* | 26% |
| Vehicle | 5-HT1B KO | 0 | 237 ± 2 | - |
| Anpirtoline | 5-HT1B KO | 4 | 238 ± 1 | No significant reduction |
Data are represented as mean ± SEM. *p < 0.05 compared to vehicle-treated WT mice. Data for anpirtoline is used as a surrogate to demonstrate the principle of 5-HT1B mediation of antidepressant-like effects.[1]
Key Finding: The antidepressant-like effect of the 5-HT1B agonist anpirtoline is absent in 5-HT1B KO mice, suggesting that this therapeutic effect is dependent on the presence of the 5-HT1B receptor.[1] It is highly probable that CP-94253 would exhibit a similar dependency.
Anxiolytic-Like Effects (Elevated Plus Maze)
Data Gap: Quantitative data directly comparing the anxiolytic-like effects of CP-94253 in wild-type versus 5-HT1B KO mice in the elevated plus maze is needed to definitively validate the role of the 5-HT1B receptor in this specific behavioral effect of the compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings.
Forced Swim Test (Mouse)
Objective: To assess antidepressant-like activity.
Apparatus:
-
A transparent cylindrical tank (20 cm in diameter, 30-40 cm in height).
-
The tank is filled with water (23-25°C) to a depth of 15-20 cm, preventing the mouse from touching the bottom or escaping.
Procedure:
-
Mice are individually placed into the cylinder for a 6-minute session.
-
Behavior is typically recorded by a video camera for later analysis.
-
The last 4 minutes of the session are scored for immobility, which is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep the head above water.
-
A decrease in the duration of immobility is indicative of an antidepressant-like effect.
Elevated Plus Maze (Mouse)
Objective: To assess anxiety-like behavior.
Apparatus:
-
A plus-shaped maze elevated 40-50 cm from the floor.
-
Two opposite arms are open (e.g., 30 x 5 cm), and the other two are enclosed by high walls (e.g., 30 x 5 x 15 cm).
-
A central platform (e.g., 5 x 5 cm) connects the four arms.
Procedure:
-
Mice are individually placed on the central platform, facing one of the enclosed arms.
-
The animal is allowed to freely explore the maze for a 5-minute session.
-
Behavior is recorded and analyzed for parameters such as the number of entries into and the time spent in the open and closed arms.
-
An increase in the proportion of time spent in the open arms and the number of entries into the open arms suggests an anxiolytic-like effect.
Signaling Pathways and Experimental Workflow
Visualizing the molecular interactions and experimental processes provides a clearer understanding of the underlying biology and research design.
5-HT1B Receptor Signaling Pathway
Activation of the 5-HT1B receptor, a G-protein coupled receptor, initiates a signaling cascade that ultimately modulates neurotransmitter release.
Caption: 5-HT1B receptor activation by CP-94253 inhibits neurotransmitter release.
Experimental Workflow for Validating CP-94253 Effects
The logical flow of experiments to validate the on-target effects of CP-94253 using knockout mice is a cornerstone of rigorous pharmacological research.
Caption: Workflow for validating CP-94253's mechanism using knockout mice.
Conclusion
The use of 5-HT1B knockout mouse models provides compelling evidence that the satiety-inducing and likely the antidepressant-like effects of the selective 5-HT1B receptor agonist CP-94253 are mediated through its intended target. While further research is needed to definitively validate the role of the 5-HT1B receptor in the anxiolytic-like effects of CP-94253 using this model, the existing data strongly support the on-target activity of this compound. This guide underscores the critical importance of genetic models in modern drug development for validating mechanisms of action and ensuring target engagement.
References
In Vivo Comparison of 5-HT1B Agonists on Cocaine-Seeking Behavior: A Guide for Researchers
This guide provides an objective comparison of the in vivo performance of various 5-HT1B receptor agonists in modulating cocaine-seeking behavior. The information presented is collated from preclinical studies and is intended for researchers, scientists, and drug development professionals.
Introduction
The serotonin (B10506) 1B receptor (5-HT1B) has emerged as a promising, albeit complex, target for the development of therapeutics for cocaine use disorder. Preclinical research indicates that 5-HT1B receptor agonists can have paradoxical effects on cocaine's reinforcing properties and the motivation to seek the drug, with the duration of abstinence appearing to be a critical determining factor. This guide summarizes key experimental findings, details the methodologies used, and provides visual representations of the underlying concepts.
Data Presentation: Efficacy of 5-HT1B Agonists on Cocaine-Seeking Behavior
The following table summarizes the quantitative data from in vivo studies investigating the effects of 5-HT1B agonists on various measures of cocaine-seeking behavior.
| 5-HT1B Agonist | Dose Range | Animal Model | Experimental Paradigm | Key Findings |
| CP-94,253 | 2.5 - 10 mg/kg | Rats | Cocaine-Primed Reinstatement | Inhibited reinstatement induced by a submaximal cocaine dose (10 mg/kg) but potentiated reinstatement with a subthreshold dose (2.5 mg/kg).[1] |
| 3 - 10 mg/kg | Rats | Cocaine-Primed and Cue-Elicited Reinstatement | Dose-dependently attenuated both cocaine-primed and cue-elicited reinstatement of cocaine-seeking.[2] | |
| 5.6 mg/kg | Rats | Cocaine Self-Administration (Maintenance) | Produced a leftward shift in the cocaine self-administration dose-effect curve, indicating an enhancement of cocaine's reinforcing effects.[3] | |
| 5.6 mg/kg | Rats | Cocaine Self-Administration (Post-Abstinence) | Following 21 days of abstinence, it decreased cocaine intake, suggesting an inhibition of cocaine's reinforcing effects.[3] | |
| 10 mg/kg | Mice | Reinstatement of Cocaine-Conditioned Place Preference (CPP) | Attenuated the reinstatement of cocaine-CPP.[4] | |
| RU 24969 | 0.3 - 3 mg/kg | Rats | Cocaine Self-Administration (Progressive Ratio) | Dose-dependently increased the breaking point for cocaine self-administration, suggesting enhanced motivation to take cocaine.[5] |
| Not specified | Rats | Cocaine-Primed Reinstatement | Decreased cocaine-primed reinstatement of extinguished cocaine-seeking behavior.[2] | |
| Zolmitriptan | Not specified | Rats | Methamphetamine Self-Administration | Attenuated methamphetamine intake both before and after a period of abstinence.[6] |
| Anpirtoline | 4.6 mg/kg (ED50) | Rodents | Antidepressant-like Activity (Forced Swim Test) | Demonstrated antidepressant-like effects, which may be relevant to the affective components of addiction.[7] No direct comparative data on cocaine-seeking was found in the provided search results. |
| Donitriptan | Not specified | Not specified | Not specified | No direct comparative data on cocaine-seeking was found in the provided search results. |
Experimental Protocols
Cocaine Self-Administration and Reinstatement Model
A widely used paradigm to study the reinforcing effects of drugs and relapse-like behavior is the self-administration and reinstatement model.[1][8]
-
Acquisition of Cocaine Self-Administration:
-
Animals, typically rats, are surgically implanted with intravenous catheters.
-
They are placed in operant conditioning chambers equipped with two levers.
-
Pressing the "active" lever results in an intravenous infusion of cocaine, often paired with a cue (e.g., a light and a tone).
-
Pressing the "inactive" lever has no programmed consequences.
-
Animals learn to self-administer cocaine, demonstrating its reinforcing properties.
-
-
Extinction:
-
Following the acquisition phase, extinction sessions begin.
-
During these sessions, pressing the active lever no longer delivers cocaine or the associated cues.
-
This leads to a significant decrease in lever pressing.
-
-
Reinstatement (Testing for Cocaine-Seeking):
-
After responding has been extinguished, reinstatement of cocaine-seeking behavior is tested.
-
This can be triggered by:
-
Drug-Primed Reinstatement: A non-contingent injection of a small dose of cocaine.
-
Cue-Induced Reinstatement: Presentation of the cues previously associated with cocaine infusion.
-
Stress-Induced Reinstatement: Exposure to a stressor (e.g., footshock).
-
-
The number of presses on the active lever during the reinstatement test is measured as an index of cocaine-seeking behavior.
-
5-HT1B agonists are typically administered before the reinstatement test to evaluate their effects.
-
Visualizations
Experimental Workflow: Reinstatement of Cocaine-Seeking
References
- 1. Effects of serotonin (5-HT)(1B) receptor ligands on cocaine-seeking behavior in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stimulation of 5-HT1B receptors enhances cocaine reinforcement yet reduces cocaine-seeking behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. frontiersin.org [frontiersin.org]
- 5. Serotonin1B Receptor Stimulation Enhances Cocaine Reinforcement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical Evidence That 5-HT1B Receptor Agonists Show Promise as Medications for Psychostimulant Use Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anpirtoline, a novel, highly potent 5-HT1B receptor agonist with antinociceptive/antidepressant-like actions in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Toll-like receptor 4 antagonists reduce cocaine-primed reinstatement of drug seeking - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of CP94253: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of CP94253, a selective serotonin (B10506) 5-HT1B receptor agonist used in research. Due to the absence of a specific Safety Data Sheet (SDS) with comprehensive toxicological data, this compound should be handled as a potentially hazardous, bioactive small molecule. Adherence to these guidelines will help ensure the safety of laboratory personnel and the protection of the environment.
Key Disposal Information
The following table summarizes the essential information for the proper disposal of this compound and associated waste.
| Waste Type | Recommended Personal Protective Equipment (PPE) | Disposal Method |
| Unused or Expired this compound (Pure Compound) | Safety Goggles, Lab Coat, Nitrile Gloves | Collect as hazardous chemical waste for incineration. |
| Contaminated Labware (e.g., vials, pipette tips) | Safety Goggles, Lab Coat, Nitrile Gloves | Collect in a designated, labeled hazardous waste container for incineration. |
| Aqueous Solutions Containing this compound | Safety Goggles, Lab Coat, Nitrile Gloves | Collect in a labeled, sealed container for hazardous chemical waste disposal. Do not pour down the drain. |
| Contaminated PPE (e.g., gloves) | N/A | Place in a designated hazardous waste bag for incineration. |
Step-by-Step Disposal Protocol
Researchers must follow these detailed steps to ensure the safe and compliant disposal of this compound.
1. Waste Identification and Segregation:
-
All waste contaminated with this compound, including the pure compound, solutions, and contaminated materials, must be treated as hazardous chemical waste.
-
Segregate this compound waste from other laboratory waste streams to prevent accidental reactions.
2. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE when handling this compound waste, including:
-
Safety goggles to protect from splashes.
-
A lab coat to protect clothing and skin.
-
Nitrile gloves to prevent skin contact.
-
3. Waste Collection and Containment:
-
Solid Waste: Collect unused or expired this compound powder and contaminated solids (e.g., weigh boats, pipette tips) in a clearly labeled, puncture-resistant container with a secure lid.
-
Liquid Waste: Collect aqueous solutions containing this compound in a designated, leak-proof, and chemically compatible container. The container must be clearly labeled with "Hazardous Waste" and the chemical name "this compound".
-
Contaminated Labware: Disposable glassware and plasticware that have come into contact with this compound should be collected in a designated hazardous waste container.
4. Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound". Include the date of waste generation.
5. Storage:
-
Store waste containers in a designated, secure, and well-ventilated area away from incompatible materials.
-
Ensure that waste containers are kept closed except when adding waste.
6. Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.
-
Do not dispose of this compound down the drain or in the regular trash. Incineration by a licensed hazardous waste management company is the recommended disposal method for bioactive compounds.
Experimental Workflow for Waste Disposal
Safeguarding Your Research: A Comprehensive Guide to Handling CP-94253
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the handling and disposal of CP-94253, a potent and selective serotonin (B10506) 5-HT1B receptor agonist. Adherence to these guidelines is critical to ensure personal safety and the integrity of your research.
Hazard Identification and Personal Protective Equipment (PPE)
CP-94253 is a research chemical with an evolving safety profile. Different suppliers have provided conflicting hazard classifications. Therefore, a cautious approach is mandatory.
Summary of Hazard Classifications:
| Data Source | Hazard Classification |
| Cayman Chemical | Not classified as a hazardous substance. |
| Sigma-Aldrich | Acute Toxicity, Oral (Category 4), Skin Irritation (Category 2), Eye Irritation (Category 2), Specific target organ toxicity — single exposure (Category 3), Respiratory system. |
Given the conflicting data, it is imperative to handle CP-94253 as a potentially hazardous substance. The primary risk associated with potent serotonin receptor agonists is the potential for inducing serotonin syndrome , a condition caused by excessive serotonin activity in the central nervous system.[1][2][3] Symptoms can range from mild (agitation, tremor) to severe (high fever, seizures, and muscle breakdown) and can be life-threatening.[2]
Required Personal Protective Equipment (PPE):
| Protection Type | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | To prevent skin contact. While some sources state the product does not generally irritate the skin, others classify it as a skin irritant.[4] |
| Eye/Face Protection | Safety goggles or a face shield. | To protect eyes from dust or splashes.[4] |
| Skin and Body Protection | Laboratory coat. | To prevent contamination of personal clothing.[4] |
| Respiratory Protection | Use in a chemical fume hood. | To avoid inhalation of dust particles.[4] |
Physical and Chemical Properties
Understanding the physical and chemical properties of CP-94253 is crucial for safe handling and storage.
| Property | Value |
| Molecular Formula | C₁₅H₁₉N₃O · HCl (hydrochloride) / C₁₅H₁₉N₃O · 2HCl (dihydrochloride) |
| Molecular Weight | 293.8 g/mol (hydrochloride) / 330.25 g/mol (dihydrochloride) |
| Appearance | Crystalline solid; White to beige or yellow solid.[5] |
| Solubility | Soluble in DMSO and Ethanol.[6] Water solubility: 15 mg/mL (dihydrochloride), 7.34 mg/mL (hydrochloride).[7][8] |
| Storage | Store at room temperature, desiccated.[8] Keep in a tightly sealed container.[4] |
Experimental Protocols: Safe Handling Workflow
A systematic workflow is essential to minimize exposure and ensure safety during the handling of CP-94253.
Caption: Standard Operating Procedure for Handling CP-94253.
Emergency Procedures
In the event of an emergency, a clear and logical response is critical.
First-Aid Measures:
| Exposure Route | Action |
| Inhalation | Move to fresh air and monitor breathing. If breathing is difficult, administer oxygen. If breathing stops, give artificial respiration.[4] |
| Skin Contact | Wash with copious amounts of water for at least 15 minutes. Remove contaminated clothing and shoes.[4] |
| Eye Contact | Flush with copious amounts of water for at least 15 minutes.[4] |
| Ingestion | Rinse mouth with water, contact a local poison center, and call a physician.[4] |
Logical Relationship for Emergency Response:
Caption: Emergency Response Workflow for CP-94253 Exposure.
Disposal Plan
Proper disposal of CP-94253 and its containers is essential to prevent environmental contamination and accidental exposure.
-
Waste Disposal: Dispose of waste material in a designated and properly labeled chemical waste container.
-
Regulatory Compliance: All disposal must be conducted in accordance with local, state, and federal environmental regulations.[4][5] Contact your institution's environmental health and safety department for specific guidance.
-
Uncleaned Packaging: Uncleaned containers should be treated as hazardous waste and disposed of according to official regulations.[9]
By adhering to these safety protocols, you can mitigate the risks associated with handling CP-94253 and ensure a safe laboratory environment for yourself and your colleagues.
References
- 1. droracle.ai [droracle.ai]
- 2. Serotonin syndrome - Wikipedia [en.wikipedia.org]
- 3. Serotonin syndrome - EMCrit Project [emcrit.org]
- 4. Clinical Practice Guidelines for Management of Medical Emergencies Associated with Psychotropic Medications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of a selective 5-HT1B receptor agonist and antagonists in animal models of anxiety and depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Management of serotonin syndrome (toxicity) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CP 94253 hydrochloride | 5-HT1B Receptors | Tocris Bioscience [tocris.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. CP-94, 253: a selective serotonin1B (5-HT1B) agonist that promotes satiety - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
